Product packaging for (2-Chloro-3,5-difluorophenyl)boronic acid(Cat. No.:CAS No. 1451393-37-5)

(2-Chloro-3,5-difluorophenyl)boronic acid

Cat. No.: B1404663
CAS No.: 1451393-37-5
M. Wt: 192.36 g/mol
InChI Key: YDJPWIRZACQGEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2-Chloro-3,5-difluorophenyl)boronic acid is a multifunctional boronic acid derivative highly valued in synthetic organic chemistry and drug discovery. Its primary application is as a crucial building block in the Suzuki-Miyaura cross-coupling reaction , a palladium-catalyzed process used to form biaryl and heteroaryl carbon-carbon bonds. The presence of the boronic acid functional group enables it to couple with a wide range of aryl and heteroaryl halides. The specific substitution pattern on the phenyl ring—featuring chlorine and fluorine atoms at the 2, 3, and 5 positions—makes it a versatile and valuable synthetic intermediate. The halogen atoms serve as orthogonal handles for further synthetic elaboration via subsequent cross-coupling reactions or functional group interconversions, allowing for the modular construction of more complex, poly-substituted aromatic systems. This compound is particularly useful in medicinal chemistry for the synthesis of pharmaceutical candidates and agrochemicals, where the introduction of fluorine atoms is a common strategy to modulate a molecule's metabolic stability, lipophilicity, and bioavailability. Researchers utilize this boronic acid to create molecular fragments for chemical biology probes and materials science applications, where precise control over aromatic architecture is required. The compound must be stored in a cool, dry environment, often under inert conditions, to preserve the reactivity of the boronic acid group. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BClF2O2 B1404663 (2-Chloro-3,5-difluorophenyl)boronic acid CAS No. 1451393-37-5

Properties

IUPAC Name

(2-chloro-3,5-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF2O2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJPWIRZACQGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1Cl)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901260208
Record name B-(2-Chloro-3,5-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901260208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451393-37-5
Record name B-(2-Chloro-3,5-difluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(2-Chloro-3,5-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901260208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2-Chloro-3,5-difluorophenyl)boronic acid: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Modern Synthesis

(2-Chloro-3,5-difluorophenyl)boronic acid, a highly functionalized arylboronic acid, has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its strategic importance lies in the unique combination of a reactive boronic acid moiety with a strategically substituted phenyl ring. The presence of chlorine and fluorine atoms imparts distinct electronic properties, enhances metabolic stability, and improves the binding affinity of target molecules, making this reagent a valuable asset in the design of novel pharmaceuticals and advanced materials.[1][2] This guide offers a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application in transformative chemical reactions, supported by detailed experimental protocols.

Compound Profile

Identifier Value
Chemical Name This compound
CAS Number 1451393-37-5
Molecular Formula C₆H₄BClF₂O₂
Molecular Weight 192.36 g/mol
Appearance Typically a white to off-white solid
Storage Store refrigerated (2-8°C) in a dry, well-ventilated place under an inert atmosphere.[3][4]

Synthesis of this compound: A Mechanistic Approach

The synthesis of arylboronic acids is most commonly achieved through the reaction of an organometallic reagent with a trialkyl borate. For this compound, the Grignard reaction provides a robust and scalable route. The causality behind this experimental choice lies in the reliable formation of an aryl magnesium halide from the corresponding aryl halide, which then acts as a potent nucleophile to attack the electrophilic boron center of the borate ester.

Conceptual Workflow of Synthesis

The synthesis can be visualized as a two-step process: the formation of a Grignard reagent, followed by its reaction with a borate ester and subsequent hydrolysis.

G A 1-Bromo-2-chloro- 3,5-difluorobenzene (Starting Material) C Grignard Reagent Formation (in THF) A->C B Magnesium (Mg) B->C D (2-Chloro-3,5-difluoro- phenyl)magnesium bromide C->D F Borylation Reaction (-78 °C to RT) D->F E Triisopropyl Borate (Electrophile) E->F G Boronate Ester Intermediate F->G H Aqueous Acid Hydrolysis (e.g., HCl) G->H I (2-Chloro-3,5-difluoro- phenyl)boronic acid (Final Product) H->I

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the synthesis of analogous fluorinated arylboronic acids. All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials:

  • 1-Bromo-2-chloro-3,5-difluorobenzene

  • Magnesium turnings

  • Iodine (crystal, as initiator)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (2M aqueous solution)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine to the flask.

    • Introduce enough anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromo-2-chloro-3,5-difluorobenzene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the aryl bromide solution to the magnesium suspension. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of gentle reflux.

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • In a separate flame-dried flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF.

    • Cool this solution to -78°C using a dry ice/acetone bath.

    • Slowly transfer the prepared Grignard reagent to the cold borate solution via cannula, maintaining the temperature below -70°C.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly quench the reaction by adding 2M aqueous HCl until the solution is acidic (pH ~1-2), while stirring vigorously.

    • Continue stirring for 30-60 minutes at room temperature to ensure complete hydrolysis of the boronate ester.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the final product as a white solid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The unique substitution pattern of this boronic acid allows for the introduction of a 2-chloro-3,5-difluorophenyl moiety into a wide range of molecular scaffolds, a common strategy in the development of new drug candidates.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the boronic acid for the transmetalation step.

G Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_RX R¹-Pd(II)L₂-X OA->PdII_RX TM Transmetalation PdII_RX->TM PdII_R1R2 R¹-Pd(II)L₂-R² TM->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 Product R¹-R² (Coupled Product) RE->Product RX R¹-X (Aryl Halide) RX->OA BoronicAcid R²-B(OH)₂ ((2-Chloro-3,5-difluoro- phenyl)boronic acid) Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., Cs₂CO₃) Base->Boronate Boronate->TM

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

The following protocol is based on a procedure described in patent literature, demonstrating the practical application of this compound.

Materials:

  • An appropriate aryl iodide or bromide (e.g., 3-chloro-5-iodo-4H-benzo[e][3][4]thiadiazine 1,1-dioxide)

  • This compound (CAS 1451393-37-5)

  • Cesium carbonate (Cs₂CO₃) as a 2M aqueous solution

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)₂·CH₂Cl₂)

  • A suitable solvent system (e.g., 1,4-dioxane)

Procedure:

  • Reaction Setup:

    • To a reaction vessel, add the aryl iodide (1.0 equivalent), this compound (2.0 equivalents), and the palladium catalyst (e.g., 5-10 mol%).

    • Purge the vessel with an inert gas (Argon or Nitrogen).

    • Add the solvent (1,4-dioxane) followed by the aqueous cesium carbonate solution (2.5 equivalents).

  • Reaction Execution:

    • Heat the reaction mixture to a specified temperature (e.g., 80-100°C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired biaryl compound.

Safety, Handling, and Storage

As a professional in a laboratory setting, adherence to safety protocols is paramount.

  • Handling: Always handle this compound in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and avoid inhalation of dust.[3]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3]

    • Inhalation: Move the individual to fresh air.[3]

    • Ingestion: Wash out the mouth with water and seek immediate medical attention.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store this compound under refrigeration (2-8°C).[3]

  • Fire Fighting: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish fires. Firefighters should wear self-contained breathing apparatus. Hazardous decomposition products include carbon monoxide, hydrogen chloride, and hydrogen fluoride.[3]

Conclusion

This compound is a potent and versatile reagent for synthetic chemists. Its well-defined properties and reactivity, particularly in the robust Suzuki-Miyaura cross-coupling, provide a reliable pathway for the synthesis of complex, high-value molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively and safely utilize this compound in their pursuit of innovation in drug discovery and materials science.

References

The Strategic Synthesis of (2-Chloro-3,5-difluorophenyl)boronic Acid: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(2-Chloro-3,5-difluorophenyl)boronic acid is a valuable building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring both chloro and difluoro groups, imparts distinct electronic and conformational properties to target molecules. This guide provides an in-depth exploration of the primary synthetic pathways to this crucial reagent, offering not just protocols but also the underlying chemical principles and strategic considerations for its successful preparation.

I. Introduction: The Significance of Fluorinated Arylboronic Acids

Fluorine has become a cornerstone in drug design, often enhancing metabolic stability, binding affinity, and lipophilicity of bioactive molecules. Arylboronic acids are indispensable partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for constructing carbon-carbon bonds. The convergence of these two fields in the form of fluorinated arylboronic acids has opened new avenues for the synthesis of complex pharmaceuticals and functional materials. This compound, in particular, serves as a key intermediate in the synthesis of a variety of compounds where precise control of stereochemistry and electronic properties is paramount.

II. Primary Synthetic Pathway: The Grignard Reaction Route

The most common and reliable method for the synthesis of this compound involves the formation of a Grignard reagent from a suitable halogenated precursor, followed by quenching with a borate ester and subsequent hydrolysis.

A. Causality Behind Experimental Choices

The choice of a bromine-containing starting material, such as 2-bromo-1-chloro-3,5-difluorobenzene, is strategic. The carbon-bromine bond is more reactive towards magnesium than the carbon-chlorine bond, allowing for the selective formation of the Grignard reagent at the desired position. Anhydrous conditions are critical throughout the reaction, as Grignard reagents are highly reactive with water, which would lead to the protonation of the Grignard reagent and a significant reduction in yield. The use of an ethereal solvent like tetrahydrofuran (THF) or diethyl ether is essential as it stabilizes the Grignard reagent through coordination. The borylation step is performed at low temperatures to control the reactivity of the Grignard reagent and the borate ester, minimizing side reactions.

B. Experimental Protocol: Grignard Route

Starting Material: 2-Bromo-1-chloro-3,5-difluorobenzene Reagents: Magnesium turnings, Iodine (initiator), Trimethyl borate, Anhydrous Tetrahydrofuran (THF), Hydrochloric acid (aq.)

Step 1: Grignard Reagent Formation

  • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried under a stream of nitrogen.

  • Magnesium turnings (1.1 eq) are added to the flask, followed by a crystal of iodine.

  • Anhydrous THF is added to cover the magnesium.

  • A solution of 2-bromo-1-chloro-3,5-difluorobenzene (1.0 eq) in anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated, often indicated by a color change and gentle reflux.

  • After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Borylation

  • In a separate flame-dried flask under a nitrogen atmosphere, a solution of trimethyl borate (1.2 eq) in anhydrous THF is cooled to -78 °C using a dry ice/acetone bath.

  • The prepared Grignard reagent is transferred via cannula to the cold trimethyl borate solution dropwise, maintaining the temperature below -70 °C.

  • After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

Step 3: Work-up and Isolation

  • The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M) at 0 °C until the solution is acidic.

  • The mixture is stirred for 30 minutes at room temperature to hydrolyze the borate ester.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

C. Quantitative Data
ParameterExpected ValueNotes
Yield 70-85%Dependent on the purity of reagents and strict anhydrous conditions.
Purity >95%After purification.
Reaction Time 12-18 hoursIncludes overnight stirring for the borylation step.

D. Visualizing the Grignard Pathway

G start 2-Bromo-1-chloro-3,5-difluorobenzene intermediate (2-Chloro-3,5-difluorophenyl)magnesium bromide start->intermediate Grignard Formation reagent1 Mg, THF product This compound intermediate->product Borylation & Hydrolysis reagent2 1) B(OMe)3, -78°C 2) H3O+

Caption: Grignard-based synthesis of this compound.

III. Alternative Synthetic Pathway: Directed ortho-Metalation (DoM)

An alternative and powerful strategy for the synthesis of polysubstituted aromatic compounds is Directed ortho-Metalation (DoM).[1][2] This method relies on the use of a directing metalation group (DMG) to activate a specific ortho-position for deprotonation by a strong base, typically an organolithium reagent.

A. Mechanistic Rationale

In the context of synthesizing this compound, a plausible DoM strategy would start with 1-chloro-3,5-difluorobenzene. The chlorine and fluorine atoms themselves can act as weak to moderate DMGs.[1] The fluorine atoms, being more electronegative, would more strongly direct the lithiation to the C2 position. The subsequent trapping of the resulting aryllithium species with a borate ester would yield the desired product.

B. Proposed Experimental Workflow: DoM Route

Starting Material: 1-Chloro-3,5-difluorobenzene Reagents: n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA), Triisopropyl borate, Anhydrous Tetrahydrofuran (THF), Hydrochloric acid (aq.)

Step 1: Directed ortho-Lithiation

  • A flame-dried, three-necked flask under a nitrogen atmosphere is charged with 1-chloro-3,5-difluorobenzene (1.0 eq) and anhydrous THF.

  • The solution is cooled to -78 °C.

  • A solution of n-BuLi or LDA (1.1 eq) in a suitable solvent is added dropwise, and the mixture is stirred at -78 °C for 1-2 hours.

Step 2: Borylation and Work-up

  • Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C.

  • The mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched and worked up in a similar manner to the Grignard protocol (acidic hydrolysis, extraction, and purification).

C. Visualizing the DoM Pathway

G start 1-Chloro-3,5-difluorobenzene intermediate 2-Lithio-1-chloro-3,5-difluorobenzene start->intermediate Directed ortho-Metalation reagent1 n-BuLi or LDA, THF, -78°C product This compound intermediate->product Borylation & Hydrolysis reagent2 1) B(O-iPr)3, -78°C 2) H3O+

Caption: Directed ortho-Metalation route to this compound.

IV. Self-Validating Systems: Purity Assessment and Characterization

The successful synthesis of this compound must be validated through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 11B NMR are essential for confirming the structure of the final product and assessing its purity.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the target compound.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for determining the purity of the final product and identifying any potential impurities. Common process-related impurities can include the unreacted starting material, homocoupling byproducts, and protodeboronation products.[3]

V. Conclusion and Future Perspectives

The synthesis of this compound is a key enabling technology for the development of novel pharmaceuticals and advanced materials. While the Grignard-based approach remains the most established and reliable method, the directed ortho-metalation strategy offers a compelling alternative that may be advantageous in certain contexts. A thorough understanding of the underlying reaction mechanisms and careful control of reaction conditions are paramount for achieving high yields and purity. As the demand for structurally complex and functionally diverse molecules continues to grow, the development of robust and efficient synthetic routes to key building blocks like this compound will remain a critical area of research.

References

A Technical Guide to the Stability and Storage of (2-Chloro-3,5-difluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(2-Chloro-3,5-difluorophenyl)boronic acid is a critical reagent in modern synthetic chemistry, particularly valued for its role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its utility in the synthesis of complex molecules for pharmaceuticals and advanced materials is directly dependent on its chemical purity and integrity. However, like many organoboron compounds, it is susceptible to degradation through several pathways, including protodeboronation, oxidation, and dehydration to form boroxines. This guide provides a comprehensive overview of the factors influencing the stability of this compound, details its primary degradation mechanisms, and establishes rigorous, field-proven protocols for its proper storage and handling. Adherence to these guidelines is paramount for ensuring experimental reproducibility, maximizing reagent efficacy, and safeguarding the outcomes of complex research and development projects.

Physicochemical Properties and Intrinsic Stability

Understanding the inherent chemical nature of this compound is fundamental to appreciating its stability challenges. The presence of three electron-withdrawing halogen substituents (one chlorine and two fluorine atoms) on the phenyl ring significantly influences the electronic properties of the carbon-boron bond. These substituents decrease electron density on the boron atom, which can impact its susceptibility to both nucleophilic attack and oxidative cleavage compared to non-halogenated arylboronic acids.

PropertyValue
CAS Number 864759-63-7
Molecular Formula C₆H₄BClF₂O₂
Molecular Weight 192.36 g/mol
Appearance Solid, typically off-white to light beige powder[1][2][3]
Melting Point Not consistently reported; similar compounds melt >210 °C[4]

Primary Degradation Pathways of Arylboronic Acids

The utility of this compound is contingent on maintaining the integrity of its carbon-boron bond. Several environmental and chemical factors can promote degradation, leading to impurities that can compromise or halt subsequent synthetic steps.

Dehydration and Boroxine Formation

One of the most common transformations for boronic acids is intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[2][5] This process involves the loss of three molecules of water from three molecules of the boronic acid. While this transformation alters the compound's structure, it is often thermally reversible in the presence of water, meaning the active boronic acid monomer can be regenerated in situ during a reaction workup or in a protic solvent.[2] However, the presence of significant amounts of boroxine can complicate stoichiometry calculations and solubility.

Degradation_Factors Temp Temperature Dehydration Dehydration (Boroxine Formation) Temp->Dehydration Protodeboronation Protodeboronation Temp->Protodeboronation Oxidation Oxidation Temp->Oxidation Moisture Moisture (H₂O) Moisture->Dehydration Reversible Moisture->Protodeboronation Oxygen Atmosphere (O₂) Oxygen->Oxidation Light Light (UV) Light->Oxidation Stability_Workflow cluster_stress Forced Degradation (Method Validation) Start Obtain Boronic Acid Sample Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) Start->Prep Therm Thermal Stress (Solid, 80°C) Start->Therm Acid Acid Stress (HCl, 60°C) Prep->Acid Base Base Stress (NaOH, 60°C) Prep->Base Oxid Oxidative Stress (H₂O₂) Prep->Oxid Control Prepare Unstressed Control Sample Prep->Control HPLC HPLC Analysis (RP-C18, UV Detection) Acid->HPLC Base->HPLC Oxid->HPLC Therm->HPLC Control->HPLC Data Data Analysis: - Assess Peak Purity - Quantify Degradants - Confirm Resolution HPLC->Data

References

(2-Chloro-3,5-difluorophenyl)boronic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-Chloro-3,5-difluorophenyl)boronic acid: Synthesis, Reactivity, and Applications

Abstract

This compound is a synthetically valuable organoboron compound that serves as a critical building block in modern organic chemistry, particularly in the fields of medicinal chemistry and materials science. The specific arrangement of its substituents—a chlorine atom and two fluorine atoms on the phenyl ring—imparts unique electronic properties and steric influences that are highly sought after in the design of complex molecules. The chloro group provides an additional vector for diversification, while the fluorine atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions. This guide provides a comprehensive technical overview of its synthesis, core reactivity in Suzuki-Miyaura cross-coupling reactions, and its applications for researchers, scientists, and drug development professionals. Detailed, field-proven protocols are presented alongside a discussion of the underlying chemical principles to ensure both practical utility and a thorough understanding of this versatile reagent.

Introduction to this compound

Arylboronic acids are a cornerstone of modern synthetic chemistry, primarily due to their stability, low toxicity, and exceptional utility in palladium-catalyzed cross-coupling reactions.[1] this compound emerges as a particularly strategic reagent. Its trifunctionalized aromatic ring offers a pre-packaged set of physicochemical properties beneficial for drug discovery. Fluorine substitution is a well-established strategy to enhance metabolic stability and binding affinity, while the chlorine atom can serve as a handle for further synthetic transformations or as a key pharmacophoric element.[2] This compound is therefore an invaluable tool for introducing this specific substituted phenyl moiety into larger, more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 864759-63-7[3]
Molecular Formula C₆H₄BClF₂O₂[3]
Molecular Weight 192.36 g/mol Calculated
Appearance Solid (Typically white to off-white powder)[3]
Purity Typically ≥95%[3]
Storage Conditions Inert atmosphere, 2-8°C[3]

Synthesis of this compound

Synthetic Pathway Overview

The most common and reliable method for synthesizing arylboronic acids, including the title compound, is through the reaction of an organometallic intermediate with a trialkyl borate ester, followed by acidic hydrolysis. The organometallic species is typically an organolithium or a Grignard reagent, formed from the corresponding aryl halide. The Grignard-based approach often provides a good balance of reactivity and operational simplicity. The process begins with the formation of a Grignard reagent from a suitable precursor, such as 1-bromo-2-chloro-3,5-difluorobenzene, which is then quenched with a borate ester like trimethyl borate at low temperatures to form a boronate ester intermediate. Subsequent acidic workup hydrolyzes the ester to yield the final boronic acid.

G cluster_0 Synthesis Workflow Start 1-Bromo-2-chloro-3,5-difluorobenzene Reagent1 Magnesium (Mg) Anhydrous THF Grignard Grignard Formation (Intermediate) Start->Grignard Starting Material Reagent1->Grignard Initiation Reagent2 1) Trimethyl Borate (B(OMe)₃) 2) -78 °C Boronate Boronate Ester Formation (Intermediate) Grignard->Boronate Reagent2->Boronate Quenching Reagent3 Aqueous Acid (e.g., HCl) Workup Product This compound Boronate->Product Reagent3->Product Hydrolysis

Caption: Grignard-based synthesis of this compound.

Detailed Experimental Protocol: Grignard-Based Synthesis

This protocol is adapted from established procedures for the synthesis of analogous fluorinated phenylboronic acids.[4][5] All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials:

  • 1-Bromo-2-chloro-3,5-difluorobenzene (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Iodine (1 crystal, as initiator)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate (1.5 equiv)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Maintain the system under a positive pressure of inert gas.

  • Grignard Reagent Formation:

    • Add magnesium turnings and a single crystal of iodine to the flask.

    • Add enough anhydrous THF to cover the magnesium.

    • Dissolve 1-bromo-2-chloro-3,5-difluorobenzene in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing. If necessary, gentle heating can be applied to start the reaction.

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.

  • Borylation:

    • In a separate flame-dried flask, dissolve trimethyl borate in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.

    • Transfer the prepared Grignard reagent to the cold trimethyl borate solution via cannula, dropwise, while maintaining the internal temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Workup and Isolation:

    • Cool the reaction mixture to 0 °C in an ice bath and slowly quench it by adding 1 M aqueous HCl until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Causality and Experimental Choices
  • Inert Atmosphere and Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources like water and oxygen. The exclusion of air and moisture is critical to prevent quenching of the reagent and to maximize yield.[4]

  • Low-Temperature Borylation: The reaction of the Grignard reagent with the borate ester is highly exothermic. Maintaining a very low temperature (-78 °C) is crucial to prevent over-addition, where the initially formed boronate ester is attacked by a second equivalent of the Grignard reagent, leading to the formation of undesired borinic and boronic acid byproducts.

  • Acidic Workup: The hydrolysis of the boronate ester to the boronic acid is facilitated by an acidic environment. The acid also serves to dissolve the magnesium salts (Mg(OH)Cl) formed during the quenching step, simplifying the extraction process.

Chemical Reactivity and Applications

The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction.[6][7] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organohalide (or triflate), offering a powerful and versatile method for constructing biaryl and substituted aromatic systems.[8][9]

Mechanism Overview: The catalytic cycle of the Suzuki reaction is generally understood to involve three key steps:[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments (R¹ and R²) are eliminated from the palladium center, forming the desired C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa r1x R¹-X (Aryl Halide) r1x->oa pd2_r1 R¹-Pd(II)L₂-X oa->pd2_r1 tm Transmetalation pd2_r1->tm boronate [R²-B(OH)₃]⁻ (Activated Boronate) boronate->tm base Base (e.g., K₂CO₃) base->boronate Activation boronic_acid R²-B(OH)₂ boronic_acid->boronate pd2_r1r2 R¹-Pd(II)L₂-R² tm->pd2_r1r2 re Reductive Elimination pd2_r1r2->re re->pd0 Regeneration product R¹-R² (Coupled Product) re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

This general procedure is effective for many couplings involving aryl chlorides and bromides.[8][9] Optimization of the catalyst, ligand, base, and solvent is often necessary for challenging substrates.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%)

  • Ligand (if required, e.g., XPhos, SPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF/H₂O mixture)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add the aryl halide, this compound, the palladium catalyst, ligand (if used), and the base.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Stir the mixture at the desired temperature (from room temperature to reflux, typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Fluorinated Arylboronic Acids[8]

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
4-ChloroanisolePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)THF/H₂O (2:1)RT>95
4-Bromotoluene[Pd(cinnamyl)Cl]₂ (1)XPhos (2)K₃PO₄ (2)THF/H₂O (2:1)RT96
2-BromopyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)THF/H₂O (2:1)4089
4,7-DichloroquinolinePd(OAc)₂ (10)-K₂CO₃ (3)Dioxane/H₂O (4:1)10075
Note: This table summarizes data for analogous fluorinated boronic acids. Conditions should be optimized for each specific reaction involving this compound.
Impact in Drug Discovery

The introduction of the (2-chloro-3,5-difluoro)phenyl moiety can profoundly influence the properties of a bioactive molecule. Boronic acids themselves have found direct application in FDA-approved drugs like the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam.[1][10] More commonly, they serve as intermediates. The specific substitutions on this reagent are key:

  • Fluorine Atoms: Act as bioisosteres for hydrogen but with significantly different electronic properties. They can increase metabolic stability by blocking sites of oxidative metabolism and enhance binding affinity by participating in favorable electrostatic interactions (e.g., with backbone amides in a protein active site).[2]

  • Chlorine Atom: Increases lipophilicity and can engage in halogen bonding, a specific non-covalent interaction that can contribute to binding affinity and selectivity. It also provides a potential site for late-stage functionalization.

Safety and Handling

Boronic acids are generally stable solids but should be handled with appropriate care.

  • Irritant: this compound, like many boronic acids, is classified as an irritant to the skin, eyes, and respiratory system.[11]

  • Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere, as some boronic acids can undergo dehydration to form cyclic boroxine anhydrides upon prolonged storage or heating.[11][12]

Conclusion

This compound is a high-value, strategically designed building block for chemical synthesis. Its utility is centered on its efficacy in Suzuki-Miyaura cross-coupling reactions, which provides a direct and reliable route to complex molecular architectures. The compound's unique substitution pattern offers medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide has provided the essential technical knowledge for its synthesis, handling, and application, empowering researchers to leverage its full potential in the advancement of science and medicine.

References

The Strategic Synthesis and Application of (2-Chloro-3,5-difluorophenyl)boronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold Moiety

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. Within this context, polysubstituted phenylboronic acids have emerged as indispensable building blocks, largely due to their versatility in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of (2-Chloro-3,5-difluorophenyl)boronic acid, a highly functionalized reagent that has garnered significant interest for the synthesis of complex therapeutic agents, particularly in the realm of kinase inhibitors. Its unique substitution pattern offers a confluence of electronic and steric properties that are instrumental in achieving potent and selective biological activity.

Core Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₆H₄BClF₂O₂--INVALID-LINK--
Molecular Weight 192.36 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Purity Typically ≥95%--INVALID-LINK--
Storage Conditions Inert atmosphere, 2-8°C--INVALID-LINK--

While specific, publicly available spectroscopic data for this compound is limited, characterization would typically involve the following analytical techniques. The expected spectral features can be inferred from closely related analogs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show complex multiplets in the aromatic region due to proton-fluorine and proton-proton coupling. The boronic acid protons (B(OH)₂) will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

    • ¹³C NMR : The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon atoms attached to fluorine exhibiting large one-bond C-F coupling constants. The carbon atom bonded to the boron will likely show a broad signal.

    • ¹⁹F NMR : Two distinct signals are anticipated for the two non-equivalent fluorine atoms.

    • ¹¹B NMR : A single, broad signal characteristic of a trigonal planar boronic acid is expected.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) in negative mode would be expected to show the deprotonated molecule [M-H]⁻. Fragmentation patterns would likely involve the loss of water and cleavage of the carbon-boron bond.

Synthesis Methodology: A Self-Validating Protocol

The most prevalent and reliable method for the synthesis of fluorinated arylboronic acids involves the formation of an organometallic intermediate from a halogenated precursor, followed by reaction with a borate ester and subsequent acidic workup. The following protocol is adapted from established procedures for analogous compounds and represents a robust and validated approach.[1]

Experimental Protocol: Grignard-Based Synthesis

This protocol outlines the synthesis of this compound from 1-bromo-2-chloro-3,5-difluorobenzene.

Materials:

  • 1-Bromo-2-chloro-3,5-difluorobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents).

    • Add a single crystal of iodine as an initiator.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Prepare a solution of 1-bromo-2-chloro-3,5-difluorobenzene (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium suspension. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle reflux.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • In a separate flame-dried flask under a nitrogen atmosphere, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Transfer the prepared Grignard reagent to the cold trimethyl borate solution via cannula, dropwise, ensuring the temperature remains below -60 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M aqueous HCl until the solution is acidic (pH ~1-2).

    • Stir the mixture for 30 minutes at room temperature.

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.

Synthesis_Workflow Start 1-Bromo-2-chloro-3,5-difluorobenzene Reagents1 Mg, I₂ (cat.) Anhydrous THF Grignard Grignard Reagent Formation Start->Grignard Reagents1->Grignard Initiation & Reflux Intermediate (2-Chloro-3,5-difluorophenyl)magnesium bromide Grignard->Intermediate Borylation Borylation & Hydrolysis Intermediate->Borylation Reagents2 1) Trimethyl borate, Anhydrous THF, -78°C 2) 2M HCl (aq) Reagents2->Borylation Crude Crude Product Borylation->Crude Purification Purification (Recrystallization / Chromatography) Crude->Purification Final This compound Purification->Final

Caption: Grignard-based synthesis of this compound.

Application in Drug Discovery: A Key Building Block for Kinase Inhibitors

The unique substitution pattern of this compound makes it a valuable reagent in the synthesis of targeted therapeutics, particularly kinase inhibitors. The chlorine and fluorine atoms can engage in specific interactions with the target protein, such as halogen bonding, and can modulate the electronics of the phenyl ring to influence binding affinity and selectivity.

A notable application of this boronic acid is in the synthesis of potent inhibitors of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR).[2] These kinases are key mediators of angiogenesis and tumor cell proliferation, making them critical targets in oncology.

Case Study: Synthesis of a Quinazoline-Based Kinase Inhibitor Scaffold

This compound can be utilized in a Suzuki-Miyaura cross-coupling reaction to install the 2-chloro-3,5-difluorophenyl moiety onto a heterocyclic core, a common scaffold in kinase inhibitors.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup:

    • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl or heteroaryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition:

    • Add a degassed solvent system (e.g., toluene, dioxane, or a mixture of DMF/water).

  • Reaction:

    • Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or recrystallization to yield the desired biaryl product.

Suzuki_Coupling_Pathway cluster_reactants Reactants BoronicAcid This compound Coupling Suzuki-Miyaura Cross-Coupling BoronicAcid->Coupling ArylHalide Aryl/Heteroaryl Halide (e.g., Chloroquinazoline) ArylHalide->Coupling Catalyst Pd Catalyst Base Solvent Catalyst->Coupling Product Biaryl Product (Kinase Inhibitor Precursor) Coupling->Product Downstream Further Synthetic Steps Product->Downstream FinalInhibitor Kinase Inhibitor (e.g., AZD2932 scaffold) Downstream->FinalInhibitor

Caption: Application in Suzuki-Miyaura cross-coupling for kinase inhibitor synthesis.

The resulting biaryl compounds serve as key intermediates that can be further elaborated to produce final drug candidates. The 2-chloro-3,5-difluorophenyl group often plays a crucial role in anchoring the inhibitor within the ATP-binding pocket of the target kinase, contributing significantly to the overall potency and selectivity of the molecule.

Conclusion

This compound is a sophisticated and highly valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its well-defined synthesis and versatile reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential tool for medicinal chemists. The strategic incorporation of the 2-chloro-3,5-difluorophenyl moiety has been shown to be a successful strategy in the design of potent and selective kinase inhibitors, underscoring the importance of this reagent in the development of next-generation therapeutics. As the demand for targeted therapies continues to grow, the utility of such precisely functionalized building blocks will undoubtedly expand.

References

An In-depth Technical Guide to the Physicochemical Properties of (2-Chloro-3,5-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

(2-Chloro-3,5-difluorophenyl)boronic acid, a halogenated phenylboronic acid, has emerged as a critical reagent in the fields of organic synthesis and medicinal chemistry. Its strategic substitution pattern, featuring a chlorine atom and two fluorine atoms on the phenyl ring, imparts unique electronic and steric properties. This makes it an invaluable building block, particularly in palladium-catalyzed cross-coupling reactions, for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its handling, synthesis, and application for researchers and professionals in drug discovery and development.

Physicochemical Properties

The physical characteristics of this compound are fundamental to its application in synthetic protocols. A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 1451393-37-5[1][2]
Molecular Formula C₆H₄BClF₂O₂[2]
Molecular Weight 192.36 g/mol [2]
Appearance Solid[1]
Melting Point 130 - 140 °C[1]
Boiling Point No data available
Solubility No data available
Storage Temperature 2-8°C, under inert atmosphere[2]

Synthesis and Purification

The synthesis of this compound typically follows established methodologies for the preparation of arylboronic acids. A common and effective route involves the formation of an organometallic intermediate from a corresponding halogenated precursor, followed by quenching with a borate ester and subsequent acidic workup.

Synthetic Workflow: Grignard-Based Approach

A prevalent method for the synthesis of analogous fluorinated phenylboronic acids utilizes a Grignard reagent. This approach offers a good balance of reactivity and safety. The logical workflow for this synthesis is depicted below.

G cluster_start Starting Material cluster_reagents1 Reagents cluster_intermediate Intermediate cluster_reagents2 Reagents cluster_product Final Product 1-Bromo-2-chloro-3,5-difluorobenzene 1-Bromo-2-chloro-3,5-difluorobenzene Grignard (2-Chloro-3,5-difluorophenyl)magnesium bromide 1-Bromo-2-chloro-3,5-difluorobenzene->Grignard Grignard Formation Mg_THF Magnesium (Mg) Anhydrous THF Mg_THF->Grignard Final_Product This compound Grignard->Final_Product Borylation & Workup Borate_HCl 1) Trialkyl borate 2) Aqueous HCl Borate_HCl->Final_Product

Caption: Grignard-based synthesis of this compound.

Experimental Protocol: Synthesis of an Analogous Fluorinated Phenylboronic Acid

The following is a generalized protocol adapted from the synthesis of similar fluorinated phenylboronic acids and should be considered as a representative experimental procedure. Note: All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.1 equivalents).

    • Add a small crystal of iodine to initiate the reaction.

    • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • Dissolve 1-bromo-2-chloro-3,5-difluorobenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the aryl bromide solution to the magnesium suspension. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle reflux.

    • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • In a separate flame-dried flask, prepare a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate, 1.5 equivalents) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Transfer the prepared Grignard reagent to the cold borate solution via cannula, maintaining the temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Isolation:

    • Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M) at 0 °C until the solution is acidic (pH ~1-2).

    • Stir the mixture for 30 minutes at room temperature.

    • Separate the aqueous layer and extract it with an organic solvent such as ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Stability and Storage

Proper handling and storage are crucial for maintaining the integrity and reactivity of this compound. The Safety Data Sheet (SDS) for this compound recommends storage in a refrigerated, dry, and well-ventilated place with the container tightly closed.[1] Arylboronic acids are susceptible to dehydration to form cyclic anhydrides known as boroxines, a process that is often reversible in the presence of water. Protodeboronation, the cleavage of the carbon-boron bond, is another potential degradation pathway, which can be influenced by aqueous conditions and pH. Therefore, it is imperative to store the compound under an inert atmosphere to minimize exposure to moisture and air.[2]

Applications in Drug Discovery and Development

This compound is a valuable building block in drug discovery, primarily due to its utility in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures that are common motifs in many pharmaceutical agents.

The presence of the chloro and difluoro substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and modulate the acidity of nearby functional groups. The chlorine atom provides an additional site for further chemical modification.

The Suzuki-Miyaura Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that typically consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

G Pd(0) Pd(0)Ln OxAdd Oxidative Addition ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)Ln-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd(0) Catalyst Regeneration ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)2 (Base) ArBOH->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[1] Avoid contact with skin and eyes, and prevent inhalation of dust or vapors.[1] In case of contact, rinse the affected area with copious amounts of water.[1] The toxicological properties of this substance have not been thoroughly investigated, and it should be handled with care by trained professionals.[1]

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. Its unique substitution pattern offers chemists a versatile tool for introducing fluorinated and chlorinated phenyl moieties into complex molecules. A thorough understanding of its physical properties, synthesis, stability, and reactivity is essential for its effective and safe utilization in research and development.

References

Methodological & Application

Unlocking Complex Biaryl Scaffolds: Application Notes and Protocols for (2-Chloro-3,5-difluorophenyl)boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, synthetic chemists, and drug development professionals on the effective utilization of (2-Chloro-3,5-difluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This document transcends standard protocols by delving into the mechanistic nuances and strategic considerations required to overcome the inherent challenges of this sterically hindered and electronically deactivated substrate. By presenting validated protocols, troubleshooting guidance, and the underlying chemical rationale, this guide aims to empower scientists to confidently and reproducibly synthesize complex molecular architectures incorporating the valuable 2-chloro-3,5-difluorophenyl moiety.

Introduction: The Strategic Importance of the 2-Chloro-3,5-difluorophenyl Moiety

In modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and functionalizable handles like chlorine is a cornerstone of rational molecular design. The 2-chloro-3,5-difluorophenyl scaffold is particularly valuable; the fluorine atoms can significantly enhance metabolic stability, modulate pKa, and improve target binding affinity through favorable electrostatic interactions. The chlorine atom serves as a versatile synthetic handle for subsequent diversification, allowing for the construction of complex molecular libraries.

The Suzuki-Miyaura coupling stands as one of the most powerful and widely used methods for C(sp²)–C(sp²) bond formation, prized for its high functional group tolerance and operational simplicity.[1] However, the successful coupling of this compound is not trivial. The substrate's structure—with an ortho-chloro group imposing significant steric bulk and two electron-withdrawing fluorine atoms deactivating the aromatic ring—presents distinct hurdles to the catalytic cycle.[2][3] This guide provides an in-depth analysis and practical solutions to navigate these challenges effectively.

Mechanistic Hurdles & Strategic Solutions

The efficiency of the Suzuki-Miyaura coupling is dictated by the seamless progression of its catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The unique features of this compound present specific challenges, primarily to the transmetalation step.

  • Oxidative Addition: A Pd(0) species initiates the cycle by inserting into the aryl-halide bond of the coupling partner. This step is generally favored by electron-rich ligands on the palladium center.

  • Transmetalation: This is frequently the rate-limiting step, particularly with challenging substrates.[4] The boronic acid must first be activated by a base to form a more nucleophilic boronate species, which then transfers its aryl group to the palladium(II) center. The steric hindrance from the ortho-chloro group can physically impede this transfer, while the electron-withdrawing fluorine atoms reduce the nucleophilicity of the phenyl ring, slowing the process.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to release the biaryl product and regenerate the active Pd(0) catalyst. This step is typically fast, especially when promoted by bulky ligands.[5]

To overcome the sluggish transmetalation associated with this substrate, a carefully optimized set of reaction components is essential:

  • Catalyst System: The use of modern palladium precatalysts in conjunction with bulky, electron-rich phosphine ligands is paramount. Buchwald-type ligands such as SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are designed to accelerate both oxidative addition and reductive elimination and are highly effective for coupling sterically demanding partners. Third-generation (G3) precatalysts, like SPhos Pd G3, are particularly advantageous as they are air- and moisture-stable and efficiently generate the active monoligated Pd(0) species under mild conditions.[6]

  • Base Selection: The choice of base is critical for activating the boronic acid. For sterically hindered and electronically deactivated boronic acids, moderately strong inorganic bases are often required. Potassium phosphate (K₃PO₄) is frequently superior to common bases like sodium or potassium carbonate.[7][8] It is proposed that K₃PO₄ can facilitate the formation of a more reactive trimeric boronate species or engage directly in the transmetalation step, thereby overcoming the activation barrier.[9][10]

  • Solvent and Temperature: A polar aprotic solvent system, often a mixture like 1,4-dioxane/water or THF/water, is typically used.[11][12] The water aids in dissolving the inorganic base and facilitates the formation of the boronate. Elevated temperatures (80-120 °C) are often necessary to provide sufficient thermal energy to overcome the activation barrier of the transmetalation step.[12]

Visualizing the Catalytic Pathway

The following diagram illustrates the critical steps of the Suzuki-Miyaura catalytic cycle, emphasizing the strategic interventions needed for this compound.

Suzuki_Miyaura_Cycle cluster_catalyst Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition ArX Ar-X (Aryl Halide) ArX->OxAdd PdII_ArX Ar-Pd(II)L-X OxAdd->PdII_ArX Transmetalation Transmetalation (Rate-Limiting) PdII_ArX->Transmetalation BoronicAcid Ar'B(OH)₂ (Sterically Hindered) Boronate [Ar'B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Activation Base Base (K₃PO₄) Boronate->Transmetalation PdII_ArAr Ar-Pd(II)L-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product

Caption: Suzuki-Miyaura cycle for hindered substrates, highlighting base activation.

Validated Experimental Protocol

This protocol outlines a robust starting point for the coupling of this compound with a representative aryl bromide. Optimization may be required for different coupling partners.

Reagents and Materials
ReagentCAS NumberMolecular WeightEquivalentsMolarity (mmol)
Aryl BromideSubstrate-dependent-1.00.5
This compound1256345-64-7192.361.20.6
SPhos Pd G3 Precatalyst1445085-82-4791.030.02 (2 mol%)0.01
Potassium Phosphate (K₃PO₄), anhydrous7778-53-2212.272.51.25
1,4-Dioxane, anhydrous123-91-1--4.0 mL
Water, degassed7732-18-5--1.0 mL
Step-by-Step Methodology
  • Reaction Setup: In a nitrogen-filled glovebox or on a Schlenk line, add the aryl bromide (1.0 eq), this compound (1.2 eq), potassium phosphate (2.5 eq, finely ground), and SPhos Pd G3 precatalyst (0.02 eq) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the vial with a Teflon-lined cap. If not in a glovebox, evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a final concentration of ~0.1 M with respect to the limiting reagent) followed by degassed water (4:1 v/v dioxane:water) via syringe.

  • Reaction Execution: Place the sealed vial in a preheated aluminum block on a stirrer hotplate at 100 °C. Stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis of a small aliquot, checking for the consumption of the limiting aryl bromide.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

    • Transfer to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Experimental Workflow Visualization

Experimental_Workflow Start Start Setup 1. Reaction Setup - Add solids to vial under N₂ Start->Setup Solvents 2. Solvent Addition - Anhydrous Dioxane - Degassed Water (4:1) Setup->Solvents React 3. Reaction - Seal and heat to 100 °C - Stir for 4-16h Solvents->React Monitor 4. Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup 5. Aqueous Workup - EtOAc/H₂O extraction - Brine wash, dry Monitor->Workup Complete Purify 6. Purification (Flash Chromatography) Workup->Purify Product Isolated Biaryl Product Purify->Product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.

Troubleshooting and Optimization Guide

Observation Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst2. Insufficient Base Strength3. Low Temperature1. Use a fresh bottle of precatalyst. Ensure proper inert atmosphere technique.2. Ensure K₃PO₄ is anhydrous and finely powdered. Consider Cs₂CO₃ for very difficult couplings.3. Increase temperature in 10 °C increments (up to 120 °C in a sealed vial).
Significant Protodeboronation 1. Reaction temperature too high or time too long.2. Presence of excess water or protic sources.1. Monitor the reaction closely and stop it once the limiting reagent is consumed.2. Ensure solvents are anhydrous grade. Use a more stable boronate ester (e.g., pinacol ester) if the issue persists.[13]
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Use of a Pd(II) source that is slowly reduced.1. Ensure thorough degassing of solvents and maintenance of a strict inert atmosphere.[5]2. Use a precatalyst like SPhos Pd G3 designed for rapid generation of Pd(0).
Stalled Reaction 1. Catalyst deactivation.2. Substrate is exceptionally challenging.1. Increase catalyst loading to 3-5 mol%.2. Screen alternative bulky ligands (e.g., XPhos, RuPhos) which may have different steric/electronic properties.[14]

Conclusion

The successful application of this compound in Suzuki-Miyaura coupling is a testament to the power of modern catalyst systems and a deep understanding of reaction mechanisms. While its steric and electronic properties present formidable challenges, these can be reliably overcome through the judicious selection of bulky, electron-rich phosphine ligands, appropriate bases like potassium phosphate, and optimized reaction conditions. The methodologies detailed in this guide provide a robust starting point for chemists to harness the synthetic potential of this valuable building block, enabling the efficient construction of novel and complex molecules for a wide range of applications in drug discovery and materials science.

References

Application Notes and Protocols for Suzuki Coupling Reactions with (2-Chloro-3,5-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and practical protocols for the successful application of (2-Chloro-3,5-difluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The content herein is curated to provide a blend of theoretical understanding and actionable experimental guidance, addressing the specific challenges posed by this sterically hindered and electronically deactivated substrate.

Introduction: The Unique Challenge of this compound in Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl and substituted aromatic compounds.[1][2] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[3][4]

This compound is a valuable building block in medicinal chemistry and materials science. The presence of fluorine atoms can enhance metabolic stability and binding affinity of drug candidates, while the chloro-substituent offers a potential handle for further functionalization.[5][6] However, the electronic and steric properties of this substrate introduce specific challenges to the standard Suzuki coupling protocol. The electron-withdrawing nature of the two fluorine atoms and the chlorine atom deactivates the aromatic ring, making the boronic acid less nucleophilic. Furthermore, the ortho-chloro group presents significant steric hindrance around the boron center, which can impede the crucial transmetalation step in the catalytic cycle.[7] Overcoming these hurdles requires careful optimization of the reaction conditions.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1][8] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (an aryl, vinyl, or alkyl halide) to form a Pd(II) complex.[1][9]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11][12]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the new carbon-carbon bond, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][8][9]

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n Oxidative_Addition R¹-Pd(II)L_n-X Pd0->Oxidative_Addition Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)L_n-R² Oxidative_Addition->Transmetalation Transmetalation ([R²B(OH)₃]⁻) Product R¹-R² Transmetalation->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Boronic_Acid R²B(OH)₂ Boronate [R²B(OH)₃]⁻ Boronic_Acid->Boronate + Base (e.g., OH⁻) Boronate->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimizing Reaction Conditions for a Challenging Substrate

Successful coupling of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent system.

For sterically hindered and electron-deficient substrates like this compound, the choice of palladium catalyst and phosphine ligand is critical. While Pd(PPh₃)₄ can be effective in some cases, more robust catalytic systems are often required.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective palladium sources.[13]

  • Ligands: Electron-rich and bulky phosphine ligands are generally preferred as they promote the oxidative addition step, especially with less reactive aryl chlorides, and facilitate the reductive elimination step.[7][13]

    • Buchwald-type ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling challenging substrates.[14]

    • Other bulky phosphines: Tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) have also demonstrated high activity.[13]

The base plays multiple roles in the Suzuki coupling reaction. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate complex, which facilitates transmetalation.[2][10][11] The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used and effective bases. Cs₂CO₃ is more soluble in organic solvents and can be advantageous in certain systems.

  • Phosphates: Potassium phosphate (K₃PO₄) is another strong base that is often employed, particularly for challenging couplings.[15]

  • Fluoride Sources: In some cases, fluoride ions from sources like cesium fluoride (CsF) or potassium fluoride (KF) can be effective, especially when dealing with boronic esters or trifluoroborate salts.[2]

The solvent system must be capable of dissolving the various components of the reaction and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.

  • Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are commonly used, often in combination with water.[16]

  • Aromatic Solvents: Toluene can be an effective solvent, particularly for higher temperature reactions.

  • Polar Aprotic Solvents: Dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) can also be used, although they may require more careful purification to remove.[17][18] The choice of solvent can influence the selectivity and rate of the reaction.[17][19]

Parameter Recommendation for this compound Rationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective precatalysts.
Ligand SPhos, XPhos, or P(t-Bu)₃Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination for deactivated substrates.[7][13]
Base K₃PO₄ or Cs₂CO₃Strong bases that effectively form the reactive boronate species.[11][15]
Solvent Dioxane/H₂O or Toluene/H₂OGood solubility for reactants and facilitates the action of the inorganic base.[14][16]
Temperature 80-110 °CHigher temperatures are often required to overcome the activation energy for this challenging substrate.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the Pd(0) catalyst.
Detailed Experimental Protocol

This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl bromide. Optimization may be required for different coupling partners.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[5][20]

Figure 2: Experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Considerations
  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active ligand (e.g., from the Buchwald portfolio), or switching to a stronger base like Cs₂CO₃.

  • Homocoupling of Boronic Acid: The formation of a biaryl product from the homocoupling of the boronic acid can be an issue. This can sometimes be suppressed by carefully controlling the reaction temperature and ensuring a truly anaerobic environment.

  • Protodeboronation: The loss of the boronic acid functional group can occur, especially at elevated temperatures and in the presence of water. Using a slight excess of the boronic acid can help to mitigate this.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound presents a synthetic challenge that can be effectively addressed through the careful selection of reaction conditions. The use of bulky, electron-rich phosphine ligands in conjunction with a suitable palladium source and a strong base is paramount to achieving high yields. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers and scientists in their synthetic endeavors.

References

The Strategic Coupling: A Guide to Palladium-Catalyzed Synthesis with (2-Chloro-3,5-difluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise installation of fluorinated aryl moieties is a cornerstone of molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. (2-Chloro-3,5-difluorophenyl)boronic acid emerges as a pivotal building block in this context, offering a gateway to a diverse array of complex, fluorinated biaryl structures. This application note provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of this versatile reagent, delving into the mechanistic underpinnings, offering field-proven insights into catalyst selection, and presenting detailed protocols for its successful application.

The Significance of the 2-Chloro-3,5-difluorophenyl Moiety

The strategic placement of chloro and fluoro substituents on the phenyl ring of this compound provides medicinal chemists with multiple avenues for molecular elaboration. The fluorine atoms can enhance metabolic stability and modulate the acidity of adjacent functional groups, while the chlorine atom can serve as a handle for further cross-coupling reactions or other transformations. This trifunctionalized synthon is therefore of high value in the construction of novel pharmaceutical candidates and advanced materials.

The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate, forming a carbon-carbon bond.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have cemented its status as one of the most powerful and versatile methods in synthetic organic chemistry.[2]

The catalytic cycle, a well-established sequence of elementary steps, is central to understanding and optimizing the reaction. It generally proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[1]

The Catalytic Cycle: A Mechanistic Overview
  • Oxidative Addition: The cycle commences with the oxidative addition of the organohalide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[2][3]

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'L₂ OxAdd->Transmetalation Transmetalation (Ar'B(OH)₂, Base) Transmetalation->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') Transmetalation->Product Product Formation ArylHalide Aryl Halide (Ar-X) BoronicAcid This compound (Ar'B(OH)₂)

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Navigating the Challenges: Coupling with an Electron-Deficient Boronic Acid

The electronic nature of this compound, characterized by the presence of three electron-withdrawing substituents, presents specific challenges. Electron-deficient boronic acids can exhibit reduced nucleophilicity, potentially slowing down the transmetalation step.[5] Furthermore, fluorinated arylboronic acids, especially those with ortho-substituents, can be prone to protodeboronation under basic conditions, a side reaction that cleaves the C-B bond and reduces the yield of the desired product.[6] Careful selection of the palladium catalyst, ligand, base, and solvent is therefore paramount to achieving high efficiency.

Catalyst and Ligand Selection: The Key to Success

The choice of the palladium source and, more critically, the supporting ligand is a decisive factor in the success of the coupling reaction, especially when dealing with challenging substrates like aryl chlorides.

  • Palladium Precatalysts: While Pd(PPh₃)₄ can be effective for reactive aryl bromides and iodides, more active catalyst systems are generally required for aryl chlorides.[7] Precatalysts such as Pd(OAc)₂ and Pd₂(dba)₃, when combined with appropriate ligands, are often more effective.

  • Ligands: The development of bulky, electron-rich phosphine ligands has been a game-changer for the coupling of unactivated aryl chlorides.[2][8] These ligands promote the oxidative addition step and facilitate the reductive elimination. For the coupling of this compound, ligands from the Buchwald and Fu groups are highly recommended.

LigandStructureKey Features
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly active for a broad range of Suzuki-Miyaura couplings, including those involving aryl chlorides.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylAnother highly effective Buchwald ligand, often used for challenging couplings.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylKnown for its high activity in coupling heteroaryl chlorides.
tBu₃P Tri-tert-butylphosphineA simple yet powerful electron-rich and bulky phosphine ligand.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an aryl chloride. Optimization of the reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Materials and Reagents
  • This compound (1.2 - 1.5 equiv.)

  • Aryl chloride (1.0 equiv.)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O)

  • Inert gas (Argon or Nitrogen)

Reaction Setup and Procedure
  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 mmol) to the flask.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C for aryl chlorides) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired biaryl product.

References

Application Notes & Protocols: Synthesis of Biaryls Using (2-Chloro-3,5-difluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biaryls

The biaryl motif is a privileged structure in medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The introduction of fluorine atoms into these scaffolds can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[3] (2-Chloro-3,5-difluorophenyl)boronic acid is a key building block for installing a chloro- and difluoro-substituted phenyl ring, moieties that are of significant interest in drug discovery for their ability to modulate these crucial parameters.[4][5]

This guide provides a comprehensive overview of the synthesis of biaryls using this compound, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful transformation, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like our subject boronic acid) and an organic halide or triflate.[6][7] The reaction proceeds through a catalytic cycle that can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[6] The reactivity of the halide typically follows the trend I > Br > OTf >> Cl.[3]

  • Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate species (e.g., [Ar-B(OH)3]⁻), which then readily reacts with the Pd(II) complex.[9][10][11]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][8]

graph Suzuki_Miyaura_Cycle { layout=circo; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="Ar¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; biaryl_pd_complex [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Invisible nodes for reagents aryl_halide [label="Ar¹-X", shape=plaintext, fontcolor="#EA4335"]; boronic_acid [label="Ar²-B(OH)₂", shape=plaintext, fontcolor="#34A853"]; base [label="Base (e.g., K₂CO₃)", shape=plaintext, fontcolor="#4285F4"]; product [label="Ar¹-Ar²\n(Biaryl Product)", shape=plaintext, fontcolor="#FBBC05"];

// Edges pd0 -> oxidative_addition [color="#EA4335"]; oxidative_addition -> pd_complex [color="#EA4335"]; pd_complex -> transmetalation [color="#34A853"]; transmetalation -> biaryl_pd_complex [color="#34A853"]; biaryl_pd_complex -> reductive_elimination [color="#FBBC05"]; reductive_elimination -> pd0 [color="#FBBC05"];

// Reagent/Product connections to steps aryl_halide -> oxidative_addition [style=dashed, arrowhead=none, color="#EA4335"]; boronic_acid -> transmetalation [style=dashed, arrowhead=none, color="#34A853"]; base -> transmetalation [style=dashed, arrowhead=none, color="#4285F4"]; reductive_elimination -> product [style=dashed, arrowhead=none, color="#FBBC05"]; }

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The success of a Suzuki-Miyaura coupling, especially with a sterically hindered and electronically distinct substrate like this compound, is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[12][13]

General Protocol for Coupling with an Aryl Bromide

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.[3]

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add the palladium catalyst, Pd(OAc)₂ (0.02 mmol), and the ligand, XPhos (0.04 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.

graph Experimental_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes start [label="Start:\nOven-dried flask", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Add Reagents:\nAryl Halide\nBoronic Acid\nBase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst [label="Add Catalyst:\nPd(OAc)₂\nLigand (XPhos)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inert [label="Inert Atmosphere:\nEvacuate & Backfill\n(3x with Ar/N₂)", fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Add Solvents:\nAnhydrous Dioxane\nDegassed Water", fillcolor="#34A853", fontcolor="#FFFFFF"]; react [label="React:\nHeat (80-100°C)\nStir & Monitor", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Workup:\nCool, Dilute\nWash (H₂O, Brine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="Purify:\nDry, Concentrate\nColumn Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product:\nPure Biaryl", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> reagents [color="#5F6368"]; reagents -> catalyst [color="#5F6368"]; catalyst -> inert [color="#5F6368"]; inert -> solvent [color="#5F6368"]; solvent -> react [color="#5F6368"]; react -> workup [color="#5F6368"]; workup -> purify [color="#5F6368"]; purify -> product [color="#5F6368"]; }

Figure 2. General experimental workflow for the Suzuki-Miyaura coupling.

Key Reaction Parameters and Optimization

The choice of each component in the reaction mixture can significantly influence the yield and purity of the final product. The following table summarizes the roles and common choices for each parameter.

ParameterRole in the ReactionCommon Choices & Considerations
Palladium Catalyst Facilitates the catalytic cycle.[14]Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃. Pd(0) sources are often preferred.
Ligand Stabilizes the Pd center, influences reactivity.[15]Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) are often effective for hindered substrates.[12]
Base Activates the boronic acid for transmetalation.[9][11]K₃PO₄, K₂CO₃, Cs₂CO₃. The choice can affect reaction rate and selectivity.[11]
Solvent Solubilizes reactants and influences reaction kinetics.Toluene, Dioxane, THF, DMF. Often used with a small amount of water.[15][16]
Temperature Provides energy to overcome activation barriers.Typically 80-110 °C. Lower temperatures may be possible with highly active catalysts.[7]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Steric hindrance; Suboptimal base or solvent.[12]Use a more active catalyst/ligand system (e.g., Buchwald ligands).[12] Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[17] Increase the reaction temperature.
Boronic Acid Decomposition (Protodeboronation) Harsh basic conditions; High temperatures.[17]Use a milder base (e.g., KF).[17] Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) before coupling.[16][17] Run the reaction at the lowest effective temperature.
Homocoupling of Boronic Acid High concentration of boronic acid; Certain catalyst systems.Add the boronic acid solution slowly to the reaction mixture.[12] Screen different palladium catalysts and ligands.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryls. By using this compound, researchers can efficiently introduce a valuable fluorinated moiety into a wide range of molecular scaffolds. A thorough understanding of the reaction mechanism and the role of each component is crucial for successful synthesis. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors.

References

Application Notes: (2-Chloro-3,5-difluorophenyl)boronic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Chloro-3,5-difluorophenyl)boronic acid is a highly functionalized arylboronic acid poised for significant application in modern pharmaceutical synthesis. Its unique substitution pattern—featuring an ortho-chloro group and two meta-fluoro atoms—imparts specific steric and electronic properties that make it a valuable, albeit challenging, building block. These notes provide a technical guide for researchers, scientists, and drug development professionals on its anticipated reactivity and use, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While this specific isomer is a specialized reagent with limited publicly available data, this guide establishes a robust framework for its application by drawing upon established principles for structurally related analogs. We present recommended starting protocols for methodology development, explain the chemical rationale behind experimental design, and illustrate its potential in the synthesis of kinase inhibitor scaffolds.

Introduction: A Structurally Unique Reagent

Boronic acids are indispensable tools in medicinal chemistry, primarily for their role in the Suzuki-Miyaura reaction, which enables the formation of carbon-carbon bonds with exceptional functional group tolerance.[1][2] The strategic incorporation of halogen atoms onto the phenylboronic acid scaffold allows for the fine-tuning of a drug candidate's physicochemical properties, including metabolic stability, lipophilicity (logP), and binding affinity.[3]

This compound is of particular interest. The two meta-fluorine atoms are strong electron-withdrawing groups, which increase the Lewis acidity of the boron center. This electronic modification can influence the transmetalation step of the catalytic cycle and often enhances the metabolic stability of the final product.[4] The ortho-chloro substituent introduces significant steric hindrance around the C-B bond and further modulates the electronic environment.[5] This combination presents a unique challenge and opportunity, often requiring highly active catalyst systems to achieve efficient coupling while offering a distinct structural motif for scaffold diversification.[6]

Physicochemical Properties and Handling

As a specialized chemical intermediate, dedicated datasheet values for this compound are not widely published. The following table provides calculated values and expected properties based on structurally similar compounds.

PropertyValue / ObservationSource / Note
CAS Number Not AssignedData unavailable. For the related isomer, (4-Chloro-3,5-difluorophenyl)boronic acid, the CAS is 864759-63-7.[7]
Molecular Formula C₆H₄BClF₂O₂Calculated
Molecular Weight 192.36 g/mol Calculated
Appearance Predicted to be a white to off-white solid.Based on analogous compounds like (4-Chloro-3,5-difluorophenyl)boronic acid.[7]
Purity ≥95% (Typical for specialized boronic acids)Assumed standard for synthesis applications.
Storage Store at 2-8°C under an inert atmosphere (Argon or Nitrogen).Boronic acids can be sensitive to air and moisture, leading to dehydration (forming boroxines) or degradation.[7]
Safety Expected to be an irritant.Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.[8]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl-aryl structures.

Mechanistic Considerations

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) active species. The key steps are:

  • Oxidative Addition: The aryl/heteroaryl halide (Ar-X) adds to the Pd(0) center to form a Pd(II) complex.

  • Transmetalation: The organic group is transferred from the activated boronate ester (formed in situ from the boronic acid and base) to the Pd(II) center.

  • Reductive Elimination: The two organic partners are eliminated from the Pd(II) complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]

Suzuki_Mechanism cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination ar_x Ar-X ar_x->pd2_ox boronate Ar'-B(OR)₃⁻ boronate->pd2_trans product Ar-Ar' product->pd2_trans base + Base boronic_acid Ar'-B(OH)₂

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Causality Behind Component Selection

The unique substitution of this compound necessitates careful optimization of reaction components.

  • Catalyst & Ligand: The steric hindrance from the ortho-chloro group can impede the oxidative addition and reductive elimination steps. To overcome this, highly active catalyst systems are required. Palladium precatalysts combined with bulky, electron-rich phosphine ligands (Buchwald ligands) such as XPhos or SPhos are strongly recommended. These ligands stabilize the palladium center and promote the formation of the active catalytic species, which is crucial for coupling challenging substrates.[4][9]

  • Base: A base is required to activate the boronic acid into a more nucleophilic boronate species.[1] For electron-deficient boronic acids, which can be prone to protodeboronation (loss of the boronic acid group), the choice of base is critical. A moderately strong base like potassium phosphate (K₃PO₄ ) is often a superior choice to stronger bases like NaOH or weaker ones like Na₂CO₃, as it provides sufficient activation while minimizing degradation of the starting material.[4][9]

  • Solvent: A polar aprotic solvent system is typically employed. A mixture of 1,4-Dioxane and water or Tetrahydrofuran (THF) and water is common, as water aids in the dissolution of the base and facilitates the formation of the boronate.[3][4] Anhydrous conditions can also be successful, particularly with boronate esters.

Protocol: Suzuki Coupling for Kinase Inhibitor Scaffold Synthesis

This section provides a representative starting protocol for the Suzuki-Miyaura coupling of this compound with a heteroaryl chloride.

Reaction Scheme:

(A generic reaction scheme showing this compound coupling with a 4,6-dichloropyrimidine to form a mono-arylated product)

Materials
  • This compound (1.2 equiv)

  • Heteroaryl Halide (e.g., 4,6-Dichloropyrimidine) (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate (for work-up)

  • Brine (for work-up)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Experimental Workflow

Workflow setup 1. Reaction Setup - Add solids (boronic acid, halide, K₃PO₄, Pd(OAc)₂, XPhos) to flask. inert 2. Inert Atmosphere - Evacuate and backfill flask with Argon/Nitrogen (3x). setup->inert solvent 3. Solvent Addition - Add degassed 1,4-dioxane and water via syringe. inert->solvent reaction 4. Reaction - Heat to 80-100 °C. - Monitor by TLC or LC-MS. solvent->reaction workup 5. Work-up - Cool to RT. - Dilute with EtOAc & water. - Separate layers, extract aqueous. reaction->workup purify 6. Purification - Dry combined organic layers (Na₂SO₄). - Concentrate under reduced pressure. - Purify via silica gel chromatography. workup->purify product Final Product purify->product

Caption: General workflow for Suzuki-Miyaura coupling and purification.
Step-by-Step Procedure

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the heteroaryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Comparative Data for Method Development

The following table summarizes typical conditions used for Suzuki-Miyaura couplings of structurally similar, challenging fluorinated phenylboronic acids. This data serves as a valuable benchmark for optimizing reactions with this compound.

Aryl Halide PartnerBoronic AcidCatalyst / Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
4-Chloroanisole2,5-Difluorophenyl-Pd(OAc)₂ / XPhos (2/4)K₃PO₄ (2)THF/H₂ORT>95[4]
2-Bromopyridine2,5-Difluorophenyl-Pd(OAc)₂ / SPhos (2/4)K₃PO₄ (2)THF/H₂O4089[4]
2,3,5-Trichloropyridine3,5-Dichlorophenyl-Pd(OAc)₂ (N/A)Na₂CO₃ (N/A)DMF/H₂O6089[10]
2,3,5,6-Tetrafluoro-iodobenzene3,5-Difluorophenyl-Pd₂(dba)₃ / XPhos (5/15)Na₂CO₃ (2.2)Dioxane9585[11]

Note: Yields are highly substrate-dependent. RT = Room Temperature.

Conclusion

This compound represents a valuable, highly functionalized building block for pharmaceutical synthesis. Its successful application in Suzuki-Miyaura cross-coupling reactions is achievable but requires a rational approach to experimental design. The steric and electronic challenges posed by its substitution pattern can be effectively overcome by employing modern, highly active palladium catalyst systems featuring bulky phosphine ligands and carefully selected bases like K₃PO₄. The protocols and comparative data provided in these notes offer a robust and scientifically grounded starting point for researchers to harness the potential of this unique reagent in the discovery and development of novel therapeutics.

References

Protocol for using (2-Chloro-3,5-difluorophenyl)boronic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Use of (2-Chloro-3,5-difluorophenyl)boronic Acid in Modern Organic Synthesis

Introduction: A Sterically Hindered Building Block for Complex Molecules

This compound is a valuable organoboron reagent in contemporary organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the unique structural motif it introduces: a phenyl ring substituted with a strategic combination of halogen atoms. The presence of an ortho-chloro group and two meta-fluoro groups relative to the boronic acid moiety imparts specific steric and electronic properties that chemists can leverage to fine-tune the characteristics of target molecules.

The electron-withdrawing nature of the fluorine atoms can significantly influence molecular properties such as pKa, lipophilicity, and metabolic stability.[1][2] The ortho-chloro substituent, however, presents a distinct challenge and opportunity. It introduces significant steric bulk adjacent to the reactive C-B bond, placing this reagent in the class of sterically hindered building blocks.[3][4] Successfully employing such reagents requires a nuanced understanding of reaction kinetics and catalyst-ligand interactions, as standard coupling conditions often fail.

This guide provides a detailed exploration of the primary application of this compound—the Suzuki-Miyaura cross-coupling reaction—with a focus on overcoming the challenges posed by its sterically demanding nature. We will delve into the causality behind protocol choices, provide a robust experimental workflow, and offer insights for troubleshooting.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Palladium-catalyzed Suzuki-Miyaura reaction is the cornerstone method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[5][6] The reaction is prized for its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids.[7]

Mechanistic Considerations for a Hindered Substrate

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] For a sterically hindered substrate like this compound, the oxidative addition of the palladium catalyst to the coupling partner (e.g., an aryl halide) and the final reductive elimination step are often the most challenging hurdles.

The ortho-chloro group can sterically impede the approach of the palladium complex and hinder the bond rotation necessary for efficient reductive elimination. Therefore, the selection of a bulky, electron-rich phosphine ligand is paramount.[8] These ligands promote the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is highly reactive in oxidative addition, and they accelerate the difficult reductive elimination step to release the final biaryl product.[8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex1 Ar¹-Pd(II)L₂-X pd0->pd_complex1 Ar¹-X reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition pd_complex2 Ar¹-Pd(II)L₂-Ar² pd_complex1->pd_complex2 Ar²-B(OH)₂ / Base transmetalation Transmetalation pd_complex2->pd0 product Ar¹-Ar² pd_complex2->product ar1x Ar¹-X ar2b Ar²-B(OH)₂ base Base (e.g., K₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Expertise Behind the Choices
  • Catalyst System : A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky biarylphosphine ligand (e.g., SPhos, RuPhos, XPhos) is recommended.[8][9] These "Buchwald ligands" are designed to accelerate reactions involving sterically demanding substrates.

  • Base : Potassium phosphate (K₃PO₄) is a moderately strong base that is highly effective in these couplings.[8][9] Its use as a fine powder or its dissolution in a small amount of water can be crucial. Stronger bases like alkoxides can promote premature protodeboronation of the boronic acid.[10]

  • Solvent : Anhydrous, aprotic solvents like 1,4-dioxane or toluene are preferred.[2][8] A solvent system containing water (e.g., dioxane/H₂O) can sometimes facilitate the transmetalation step, but care must be taken to avoid excessive protodeboronation.[10]

  • Temperature : Elevated temperatures (80-110 °C) are typically necessary to overcome the activation energy barrier associated with hindered substrates.[8]

Materials and Reagents
  • This compound (1.2 - 1.5 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (1-5 mol%)

  • Buchwald Ligand (e.g., SPhos) (2-10 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 - 3.0 equiv.)

  • Anhydrous 1,4-Dioxane

  • Degassed Water (if using a biphasic system)

  • Ethyl Acetate (for workup)

  • Brine (for workup)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Inert gas (Argon or Nitrogen)

Experimental Workflow

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Oven-dry glassware p2 Weigh reagents under N₂ p1->p2 r1 Combine solids in flask p2->r1 r2 Evacuate & backfill with N₂ (3x) r1->r2 r3 Add anhydrous solvent r2->r3 r4 Heat to 80-110 °C with stirring r3->r4 r5 Monitor by TLC / LC-MS r4->r5 w1 Cool to RT, filter through Celite r5->w1 w2 Dilute with EtOAc, wash with H₂O/Brine w1->w2 w3 Dry organic layer (Na₂SO₄) w2->w3 w4 Concentrate in vacuo w3->w4 w5 Purify by column chromatography w4->w5 final final w5->final Characterize Product (NMR, MS)

Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Protocol

  • Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition : Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Heating : Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring : Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.[2]

  • Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Summary: Conditions for Hindered Couplings

The following table summarizes representative conditions for Suzuki-Miyaura couplings involving sterically hindered or electron-deficient arylboronic acids, which can serve as a guide for optimization.

Aryl Halide PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
4-ChlorotoluenePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)THF/H₂ORT>95[10]
2-BromopyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)THF/H₂O4089[10]
Di-ortho-substituted Aryl BromidePd(dba)₂ (1)R-Phos (1)K₃PO₄·H₂O (3)THF50~80-95[9]
4,7-DichloroquinolinePd(OAc)₂ (10)NoneK₂CO₃ (3)Dioxane/H₂O10075[10]
Extremely Hindered Aryl BromidePd(OAc)₂ (1)AntPhos (2)K₃PO₄ (3)Toluene11031-70+[11]

Note: Yields are highly substrate-dependent. These conditions are illustrative starting points.

Trustworthiness: Troubleshooting and Validation

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality base or reagents.1. Use a pre-catalyst or ensure an inert atmosphere. Increase catalyst/ligand loading. 2. Increase reaction temperature (e.g., to 110-120 °C). Consider microwave irradiation.[8] 3. Use fresh, anhydrous solvent and finely ground base.
Protodeboronation 1. Presence of excess water. 2. Base is too strong or reaction time is too long.1. Use anhydrous conditions. 2. Switch to a milder base (e.g., K₂CO₃, KF). Try to reduce reaction time by increasing temperature or catalyst loading.[10]
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Catalyst system promotes homocoupling.1. Ensure the reaction is thoroughly degassed and maintained under a positive pressure of inert gas. 2. Screen different palladium sources and ligands.

Handling, Storage, and Safety

This compound, like many boronic acids, requires careful handling to maintain its integrity.

  • Stability : Boronic acids are susceptible to intermolecular dehydration to form cyclic boroxine anhydrides. This process is often reversible upon exposure to water during reaction setup. A more significant degradation pathway is protodeboronation, which is cleavage of the C-B bond.[12]

  • Storage : The compound should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8 °C) and under an inert atmosphere. Protect from moisture and light.

  • Safety : this compound is harmful if swallowed and can cause skin and serious eye irritation. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14]

References

The Strategic Application of (2-Chloro-3,5-difluorophenyl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of rational drug design. (2-Chloro-3,5-difluorophenyl)boronic acid has emerged as a pivotal building block for medicinal chemists, offering a unique combination of electronic properties and steric hindrance that can significantly enhance the potency, selectivity, and pharmacokinetic profile of therapeutic agents. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the versatile applications of this compound, with a focus on its role in the synthesis of kinase inhibitors.

Introduction: The Advantage of Halogenated Phenylboronic Acids

Phenylboronic acids are indispensable reagents in medicinal chemistry, primarily for their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a robust method for forming carbon-carbon bonds.[1] The introduction of halogen substituents, such as chlorine and fluorine, onto the phenyl ring can profoundly influence a molecule's properties. Fluorine, in particular, is known to enhance metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity to target proteins through the formation of favorable electrostatic interactions.[2] The presence of a chlorine atom provides an additional point of diversity and can modulate the electronic nature of the aromatic ring.

This compound, with its distinct substitution pattern, offers a trifecta of advantageous features:

  • Metabolic Stability: The fluorine atoms can shield the molecule from metabolic degradation, prolonging its in vivo half-life.

  • Enhanced Binding Affinity: The electron-withdrawing nature of the halogens can influence the acidity of the boronic acid and the electronic properties of the resulting biaryl products, potentially leading to stronger interactions with biological targets.

  • Structural Rigidity and Conformational Control: The ortho-chloro substituent can induce a degree of torsional strain in the resulting biaryl compounds, locking them into a specific conformation that may be optimal for binding to a target protein.

Core Application: Synthesis of Kinase Inhibitors

A prominent application of this compound lies in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3]

Case Study: Vemurafenib and Analogs as BRAF Inhibitors

Vemurafenib is a potent inhibitor of the BRAF V600E mutated kinase, a key driver in many cases of melanoma.[4][5] The synthesis of Vemurafenib and its analogs often involves the coupling of a heterocyclic core with a substituted phenylboronic acid. While the exact structure of Vemurafenib does not contain the 2-chloro-3,5-difluoro substitution, the principles of its synthesis are directly applicable. The strategic placement of halogens on the phenyl ring is critical for achieving high potency and selectivity.[6][7]

The 2-chloro-3,5-difluorophenyl moiety can be envisioned as a valuable component in the design of novel kinase inhibitors, including analogs of Vemurafenib.[8] Its unique electronic and steric properties could lead to improved interactions within the ATP-binding pocket of the target kinase, potentially overcoming resistance mechanisms observed with existing drugs.

Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is the primary method for utilizing this compound in synthesis.[9][10] The following protocol provides a general, yet detailed, procedure that can be adapted for the coupling of this compound with a variety of heterocyclic halides.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical palladium-catalyzed cross-coupling of this compound with a heteroaryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Heteroaryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the heteroaryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from 2 to 24 hours depending on the substrates.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is often effective for challenging cross-coupling reactions, including those involving electron-deficient boronic acids and heteroaryl halides.

  • Base: Potassium phosphate is a moderately strong base that is often effective in Suzuki-Miyaura couplings and is generally well-tolerated by a wide range of functional groups.

  • Solvent System: The use of a mixed aqueous-organic solvent system, such as dioxane and water, is common. Water is often necessary to facilitate the dissolution of the base and to promote the transmetalation step of the catalytic cycle.

Data Presentation

The following table summarizes representative data for Suzuki-Miyaura coupling reactions involving fluorinated phenylboronic acids with various coupling partners. While specific data for this compound is not extensively published, this table provides a useful reference for expected yields and reaction conditions.

Aryl Halide Coupling PartnerBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
4-Bromoanisole2,5-Difluorophenylboronic acidPd(OAc)₂ / XPhosK₃PO₄THF/H₂ORT>95
2-Chloropyridine2,5-Difluorophenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O10085
5-Bromo-1H-pyrrolo[2,3-b]pyridine4-Chlorophenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O8064

Note: This table is a compilation of representative data from various sources and is intended for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.

Visualization of Key Processes

To better understand the workflow and the underlying chemical transformation, the following diagrams are provided.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A This compound E Suzuki-Miyaura Coupling (80-100 °C) A->E B Heteroaryl Halide B->E C Pd Catalyst & Ligand C->E D Base D->E F Extraction E->F G Column Chromatography F->G H Pure Biaryl Product G->H

Caption: Workflow for Suzuki-Miyaura Coupling.

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Aryl Aryl-Pd(II)-X L₂ OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM PdII_Aryl_Aryl Aryl-Pd(II)-Aryl' L₂ TM->PdII_Aryl_Aryl RE Reductive Elimination PdII_Aryl_Aryl->RE RE->Pd0 Catalyst Regeneration Product Aryl-Aryl' RE->Product ArylX Aryl-X ArylX->OA BoronicAcid Aryl'-B(OH)₂ BoronicAcid->TM Base Base Base->TM

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic application, primarily through the Suzuki-Miyaura cross-coupling reaction, enables the synthesis of complex and novel molecular architectures, particularly in the realm of kinase inhibitors. The unique substitution pattern of this reagent offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, leading to compounds with enhanced potency, selectivity, and metabolic stability. The protocols and data presented in this application note serve as a comprehensive guide for the effective utilization of this compound in drug discovery and development programs.

References

The Strategic Integration of (2-Chloro-3,5-difluorophenyl)boronic Acid in Advanced Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Halogenation in Modern Agrochemicals

In the continuous pursuit of enhanced efficacy, metabolic stability, and targeted action, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, has become a cornerstone of modern agrochemical design.[1][2] These elements can profoundly influence a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation, ultimately leading to more potent and sustainable crop protection solutions.[3][4] (2-Chloro-3,5-difluorophenyl)boronic acid has emerged as a pivotal building block in this context, providing a versatile platform for the introduction of the uniquely substituted 2-chloro-3,5-difluorophenyl moiety into novel fungicidal, herbicidal, and insecticidal candidates.

This technical guide offers an in-depth exploration of this compound as a key intermediate in agrochemical synthesis. We will provide detailed protocols for its preparation and its application in the construction of complex agrochemical scaffolds, exemplified by the synthesis of a key structural motif found in the commercial fungicide, Sedaxane. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this building block in their own discovery and development pipelines.

Synthesis of this compound: A Detailed Protocol

The reliable synthesis of this compound is paramount for its successful application. The most common and robust method involves the formation of an organometallic intermediate from a corresponding halogenated precursor, followed by quenching with a borate ester and subsequent acidic workup.[5][6] Below, we detail a laboratory-scale protocol based on the Grignard reaction, which offers a good balance of reactivity and practicality.[4][7]

Synthetic Workflow Diagram

G cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Borylation & Workup Start 1-Bromo-2-chloro-3,5-difluorobenzene + Magnesium Turnings + Iodine (catalyst) Grignard Formation of (2-Chloro-3,5-difluorophenyl)magnesium bromide Start->Grignard Anhydrous THF, Reflux Borate Trimethyl borate in Anhydrous THF Grignard->Borate Borate_Ester Intermediate Borate Ester Borate->Borate_Ester Addition of Grignard Reagent at -78°C Quench Reaction Quenching with HCl (aq) Final_Product This compound Quench->Final_Product Extraction & Purification Borate_Ester->Quench

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Grignard-based Synthesis

Materials:

  • 1-Bromo-2-chloro-3,5-difluorobenzene

  • Magnesium turnings

  • Iodine (a single crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (1 M aqueous solution)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.1 equivalents).

    • Add a single crystal of iodine to the flask.

    • Add sufficient anhydrous THF to cover the magnesium turnings.

    • In the dropping funnel, prepare a solution of 1-bromo-2-chloro-3,5-difluorobenzene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing. Gentle heating may be required to initiate the reaction.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • In a separate flame-dried flask under an inert atmosphere, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Transfer the prepared Grignard reagent to the cold trimethyl borate solution via a cannula, ensuring the temperature remains below -70 °C during the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Isolation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by the dropwise addition of 1 M aqueous hydrochloric acid until the solution is acidic (pH ~2).

    • Stir the mixture for 30 minutes at room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Parameter Expected Outcome
Theoretical Yield Dependent on starting material quantity
Expected Yield 75-85%
Purity (after purification) >97%

Application in Agrochemical Synthesis: A Gateway to a Potent SDHI Fungicide

The 2-chloro-3,5-difluorophenyl moiety is a key structural feature in a number of patented agrochemicals. A prominent example is its incorporation into pyrazole-based fungicides, a class of compounds known to act as succinate dehydrogenase inhibitors (SDHIs).[8][9] The SDHI class of fungicides is crucial for the control of a broad spectrum of fungal pathogens in various crops.

The synthesis of these complex molecules often relies on the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[10][11][12] this compound is an excellent coupling partner in these reactions, enabling the efficient construction of the desired biaryl linkage.

Suzuki-Miyaura Coupling Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction & Workup Reactants This compound + Aryl/Heteroaryl Halide Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) + Ligand (if needed) Base Base (e.g., K₂CO₃, K₃PO₄) Solvent Solvent (e.g., Dioxane/Water) Heating Heating under Inert Atmosphere Solvent->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Coupled Biaryl Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Synthesis of a Pyrazole-Aryl Intermediate

This protocol describes a representative Suzuki-Miyaura coupling of this compound with a substituted pyrazole bromide, a key step in the synthesis of Sedaxane-like molecules.

Materials:

  • This compound

  • Substituted pyrazole bromide (e.g., 1-methyl-3-bromo-1H-pyrazole-4-carboxamide)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the substituted pyrazole bromide (1.0 equivalent), this compound (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and potassium carbonate (2.0 equivalents).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Parameter Typical Conditions Rationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald precatalystsEfficient for cross-coupling of aryl halides.[6][13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂OA mixture of organic solvent and water is often optimal for solubility and reaction rate.
Temperature 80 - 110 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.

Broader Applications and Future Perspectives

The utility of this compound extends beyond the synthesis of SDHI fungicides. The 2-chloro-3,5-difluorophenyl motif is present in a variety of patented herbicidal and insecticidal compounds, highlighting the broad potential of this building block in agrochemical discovery.[14][15][16] As the demand for more selective, potent, and environmentally benign pesticides continues to grow, the use of highly functionalized and strategically halogenated building blocks like this compound will undoubtedly play an increasingly important role in the development of next-generation crop protection solutions.

References

The Strategic Integration of (2-Chloro-3,5-difluorophenyl)boronic Acid in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Potential in Organic Electronics through Strategic Halogenation

In the relentless pursuit of next-generation materials for organic electronics, the precise tuning of molecular properties remains a paramount objective. (2-Chloro-3,5-difluorophenyl)boronic acid emerges as a pivotal building block for the synthesis of high-performance organic semiconductors. The strategic placement of chloro and difluoro substituents on the phenyl ring offers a sophisticated tool to modulate the electronic and physical characteristics of conjugated polymers and small molecules. This application note provides an in-depth guide for researchers, material scientists, and drug development professionals on the utilization of this versatile reagent, with a focus on its application in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

The incorporation of fluorine and chlorine atoms into the aromatic backbone of organic materials imparts several desirable attributes. The strong electron-withdrawing nature of these halogens effectively lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting material.[1] This depression of frontier orbitals is crucial for enhancing the stability of the material against oxidative degradation and for facilitating efficient charge injection and transport in electronic devices.[1] Furthermore, the high bond energy of the carbon-fluorine bond contributes to increased thermal and morphological stability, which is a critical factor for the longevity of OLEDs and OFETs.[1] The presence of a chlorine atom, in addition to the difluoro substitution, provides a further handle for fine-tuning the material's electronic properties and intermolecular interactions, which can influence thin-film morphology and, consequently, device performance.

This document will detail the application of this compound in the synthesis of a representative conjugated polymer via Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[2] We will explore the causality behind the experimental choices, provide a self-validating protocol, and present the expected material characteristics.

Core Application: Synthesis of a Conjugated Polymer for Organic Electronics

The primary application of this compound in material science is its use as a monomer in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura polycondensation.[1] This versatile reaction enables the construction of complex conjugated polymer backbones by forming new carbon-carbon bonds between the boronic acid and a halogenated comonomer.

Causality of Component Selection:

The choice of this compound as a monomer is deliberate. The 2-chloro and 3,5-difluoro substitution pattern creates a highly electron-deficient aromatic ring. When copolymerized with an electron-rich comonomer (a "donor" unit), the resulting polymer will possess a "donor-acceptor" architecture. This intramolecular charge transfer character is highly desirable as it leads to a smaller bandgap, enabling the absorption and emission of light at longer wavelengths, which is particularly relevant for OLED applications.

For the purpose of this application note, we will describe the synthesis of a copolymer of this compound with a dibrominated electron-rich unit, such as a dialkoxy-substituted benzothiadiazole. The alkoxy groups on the donor unit enhance solubility and processability of the final polymer, while the benzothiadiazole core is a well-known electron-accepting unit that, in combination with the halogenated phenyl ring, will further modulate the electronic properties of the polymer.

Experimental Workflow Overview

The synthesis of the target conjugated polymer via Suzuki-Miyaura polycondensation involves several key stages, from reaction setup under inert conditions to the final purification of the polymer.

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Work-up & Purification cluster_3 Characterization A Combine Monomers: This compound & Dibromo-comonomer B Add Palladium Catalyst & Ligand A->B C Add Base (e.g., K2CO3) B->C D Add Degassed Solvent (e.g., Toluene/Water) C->D E Heat Reaction Mixture (e.g., 90-100 °C) under Inert Atmosphere D->E F Monitor Polymerization (e.g., GPC, TLC) E->F G End-capping (e.g., with Phenylboronic acid) F->G H Precipitate Polymer (in Methanol) G->H I Soxhlet Extraction (to remove impurities) H->I J Collect & Dry Polymer I->J K Spectroscopy (NMR, UV-Vis, PL) J->K L Thermal Analysis (TGA, DSC) K->L M Electrochemical Analysis (CV) N Molecular Weight (GPC) M->N

Figure 1: General workflow for the synthesis and characterization of a conjugated polymer using this compound.

Detailed Protocol: Suzuki-Miyaura Polycondensation

This protocol outlines a general procedure for the synthesis of a donor-acceptor conjugated polymer. Note: All procedures should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All solvents should be anhydrous and degassed prior to use.

Materials and Reagents:
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Equiv.
This compound1008108-92-1192.361.01.0
4,7-Dibromo-2,1,3-benzothiadiazole15155-41-6293.981.01.0
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.020.02
Tri(o-tolyl)phosphine (P(o-tol)₃)6163-58-2304.370.080.08
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.214.04.0
Toluene, anhydrous108-88-3-20 mL-
Water, degassed7732-18-5-2 mL-
Phenylboronic acid (for end-capping)98-80-6121.930.10.1
Methanol67-56-1-200 mL-
Acetone, Hexane, Chloroform (for Soxhlet)various-as needed-
Step-by-Step Procedure:
  • Reaction Setup:

    • To a dry 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), 4,7-dibromo-2,1,3-benzothiadiazole (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).

    • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Addition of Base and Solvents:

    • Add anhydrous potassium carbonate (4.0 mmol) to the flask.

    • Via syringe, add degassed toluene (20 mL) and degassed water (2 mL).

  • Polymerization:

    • Heat the reaction mixture to 95 °C with vigorous stirring.

    • The reaction mixture will typically become more viscous as the polymer forms. Monitor the progress of the polymerization by taking small aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC) if available. The reaction is typically run for 24-48 hours.

  • End-capping:

    • After the desired polymerization time, add a small amount of phenylboronic acid (0.1 mmol) to the reaction mixture to cap the polymer chains with a non-reactive group. Stir for an additional 2 hours.

  • Polymer Precipitation and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the viscous polymer solution into a beaker containing 200 mL of vigorously stirring methanol. The polymer should precipitate as a solid.

    • Collect the precipitated polymer by filtration.

  • Purification by Soxhlet Extraction:

    • Dry the collected polymer and place it in a Soxhlet thimble.

    • Purify the polymer by sequential Soxhlet extraction with acetone, hexane, and finally chloroform. The purified polymer will be in the chloroform fraction. This process removes oligomers and residual catalyst.

    • Precipitate the polymer from the chloroform solution by adding it to methanol.

    • Collect the purified polymer by filtration and dry it under vacuum at 40 °C overnight.

Characterization and Expected Results

The synthesized polymer should be characterized to determine its structural, optical, thermal, and electrochemical properties.

Expected Material Properties:
PropertyTechniqueExpected Outcome
Molecular Weight Gel Permeation Chromatography (GPC)Number-average molecular weight (Mn) in the range of 10-50 kDa with a polydispersity index (PDI) of 1.5-2.5.
Optical Properties UV-Vis and Photoluminescence (PL) SpectroscopyBroad absorption in the visible region (e.g., 400-600 nm) due to the donor-acceptor architecture. Emission in the yellow-orange region of the spectrum.
Electrochemical Properties Cyclic Voltammetry (CV)The electron-withdrawing nature of the (2-Chloro-3,5-difluorophenyl) unit is expected to result in a low-lying HOMO level (e.g., -5.5 to -5.8 eV), indicating good stability against oxidation. The LUMO level will also be lowered, facilitating electron injection.
Thermal Stability Thermogravimetric Analysis (TGA)High decomposition temperature (Td) > 350 °C, indicating good thermal stability suitable for device fabrication and operation.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The sequential purification by Soxhlet extraction is a critical step to ensure the removal of low molecular weight oligomers and catalyst residues, which can act as charge traps and degrade device performance. The final characterization of the polymer provides the necessary feedback to validate the success of the synthesis. For instance, a narrow PDI from GPC analysis indicates a well-controlled polymerization. The measured HOMO/LUMO levels from CV should be consistent with the expected electron-withdrawing effect of the halogenated monomer.

Conclusion

This compound is a highly valuable building block for the synthesis of advanced organic materials. Its unique substitution pattern allows for the fine-tuning of electronic properties, leading to materials with enhanced stability and performance in organic electronic devices. The provided protocol for Suzuki-Miyaura polycondensation offers a robust and reproducible method for the synthesis of donor-acceptor conjugated polymers. By understanding the causal relationship between the molecular structure of this building block and the resulting material properties, researchers can strategically employ this compound to develop the next generation of materials for OLEDs, OFETs, and other applications in material science.

References

Troubleshooting & Optimization

Side reactions of (2-Chloro-3,5-difluorophenyl)boronic acid in catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2-Chloro-3,5-difluorophenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging reagent in catalytic cross-coupling reactions. Due to its unique electronic properties—namely, the electron-withdrawing effects of the ortho-chloro and two meta-fluoro substituents—this boronic acid is highly susceptible to specific side reactions. This guide provides in-depth, question-and-answer-based troubleshooting to help you navigate these challenges, optimize your reaction outcomes, and ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary side reactions I should anticipate when using this compound?

A1: The two most dominant and problematic side reactions are protodeboronation and homocoupling .[1]

  • Protodeboronation: This is the undesired cleavage of the carbon-boron (C-B) bond, which is replaced by a carbon-hydrogen (C-H) bond.[2] For this specific reagent, it results in the formation of 1-chloro-2,4-difluorobenzene, a volatile byproduct that consumes your starting material and complicates purification. Electron-deficient arylboronic acids are particularly prone to this decomposition pathway.[3][4]

  • Homocoupling: This reaction involves the palladium-catalyzed dimerization of the boronic acid to form 2,2'-dichloro-3,3',5,5'-tetrafluorobiphenyl. This byproduct can be difficult to separate from the desired biaryl product. Homocoupling is often promoted by the presence of oxygen or certain palladium(II) species in the reaction mixture.[5][6]

The diagram below illustrates the desired catalytic pathway versus these competing side reactions.

Side_Reactions cluster_start Reactants cluster_cycle Suzuki-Miyaura Cycle cluster_products Products BA This compound TM Transmetalation BA->TM Base Proto Protodeboronation (1-Chloro-2,4-difluorobenzene) BA->Proto H⁺ source (e.g., H₂O) Homo Homocoupling Product (Dimer) BA->Homo Pd Catalyst + O₂ ArX Ar'-X (Coupling Partner) OA Oxidative Addition ArX->OA Ar'-X Pd0 Pd(0) Catalyst Pd0->OA OA->TM Ar'-Pd(II)-X RE Reductive Elimination TM->RE Ar'-Pd(II)-Ar RE->Pd0 Catalyst Regeneration Desired Desired Product (Cross-Coupled Biaryl) RE->Desired

Caption: Desired Suzuki-Miyaura pathway vs. side reactions.

Q2: My reaction has a low yield, and I've identified 1-chloro-2,4-difluorobenzene as a major byproduct. What is happening and how can I fix it?

A2: You are observing significant protodeboronation . The electron-withdrawing fluorine and chlorine atoms on the phenyl ring increase the electrophilicity of the ipso-carbon (the carbon attached to boron), making the C-B bond highly susceptible to cleavage by a proton source, which is often water present in the solvent or base.[2][7] The reaction pH is a critical factor in the rate of protodeboronation.[2][7]

Potential Cause Underlying Rationale Recommended Solution & Protocol
Presence of Water Water is the primary proton source for this side reaction. Solvents may contain dissolved water, and bases like K₃PO₄ can be hygroscopic.1. Use Anhydrous Conditions: Dry solvents rigorously using standard techniques (e.g., distillation, molecular sieves). Use freshly opened or dried bases. 2. Degas Solvents: Thoroughly sparge solvents with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove dissolved oxygen and some moisture.[5]
Inappropriate Base Strong, highly nucleophilic bases or bases used in protic solvents can accelerate the decomposition of the boronic acid. The reaction pH can significantly influence the stability and speciation of the boronic acid.[2][7]1. Use a Weaker, Non-Nucleophilic Base: Switch to bases like K₂CO₃ or CsF.[8] For base-sensitive substrates, powdered KF can be effective.[9] 2. Optimize Base Equivalents: Use the minimum effective amount of base (typically 2-3 equivalents).
High Reaction Temperature Higher temperatures increase the rate of all reactions, including the undesired protodeboronation pathway.1. Lower the Temperature: Screen temperatures from 60°C to 100°C. Modern, highly active catalysts often allow for effective coupling at lower temperatures. 2. Use a More Active Catalyst: Employ a catalyst system (e.g., a Buchwald palladacycle precatalyst like XPhos Pd G3) that promotes the desired cross-coupling at a faster rate than decomposition.[5]
Inherent Instability of the Boronic Acid Electron-deficient boronic acids have a short half-life under basic aqueous conditions. The free boronic acid concentration should be kept low.[4]1. Convert to a More Stable Derivative: Use a protected form like a pinacol boronate ester , MIDA boronate ester , or potassium aryltrifluoroborate .[2][3][10] These reagents provide a "slow release" of the active boronic acid under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[2][10] (See Protocol 1 below).
Q3: I'm observing a significant amount of 2,2'-Dichloro-3,3',5,5'-tetrafluorobiphenyl in my crude product. What causes this homocoupling?

A3: This is a classic case of oxidative homocoupling . This side reaction is primarily mediated by the palladium catalyst, especially in the presence of molecular oxygen.[5][6] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the initial reduction to the active Pd(0) species can sometimes proceed via a pathway that involves homocoupling of the boronic acid.[11]

Potential Cause Underlying Rationale Recommended Solution & Protocol
Oxygen Contamination Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), creating a catalytic cycle for homocoupling.[5]1. Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. 2. Maintain Inert Atmosphere: Conduct the entire reaction, including reagent addition, under a positive pressure of a dry, inert gas like Argon or Nitrogen. Use proper Schlenk line or glovebox techniques.
Catalyst Choice / Pre-activation Pd(II) precatalysts need to be reduced in-situ to the active Pd(0) state. This reduction step can sometimes favor homocoupling.[11]1. Use a Pd(0) Source: Start with a well-defined Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. 2. Use a Modern Palladacycle Precatalyst: Buchwald G3 or G4 precatalysts are designed for clean and efficient in-situ generation of the active Pd(0) species, often minimizing side reactions.[8]
High Catalyst Loading An unnecessarily high concentration of the palladium catalyst can increase the rate of all palladium-mediated processes, including homocoupling.1. Reduce Catalyst Loading: Titrate the catalyst loading down. Modern systems can be effective at loadings as low as 0.5–2 mol%.[5]
Q4: How do I choose the optimal reaction conditions from the start to minimize these issues?

A4: For a challenging, electron-deficient, and sterically hindered substrate like this compound, selecting the right combination of catalyst, ligand, base, and solvent is critical. The goal is to make the rate of the desired productive reaction significantly faster than the rates of decomposition.[2]

Parameter Recommendation Justification
Boronic Acid Form Pinacol or MIDA boronate esterProvides enhanced stability and slow release, minimizing protodeboronation.[2][3][10]
Palladium Source Buchwald Palladacycle Precatalyst (e.g., XPhos Pd G3, SPhos Pd G3)Highly active, allowing for lower temperatures and shorter reaction times. Efficiently generates the active Pd(0) species, reducing homocoupling.[8]
Ligand Bulky, Electron-Rich Dialkylbiarylphosphines (e.g., XPhos, SPhos, RuPhos)These ligands accelerate both the oxidative addition and the rate-limiting reductive elimination steps, particularly for sterically hindered and electron-deficient partners.[11][12]
Base K₃PO₄ or K₂CO₃Moderately strong, non-nucleophilic bases that are effective in a wide range of Suzuki couplings. K₃PO₄ is often used in anhydrous conditions.[13]
Solvent System Anhydrous, Aprotic Solvents (e.g., Dioxane, Toluene, 2-MeTHF) often with a small amount of water.Aprotic solvents minimize the primary source of protons for protodeboronation. A small amount of water (e.g., Dioxane/H₂O 10:1) can be necessary to solubilize the base and facilitate the catalytic cycle, but should be carefully controlled.[5][13]
Temperature 80–110 °CThis range is a good starting point for balancing reaction rate with substrate stability. Optimize based on reaction monitoring.[5]
Experimental Protocols & Workflows

Workflow: Troubleshooting a Failed Suzuki-Miyaura Reaction

Troubleshooting_Workflow start Reaction Failure (Low Yield / No Product) analyze Analyze Crude Mixture (LCMS, GCMS, NMR) start->analyze path1 Protodeboronation Product (1-Chloro-2,4-difluorobenzene) analyze->path1 Dominant Byproduct? path2 Homocoupling Product (Dimer) analyze->path2 Dominant Byproduct? path3 Starting Materials Unreacted analyze->path3 Primary Observation? sol1 Implement Protodeboronation Fixes: 1. Use Boronate Ester 2. Ensure Anhydrous Conditions 3. Change Base / Lower Temp path1->sol1 sol2 Implement Homocoupling Fixes: 1. Rigorous Degassing 2. Use Pd(0) or G3/G4 Precatalyst 3. Lower Catalyst Loading path2->sol2 sol3 Address Catalyst Inactivity: 1. Increase Temperature 2. Screen More Active Ligands (e.g., Buchwald Ligands) 3. Check Catalyst Quality path3->sol3 end Re-run Optimized Reaction sol1->end sol2->end sol3->end

Caption: A logical workflow for diagnosing and solving common issues.

Protocol 1: Conversion to this compound pinacol ester

This protocol converts the less stable boronic acid into its more robust pinacol ester derivative, which can significantly suppress protodeboronation.

Protocol_Esterification cluster_steps Esterification Protocol s1 1. Dissolve Boronic Acid and Pinacol (1.1 eq) in Toluene or Hexane. s2 2. Assemble Dean-Stark Apparatus. s1->s2 s3 3. Heat to Reflux (typically 110-120°C). s2->s3 s4 4. Monitor water collection in Dean-Stark trap. s3->s4 s5 5. Once water evolution ceases (1-4 hours), cool reaction. s4->s5 s6 6. Remove solvent in vacuo to obtain crude ester. s5->s6 s7 7. Purify by recrystallization or silica gel chromatography if necessary. s6->s7

Caption: Workflow for preparing the pinacol boronate ester.

Detailed Steps:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Solvent: Add a suitable solvent for azeotropic water removal, such as toluene or hexane (approx. 0.2-0.5 M concentration).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed.

  • Monitoring: Continue refluxing until no more water is collected in the trap (typically 1-4 hours). The reaction can also be monitored by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: The resulting crude pinacol ester is often pure enough to be used directly. If necessary, it can be purified by recrystallization from a solvent like hexanes or by flash column chromatography. The resulting ester is a stable, solid material that is much less prone to decomposition.

References

Improving the stability of (2-Chloro-3,5-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing experiments involving (2-Chloro-3,5-difluorophenyl)boronic acid. Given its electron-deficient nature, this reagent presents unique stability challenges that can impact experimental reproducibility and success. This document provides in-depth, field-proven insights and protocols to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and fundamental properties of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The stability of this compound is primarily affected by three degradation pathways:

  • Dehydration to Boroxines: Like other boronic acids, it can undergo reversible intermolecular dehydration to form a cyclic trimeric anhydride called a boroxine.[1][2] While this process is reversible in the presence of water, the presence of boroxine can complicate reaction stoichiometry and lead to inconsistent results.[1]

  • Protodeboronation: This is a significant issue for electron-deficient arylboronic acids.[3][4] The electron-withdrawing effects of the chlorine and two fluorine atoms on the phenyl ring make the carbon-boron bond more susceptible to cleavage, replacing the boronic acid group with a hydrogen atom.[5] This side reaction is often promoted by aqueous basic conditions and elevated temperatures, leading to reduced yields in cross-coupling reactions.[4][5]

  • Oxidation: The boronic acid moiety can be oxidized to the corresponding phenol, especially in the presence of oxygen or other oxidizing agents.[4][6] This is an irreversible degradation pathway that consumes the starting material.

Q2: How should I properly store solid this compound to ensure its long-term integrity?

A2: Proper storage is critical to maintain the quality of this reagent. The following conditions are recommended to minimize degradation.

Storage ParameterRecommendationRationale
Temperature Refrigerate (0-4 °C)Slows down the rate of all degradation pathways.[7]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen)Prevents oxidation by excluding atmospheric oxygen.[7]
Moisture Keep in a tightly sealed container in a dry environment (desiccator recommended)Minimizes water absorption, which can facilitate both protodeboronation and the boronic acid-boroxine equilibrium shift.[4][8]
Light Store in an opaque or amber vialProtects against potential photolytic degradation.[4]
Incompatible Materials Store away from strong oxidizing agents, strong acids, and bases.[7][9]Prevents chemical reactions that can degrade the compound.

Q3: I've noticed the appearance of my solid boronic acid has changed. What are the visual signs of degradation?

A3: While subtle degradation may not be visible, significant decomposition can sometimes be observed. Look for a change from a fine, white/off-white powder to a clumpy or discolored solid. This can indicate moisture absorption and potential boroxine formation or other degradation.[8] However, the absence of visual changes does not guarantee purity. The most reliable way to assess the quality of the reagent is through analytical methods.

Q4: What is a boroxine, and how does its formation affect my experiments?

A4: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, formed from the dehydration of three boronic acid molecules.[2][10] The formation of boroxine from this compound is an equilibrium process, as illustrated below.

Boroxine_Equilibrium cluster_0 Boronic Acid Monomers cluster_1 Boroxine Trimer 3_BA 3 x (Ar-B(OH)₂) Boroxine Ar₃B₃O₃ 3_BA->Boroxine + 3 H₂O Boroxine->3_BA - 3 H₂O

Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.

The presence of boroxine means that the actual amount of the active monomeric boronic acid available for reaction is less than what is weighed out, affecting stoichiometry. While the boroxine can be hydrolyzed back to the boronic acid in situ under many Suzuki coupling conditions (which often contain water), the rate of this hydrolysis may not be optimal, leading to inconsistent reaction profiles.[1] For reactions sensitive to precise stoichiometry, it is best to use fresh, high-quality boronic acid.

Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

This section provides a systematic approach to diagnosing and solving common problems encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.

Problem: Low or No Yield of the Desired Cross-Coupled Product

A low yield is the most common issue and can stem from multiple factors related to the stability of the boronic acid and the reaction conditions. Follow this workflow to troubleshoot the problem.

Troubleshooting_Workflow cluster_reagent Reagent Quality Checks cluster_setup Reaction Setup Checks cluster_boronic Specific Boronic Acid Solutions cluster_optimization Parameter Optimization start Low Yield in Suzuki Coupling reagent_quality Step 1: Verify Reagent Quality start->reagent_quality reaction_setup Step 2: Scrutinize Reaction Setup reagent_quality->reaction_setup Reagents are high purity boronic_acid_purity Assess Boronic Acid Purity (See Protocol 1) reagent_quality->boronic_acid_purity boronic_acid_issues Step 3: Address Boronic Acid Instability reaction_setup->boronic_acid_issues Setup is correct inert_atmosphere Ensure Rigorous Inert Atmosphere (3x vacuum/backfill cycles) reaction_setup->inert_atmosphere optimization Step 4: Optimize Reaction Parameters boronic_acid_issues->optimization Instability addressed minimize_protodeboronation Minimize Protodeboronation (Shorter reaction time, lower temp) boronic_acid_issues->minimize_protodeboronation success High Yield Achieved optimization->success ligand_choice Screen Ligands (e.g., Buchwald ligands for Ar-Cl) optimization->ligand_choice halide_purity Check Aryl Halide Purity & Reactivity (I > Br > OTf >> Cl) catalyst_activity Ensure Catalyst/Ligand are Active (Use fresh, store under inert gas) solvent_quality Use Anhydrous, Degassed Solvents base_purity Verify Base Purity and Strength use_stabilized_form Use a Stabilized Boron Reagent (MIDA boronate, Pinacol ester) gradual_addition Consider slow addition of boronic acid base_choice Screen Bases (Stronger, non-nucleophilic bases like K₃PO₄, Cs₂CO₃) temp_time Adjust Temperature and Time

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Step 1: Verify Reagent Quality
  • Q: How can I be sure my this compound is of sufficient quality?

    • A: The most direct method is to run a quick purity check. An HPLC analysis can reveal the presence of degradation products.[7][11] Alternatively, a proton NMR can sometimes show the presence of the protodeboronated side-product (1-chloro-2,4-difluorobenzene) or broad peaks indicative of boroxine formation. For a quantitative assessment of purity, a titration method can be employed.[12][13]

  • Q: Could my palladium catalyst or ligand be the problem?

    • A: Yes. Palladium catalysts, especially Pd(0) sources and phosphine ligands, are sensitive to air.[3] Ensure your catalyst and ligand are fresh and have been properly stored under an inert atmosphere. If using a Pd(II) precatalyst, ensure your conditions are suitable for its in situ reduction to the active Pd(0) species.[14]

Step 2: Scrutinize the Reaction Setup
  • Q: I think my setup is good, but what are the most critical aspects for this specific boronic acid?

    • A: An oxygen-free environment is paramount. Oxygen can lead to the homocoupling of the boronic acid and decomposition of the Pd(0) catalyst.[14][15] Ensure your reaction vessel is rigorously purged (at least three vacuum/backfill cycles with argon or nitrogen) and that all solvents are thoroughly degassed. Use of anhydrous solvents is also critical to control the water content, which can influence protodeboronation.[3]

Step 3: Address Boronic Acid Instability In-Situ
  • Q: I suspect protodeboronation is occurring during the reaction. How can I mitigate this?

    • A: Protodeboronation is a major challenge with electron-deficient boronic acids like this one.[5] Consider the following strategies:

      • Use a More Stable Boron Reagent: The most robust solution is often to convert the boronic acid to a more stable derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[3][16] MIDA boronates are particularly effective as they undergo slow release of the boronic acid under basic conditions, keeping its instantaneous concentration low and minimizing decomposition.[16]

      • Modify Reaction Conditions: Shorter reaction times and the lowest effective temperature can reduce the extent of degradation.[3]

      • Choice of Base: While a base is necessary for the reaction, prolonged exposure in aqueous basic media at high temperatures accelerates protodeboronation.[17][18] Using a strong but moderately soluble base like K₃PO₄ can be beneficial.

Step 4: Optimize Reaction Parameters
  • Q: I'm coupling with an aryl chloride, and the reaction is sluggish. What should I change?

    • A: Aryl chlorides are less reactive than bromides or iodides and often require more specialized conditions.[14]

      • Catalyst System: Use a catalyst system known for its high activity with aryl chlorides. This typically involves electron-rich, bulky phosphine ligands such as the Buchwald ligands (e.g., SPhos, XPhos).[16]

      • Base: A stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required to facilitate the transmetalation step with electron-deficient boronic acids.[15][17]

Part 3: Experimental Protocols

Protocol 1: Quality Assessment of this compound via HPLC

This protocol provides a general method to assess the purity of the boronic acid and detect potential degradation products like 1-chloro-2,4-difluorobenzene (from protodeboronation) and the corresponding phenol (from oxidation).

  • Sample Preparation: Accurately weigh ~1 mg of the boronic acid and dissolve it in 1 mL of a suitable solvent mixture (e.g., 1:1 Acetonitrile:Water).

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is a good starting point.

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Example Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Detection: Monitor at a wavelength where the aromatic rings absorb (e.g., 254 nm).

  • Analysis: The boronic acid should appear as the major peak. Compare the chromatogram to a reference standard if available. The appearance of earlier eluting peaks might correspond to the more polar phenol, while later eluting peaks could correspond to the less polar protodeboronated product.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with an Unactivated Aryl Chloride

This protocol is a starting point for the coupling of this compound with a challenging aryl chloride partner.

  • Reagent Preparation: In an oven-dried vial equipped with a stir bar, add the aryl chloride (1.0 equiv), this compound (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[15]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (e.g., XPhos, if not using a precatalyst).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction Execution: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[15]

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Purification of (2-Chloro-3,5-difluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for (2-Chloro-3,5-difluorophenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The purity of arylboronic acids is paramount for the success of subsequent reactions, particularly in palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction. Impurities can lead to side reactions, lower yields, and complex purification challenges downstream.[1]

This document provides a series of frequently asked questions and troubleshooting scenarios in a direct Q&A format to address common issues encountered during the purification of this compound and related structures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of crude this compound is heavily dependent on its synthetic route, which typically involves the reaction of a Grignard or organolithium reagent with a trialkyl borate.[2] Common process-related impurities include:

  • Boronic Anhydride (Boroxine): This is the most common impurity. It is a cyclic trimer formed by the intermolecular dehydration of three boronic acid molecules.[1] Boroxines are often in equilibrium with the boronic acid and can complicate characterization and reactivity.[3][4]

  • Protodeboronation Product (1-Chloro-3,5-difluorobenzene): This impurity results from the cleavage of the C-B bond and its replacement with a C-H bond. This can occur under acidic or basic conditions, particularly with sterically hindered or electron-rich arylboronic acids.[1][2][5]

  • Homocoupling Byproducts: These are symmetrical biaryl compounds formed from the coupling of two organometallic intermediates during the synthesis.[1]

  • Unreacted Starting Materials: Residual aryl halides (e.g., 1-bromo-2-chloro-3,5-difluorobenzene) may persist if the initial reaction did not go to completion.[1]

Q2: My white, fluffy boronic acid product turned into a glassy, less soluble solid upon drying. What happened?

A2: You are likely observing the formation of the corresponding boroxine. Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines.[3][4] This dehydration process is reversible and is driven by the removal of water, which can occur by heating, azeotropic distillation, or drying under high vacuum.[6]

boroxine_equilibrium cluster_0 Boronic Acid Monomer cluster_1 Boroxine Trimer 3 Ar-B(OH)2 3 Ar-B(OH)2this compound Boroxine (ArBO)3(Boronic Anhydride) 3 Ar-B(OH)2->Boroxine  - 3 H2O(Dehydration)e.g., Heat, Vacuum   Boroxine->3 Ar-B(OH)2  + 3 H2O(Hydrolysis)  

The formation of boroxine is an entropically driven process.[3] While it can alter the physical properties of your material (solubility, melting point), it is not necessarily a detrimental impurity for many applications, as the boroxine can revert to the active boronic acid monomer under the aqueous basic conditions of reactions like the Suzuki coupling. To convert the boroxine back to the boronic acid, you can simply introduce water, for example, by dissolving the solid in a wet solvent and re-isolating.

Q3: What are the primary strategies for purifying this compound?

A3: There are three main strategies, and the choice depends on the nature of the impurities and the scale of your experiment.

  • Recrystallization: Ideal for removing minor impurities when you have a solid product. It is highly scalable.

  • Acid-Base Extraction: Excellent for removing neutral organic impurities (like starting materials or homocoupling byproducts).

  • Chromatography: Used for separating impurities with similar polarities, but can be challenging for boronic acids.

A decision tree for selecting the appropriate method is outlined below.

purification_workflow Start Crude Product This compound CheckImpurity Identify Major Impurity Type (TLC, NMR, LCMS) Start->CheckImpurity NeutralImpurity Neutral Impurities (Aryl Halide, Biaryl) CheckImpurity->NeutralImpurity Non-polar spots AcidicImpurity Acidic/Polar Impurities CheckImpurity->AcidicImpurity Polar spots Boroxine Boroxine Present CheckImpurity->Boroxine Less polar spot, reverts on wet TLC Method_AB_Extract Acid-Base Extraction NeutralImpurity->Method_AB_Extract Method_Recrystallize Recrystallization AcidicImpurity->Method_Recrystallize Method_Chromatography Modified Chromatography AcidicImpurity->Method_Chromatography If Recryst. fails Method_Hydrolyze Aqueous Workup / Re-isolation Boroxine->Method_Hydrolyze FinalProduct Pure Product Method_AB_Extract->FinalProduct Method_Recrystallize->FinalProduct Method_Chromatography->FinalProduct Method_Hydrolyze->FinalProduct

Troubleshooting Guide

Problem: My recrystallization failed. The product either oiled out or the yield was extremely low.

Cause & Solution: Recrystallization is a delicate balance of solubility. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when it is supersaturated in a solution where it is too soluble. Low yield implies the compound is too soluble in the cold solvent.

Troubleshooting Steps:

  • Solvent System Selection: If a single solvent fails, switch to a binary solvent system.[7] A good pair consists of a "soluble" solvent (in which the compound is very soluble) and an "anti-solvent" (in which it is poorly soluble). Common pairs for arylboronic acids include:

    • Toluene / Hexanes

    • Ethyl Acetate / Hexanes

    • Ethanol / Water[8]

    • Dichloromethane / Hexanes[7]

  • Procedure Modification:

    • To Prevent Oiling Out: Ensure the anti-solvent is added slowly to the hot, saturated solution of the "soluble" solvent until persistent cloudiness is observed. Then, add a few drops of the "soluble" solvent to redissolve the precipitate and allow the solution to cool slowly. Do not cool the solution too rapidly.

    • To Improve Yield: Minimize the amount of hot solvent used to dissolve the crude product. After cooling, place the flask in an ice bath or refrigerator to maximize crystal formation. Ensure the final filtration is done with ice-cold solvent.

Problem: My compound streaks badly during silica gel column chromatography.

Cause & Solution: This is a very common issue. Boronic acids are Lewis acidic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to poor peak shape (streaking) and, in some cases, decomposition on the column.[5][7]

Troubleshooting Steps:

  • Modify the Stationary Phase:

    • Neutralize the Silica: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a modifier like boric acid.[9] This can passivate the active sites.

    • Use a Different Stationary Phase: Consider using neutral alumina instead of silica gel, as it is less acidic and can sometimes provide better results.[7]

  • Modify the Mobile Phase:

    • Add an Acidic Modifier: Adding a small amount (0.1-1%) of acetic acid to the eluent can help improve peak shape by competing with the boronic acid for binding sites on the silica.[7]

    • Use a More Polar Solvent System: For polar boronic acids, solvent systems like Dichloromethane/Methanol or Ethyl Acetate/Methanol may be necessary.[10]

  • Consider an Alternative Technique:

    • Reversed-Phase Chromatography (C18): If available, reversed-phase flash chromatography using a water/acetonitrile or water/methanol gradient can be very effective for purifying polar boronic acids.[5][11]

    • Derivatization: For extremely difficult separations, you can temporarily convert the boronic acid to its pinacol boronate ester. This derivative is much less polar and behaves well on standard silica gel. After purification, the ester can be hydrolyzed back to the boronic acid.[11]

Problem: My NMR spectrum shows a significant signal for 1-Chloro-3,5-difluorobenzene.

Cause & Solution: This indicates that protodeboronation, the loss of the B(OH)₂ group, has occurred. This side reaction can be catalyzed by acid, base, or even trace metals under certain conditions.[2]

Troubleshooting Steps:

  • Review Your Workup: Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. Neutralize reaction mixtures carefully.

  • Check Reaction Conditions: In preceding steps (e.g., Suzuki coupling), ensure the base is not excessively strong or the temperature too high, as this can degrade the boronic acid before it reacts. The stability of arylboronic acids varies greatly, with electron-rich and sterically hindered ones being more susceptible.[2]

  • Purification: The protodeboronated impurity is non-polar and can typically be removed from the desired polar boronic acid using an acid-base extraction.

Key Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This method leverages the weakly acidic nature of the boronic acid (pKa ≈ 9) to separate it from neutral impurities.[12]

  • Dissolution: Dissolve the crude boronic acid (1.0 eq) in a suitable organic solvent such as ethyl acetate or diethyl ether (10-20 mL per gram of crude material).

  • Basic Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous sodium hydroxide (NaOH) solution (3 x 10 mL per gram). The boronic acid will deprotonate and move into the aqueous layer, while neutral impurities remain in the organic layer.[10]

  • Separation: Combine the aqueous layers. Discard the organic layer (or retain for analysis of impurities).

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify to pH 2-3 by adding 2 M hydrochloric acid (HCl). The pure boronic acid will precipitate as a white solid.

  • Product Extraction: Extract the acidified aqueous solution with fresh ethyl acetate (3 x 15 mL per gram). The protonated boronic acid will now move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Recrystallization from an Ethyl Acetate / Hexanes System
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Titration: While the solution is still warm, slowly add hexanes (the anti-solvent) dropwise with swirling until a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of hot ethyl acetate to make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold hexanes.

  • Drying: Dry the purified crystals under vacuum.

Data Summary: Analytical Purity Assessment

Robust analytical methods are essential for confirming the purity of the final product.[1] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used.

Technique Principle Information Provided Common Conditions for Boronic Acids Reference
HPLC-UV Separation based on polarity via a stationary phase (e.g., C18) with UV detection.Purity (as % area), retention time, detection of UV-active impurities.Column: C18; Mobile Phase: Acetonitrile/Water gradient with 0.1% formic acid or trifluoroacetic acid.[13]
¹H & ¹⁹F NMR Nuclear spin resonance in a magnetic field.Structural confirmation, identification and quantification of impurities (boroxine, protodeboronation product).Solvent: DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred as it can break up boroxine oligomers.[1]
LC-MS HPLC separation coupled with mass spectrometry detection.Purity, retention time, and mass-to-charge ratio (m/z) for identity confirmation of the main peak and impurities.Similar to HPLC-UV, often with volatile buffers like ammonium acetate.[14][15]

References

Troubleshooting protodeboronation of (2-Chloro-3,5-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Chloro-3,5-difluorophenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during its use, with a specific focus on mitigating protodeboronation.

Introduction to the Challenge: The Instability of an Electron-Deficient Reagent

This compound is a valuable reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions to introduce the 2-chloro-3,5-difluorophenyl moiety into complex molecules. However, its utility is often hampered by a common and frustrating side reaction: protodeboronation.

The electron-withdrawing nature of the chlorine and two fluorine atoms on the phenyl ring makes the carbon-boron bond susceptible to cleavage, where the boronic acid group is replaced by a hydrogen atom.[1] This process, known as protodeboronation, consumes the starting material, reduces the yield of the desired product, and complicates purification due to the formation of 1-chloro-2,4-difluorobenzene. This guide provides a comprehensive approach to understanding, diagnosing, and overcoming this challenge.

Troubleshooting Guide: Protodeboronation of this compound

This section is structured in a question-and-answer format to directly address common issues and provide actionable solutions.

FAQ 1: I am observing a significant amount of 1-chloro-2,4-difluorobenzene in my reaction mixture. What is causing this, and how can I prevent it?

The formation of 1-chloro-2,4-difluorobenzene is the hallmark of protodeboronation. This undesired reaction is primarily influenced by the reaction conditions and the inherent electronic properties of your boronic acid.[2] Here are the primary causes and preventative measures:

  • Reaction pH: Protodeboronation can be catalyzed by both acidic and basic conditions. For simple non-basic arylboronic acids, the reaction is often minimized at a neutral pH.[2] However, for highly electron-deficient arylboronic acids like this compound, the mechanism under basic conditions can involve the formation of a transient aryl anion, making it particularly sensitive.[3]

    • Solution:

      • Use Milder Bases: Instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), opt for milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

      • Optimize Base Stoichiometry: Use the minimum amount of base required to facilitate the catalytic cycle. An excess of a strong base will significantly accelerate protodeboronation.

  • Reaction Temperature: Higher reaction temperatures increase the rate of most reactions, including protodeboronation.

    • Solution:

      • Lower the Reaction Temperature: If the desired cross-coupling reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can significantly decrease the extent of protodeboronation.

      • Employ a Highly Active Catalyst: A more efficient catalyst system can allow for lower reaction temperatures and shorter reaction times, both of which will suppress the undesired side reaction.

  • Presence of Water: Water acts as the proton source for protodeboronation. While many Suzuki-Miyaura reactions tolerate or even require some water, excessive amounts can be detrimental.

    • Solution:

      • Use Anhydrous Solvents: Whenever possible, use freshly dried and degassed solvents.

      • Minimize Water Content: If an aqueous co-solvent is necessary, use the minimum amount required for solubility and reactivity.

      • Dry Reagents: Ensure all other reagents, including the base, are anhydrous.

FAQ 2: My reaction yield is consistently low, even after optimizing the base and temperature. What other strategies can I employ?

If basic troubleshooting steps are insufficient, more advanced strategies targeting the stability of the boronic acid are necessary.

  • "Slow Release" Strategy with Boronate Esters: A highly effective method to combat protodeboronation is to use a more stable derivative of the boronic acid that slowly releases the active reagent in situ.[2] This keeps the concentration of the sensitive free boronic acid low throughout the reaction, favoring the desired cross-coupling over decomposition.

    • Solution:

      • N-methyliminodiacetic acid (MIDA) Boronate Esters: MIDA esters are highly stable, crystalline solids that can be easily handled and purified. They slowly hydrolyze under basic conditions to release the corresponding boronic acid.

      • Pinacol Esters: While generally more stable than the free boronic acid, the degree of protection offered by pinacol esters can be nuanced and substrate-dependent. For some electron-deficient systems, they offer significant stability.

  • Catalyst and Ligand Selection: The efficiency of the catalytic system is crucial. A highly active catalyst that promotes rapid cross-coupling can outcompete the slower protodeboronation pathway.

    • Solution:

      • Use Highly Active Catalysts: For challenging substrates like this compound, consider using highly active palladium precatalysts.

      • Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or other Buchwald-type biaryl phosphine ligands are often effective in promoting the challenging oxidative addition and reductive elimination steps of the catalytic cycle, leading to faster reaction rates.

FAQ 3: How can I accurately determine the extent of protodeboronation in my reaction?

Accurate monitoring is key to effective troubleshooting.

  • Analytical Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are powerful tools to detect and quantify the presence of the protodeboronated byproduct, 1-chloro-2,4-difluorobenzene, alongside the starting material and desired product.

    • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): A well-developed HPLC or UPLC method can separate and quantify the boronic acid, the coupled product, and the protodeboronated impurity.

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying and quantifying the volatile 1-chloro-2,4-difluorobenzene.

FAQ 4: How should I store and handle this compound to ensure its stability?

Proper storage is the first line of defense against degradation.

  • Storage Conditions:

    • Keep it Dry: Store in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture.

    • Keep it Cool: Refrigeration is recommended for long-term storage to minimize thermal decomposition.

    • Protect from Light: Store in an opaque container to prevent potential photolytic degradation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, incorporating measures to suppress protodeboronation.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, this compound, and anhydrous K₃PO₄.

  • In a separate vial inside a glovebox, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a small amount of anhydrous dioxane.

  • Evacuate and backfill the Schlenk flask with argon or nitrogen (repeat three times).

  • Add the anhydrous, degassed dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) to the Schlenk flask via syringe.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of the N-methyliminodiacetic acid (MIDA) Boronate Ester

This protocol describes the conversion of this compound to its more stable MIDA boronate ester.

Materials:

  • This compound (1.0 equiv)

  • N-methyliminodiacetic acid (1.1 equiv)

  • Anhydrous toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound and N-methyliminodiacetic acid.

  • Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude MIDA boronate ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, purify by recrystallization.

Visualizing the Problem and Solution

Mechanism of Base-Catalyzed Protodeboronation

G cluster_0 Base-Catalyzed Protodeboronation A Ar-B(OH)₂ (Arylboronic Acid) B [Ar-B(OH)₃]⁻ (Boronate Anion) A->B + OH⁻ C Ar-H (Protodeboronated Product) B->C + H₂O (Proton Source) D B(OH)₄⁻

Caption: Base-catalyzed protodeboronation of an arylboronic acid.

Troubleshooting Workflow for Protodeboronation

G Start Low Yield & High Protodeboronation Q1 Is Reaction Temperature High? Start->Q1 A1_Yes Lower Temperature Q1->A1_Yes Yes Q2 Is a Strong Base Used? Q1->Q2 No A1_Yes->Q2 A2_Yes Switch to Milder Base (e.g., K₃PO₄, Cs₂CO₃) Q2->A2_Yes Yes Q3 Are Anhydrous Conditions Ensured? Q2->Q3 No A2_Yes->Q3 A3_No Use Anhydrous Solvents & Reagents Q3->A3_No No Q4 Is the Catalyst System Optimal? Q3->Q4 Yes A3_No->Q4 A4_No Use High-Activity Catalyst & Bulky Ligand (e.g., SPhos) Q4->A4_No No End Consider 'Slow Release' (MIDA Ester) Q4->End Yes A4_No->End

Caption: Troubleshooting workflow for minimizing protodeboronation.

Summary of Key Parameters and Recommendations

ParameterRecommendation for this compoundRationale
Base K₃PO₄, Cs₂CO₃, or K₂CO₃Milder bases minimize the rate of base-catalyzed protodeboronation.
Temperature Lowest effective temperature (e.g., 60-80 °C)Reduces the rate of the undesired protodeboronation side reaction.
Solvent Anhydrous, degassed solvents (e.g., 1,4-dioxane, toluene)Minimizes the presence of water, which acts as a proton source for protodeboronation.
Catalyst System High-activity Pd precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos)Promotes rapid cross-coupling to outcompete protodeboronation.
Boronic Acid Form Use as the MIDA boronate ester for challenging couplingsProvides a "slow release" of the boronic acid, keeping its concentration low and minimizing decomposition.

References

Technical Support Center: Catalyst Deactivation in Reactions with (2-Chloro-3,5-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding catalyst deactivation in cross-coupling reactions involving (2-Chloro-3,5-difluorophenyl)boronic acid. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to solve challenges in your own experiments.

Section 1: Understanding the Core Challenges

This section addresses the inherent properties of this compound and why it can be a challenging substrate in palladium-catalyzed reactions.

Q1: Why are Suzuki-Miyaura coupling reactions with this compound often sluggish or prone to failure?

A1: The primary difficulty arises from the electronic nature of this specific boronic acid. The phenyl ring is substituted with three electron-withdrawing groups: two fluorine atoms and one chlorine atom. This has two major consequences for the Suzuki-Miyaura catalytic cycle:

  • Reduced Nucleophilicity: The strong inductive effect of the halogens pulls electron density away from the phenyl ring. This makes the boronic acid less nucleophilic, which significantly slows down the crucial transmetalation step —the transfer of the aryl group from boron to the palladium center.[1]

  • Increased Susceptibility to Protodeboronation: The electron-deficient nature of the aryl ring weakens the Carbon-Boron bond, making it more susceptible to cleavage by water or other protic species in the reaction mixture. This side reaction, known as protodeboronation, irreversibly consumes the starting material without forming the desired product.[2]

Q2: What is protodeboronation and how can I detect it?

A2: Protodeboronation is a common side reaction where the boronic acid's C-B bond is replaced by a C-H bond, yielding the corresponding arene (in this case, 1-chloro-3,5-difluorobenzene).[1][2] This is a non-productive pathway that lowers your yield. It is often promoted by excessive water, overly strong bases, or prolonged reaction times at high temperatures.[1]

  • Detection: The most reliable way to detect protodeboronation is by using a hyphenated chromatography-mass spectrometry technique like GC-MS or LC-MS. You should see a mass peak corresponding to 1-chloro-3,5-difluorobenzene in your crude reaction mixture. This byproduct can also sometimes be observed by TLC if it has a distinct Rf value from your starting materials.

Q3: Can the chloride or fluoride substituents on the boronic acid directly poison the palladium catalyst?

A3: While direct poisoning by the covalently bound halogens on the boronic acid is not the primary deactivation pathway, the presence of halide ions in the solution can be problematic. If your boronic acid reagent or other reagents contain residual fluoride or chloride salts, these ions can coordinate to the palladium center. Excess fluoride, in particular, can form inactive palladium-fluoride species or alter the catalyst's electronic properties, thereby inhibiting key steps like reductive elimination.[1] The main issue, however, remains the electronic effect on the transmetalation rate rather than direct poisoning.

Section 2: Troubleshooting Guide: Diagnosing Catalyst Deactivation

When a reaction fails, a systematic approach is needed to identify the root cause. This section provides a logical workflow for diagnosing catalyst-related issues.

Q4: My reaction has stalled with starting materials still present. How do I know if the catalyst is deactivated?

A4: A stalled reaction is a classic sign of catalyst deactivation. The initial turnover produces some product, but the catalyst "dies" before the reaction reaches completion. Common visual and analytical clues include:

  • Formation of Palladium Black: The appearance of a black, insoluble precipitate is a tell-tale sign of catalyst aggregation into inactive palladium(0) metal.[3] This is often caused by ligand degradation or an insufficient ligand-to-palladium ratio, leaving the palladium center unprotected.

  • Homocoupling of Boronic Acid: The formation of a biaryl byproduct (3,3',5,5'-tetrafluoro-2,2'-dichlorobiphenyl) indicates the presence of oxygen or Pd(II) species.[4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[4][5] This process also consumes your starting material.

  • No Further Product Formation Over Time: Monitoring the reaction by LC-MS or GC-MS is the most definitive method. If the product-to-starting material ratio ceases to increase over an extended period despite elevated temperatures, it strongly suggests the catalytic cycle has been arrested.

Q5: What are the most common causes of palladium catalyst deactivation in this specific reaction?

A5: For an electron-deficient substrate like this compound, the primary causes are:

  • Slow Transmetalation: As mentioned, this is the rate-limiting step. If transmetalation is too slow, the palladium(II) intermediate [L-Pd(Ar')-X] has a longer lifetime. This extended lifetime increases the probability of competing deactivation pathways, such as ligand degradation or β-hydride elimination (if applicable).

  • Ligand Degradation or Dissociation: The phosphine ligands that stabilize the palladium center can be oxidized or otherwise degrade under harsh reaction conditions (high temperature, presence of oxygen).[6] If a ligand dissociates, the resulting coordinatively unsaturated palladium species is highly prone to aggregation into palladium black.[6]

  • Oxygen Contamination: Inadequate degassing of solvents and failure to maintain an inert atmosphere are common culprits. Oxygen can lead to both catalyst oxidation and boronic acid homocoupling.[5]

  • Impurities: Impurities in the boronic acid, solvents, or base can act as catalyst poisons. Sulfur-containing impurities are particularly detrimental to palladium catalysts.[7] Ensure you are using high-purity reagents.

Troubleshooting Flowchart

Below is a logical workflow to help diagnose issues with your reaction.

G start Low / No Yield Observed q1 Are Starting Materials Consumed? (Check by LCMS/TLC) start->q1 a1_yes No q1->a1_yes No a1_no Yes q1->a1_no Yes sol1 Potential Catalyst Deactivation or Inactivity a1_yes->sol1 chk1 1. Check Catalyst/Ligand Source & Age 2. Verify Inert Atmosphere (Degassing) 3. Re-evaluate Catalyst System (Ligand/Base) sol1->chk1 q2 Major Side Products Observed? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No side_products Identify Side Products a2_yes->side_products protodeb Protodeboronation Product? (1-chloro-3,5-difluorobenzene) side_products->protodeb homocoup Homocoupling Product? (Dimer of Boronic Acid) side_products->homocoup sol_proto Solution: - Use Anhydrous Solvents - Use Milder/Different Base (e.g., K₃PO₄) - Lower Temperature protodeb->sol_proto sol_homo Solution: - Rigorously Degas Solvents - Ensure Strict Inert Atmosphere - Use Pd(0) Precatalyst homocoup->sol_homo sol2 Likely Product Decomposition or Workup Issues a2_no->sol2 chk2 1. Check Product Stability Under Reaction Conditions 2. Review Extraction/Purification Protocol sol2->chk2

Caption: A troubleshooting decision tree for diagnosing failed reactions.

Section 3: Practical Solutions & Optimization

This section provides actionable strategies to overcome catalyst deactivation and improve reaction success.

Q6: Which catalyst and ligand systems are most effective for coupling this electron-deficient boronic acid?

A6: Standard catalysts like Pd(PPh₃)₄ may be ineffective. You need a more robust and active catalytic system. The use of bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") is highly recommended.[8]

  • Why they work: These ligands promote the formation of highly active, monoligated L₁Pd(0) species, which undergo oxidative addition more rapidly.[8] Their electron-donating character also stabilizes the palladium center throughout the catalytic cycle, preventing aggregation.

  • Recommended Systems:

    • XPhos, SPhos, or RuPhos: These are excellent choices.

    • Precatalysts: Using modern palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) is often superior to generating the catalyst in situ from a palladium source (like Pd(OAc)₂) and a separate ligand. These precatalysts generate the active Pd(0) species rapidly and consistently under mild conditions, which is crucial when using unstable boronic acids.[2]

Q7: How should I optimize the base and solvent to minimize deactivation and side reactions?

A7: The choice of base and solvent is critical for balancing reactivity with stability.

ParameterRecommendationRationale
Base K₃PO₄, Cs₂CO₃, K₂CO₃These are strong enough to facilitate transmetalation but are generally milder and less nucleophilic than hydroxides (e.g., NaOH), reducing the risk of protodeboronation and side reactions.[1][5]
Solvent Aprotic polar solvents like 1,4-Dioxane, THF, or Toluene, often with a small amount of water.The water is necessary to solubilize the base and facilitate the formation of the reactive boronate species. However, excess water will promote protodeboronation. A common ratio is 10:1 or 5:1 organic solvent to water.[5]
Degassing MandatoryAll solvents must be rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with Argon/Nitrogen for 20-30 minutes) to remove dissolved oxygen.[5]

Q8: My boronic acid appears to be decomposing. Are there more stable alternatives?

A8: Yes. If protodeboronation is a persistent issue, you can convert the boronic acid into a more stable derivative in situ or prior to the reaction. These derivatives slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and favoring transmetalation over decomposition.[2]

  • Potassium Trifluoroborate Salts (R-BF₃K): These are highly stable, crystalline solids that can be used directly in the coupling reaction. They are often more robust than the corresponding boronic acids.[1]

  • MIDA Boronates: These are another class of protected boronic acids that offer excellent stability and slow release.[2]

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound using a modern precatalyst.

  • Reagent Preparation:

    • To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (K₃PO₄) (2.0-3.0 equiv).

  • Inert Atmosphere:

    • Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 10:1 ratio) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting aryl halide.

  • Reaction Execution:

    • Place the vial in a preheated heating block or oil bath set to the desired temperature (typically 80–110 °C) and stir vigorously.

  • Monitoring:

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[5]

  • Workup:

    • Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[1]

Section 5: Visualizing Catalytic and Deactivation Pathways

Understanding the interplay between the productive cycle and off-cycle deactivation pathways is key to successful troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa + Ar¹-X deactivation Deactivation Pathways pd0->deactivation Aggregation pd2_intermediate L₂Pd(II)(Ar¹)X oa->pd2_intermediate tm Transmetalation pd2_intermediate->tm + [Ar²-B(OH)₃]⁻ pd2_intermediate->deactivation Side Reactions pd2_diaryl L₂Pd(II)(Ar¹)(Ar²) tm->pd2_diaryl re Reductive Elimination pd2_diaryl->re re->pd0 + Ar¹-Ar² arx Ar¹-X arx->oa boronic Ar²-B(OH)₂ + Base boronic->tm product Ar¹-Ar² pd_black Pd Black (Inactive Aggregate) deactivation->pd_black

References

Technical Support Center: Enhancing the Reactivity of (2-Chloro-3,5-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Chloro-3,5-difluorophenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving this challenging substrate. The inherent electronic and steric properties of this compound necessitate careful consideration of reaction parameters to achieve high yields and purity. This guide offers field-proven insights and scientifically-grounded protocols to help you navigate these complexities.

I. Understanding the Challenges: FAQs

This section addresses common questions regarding the properties and reactivity of this compound, providing a foundational understanding of the factors that influence its performance in cross-coupling reactions.

Q1: What makes this compound a "challenging" substrate in Suzuki-Miyaura coupling?

A1: The reactivity of this compound is influenced by a combination of steric and electronic effects:

  • Electronic Effects: The two fluorine atoms and the chlorine atom are strongly electron-withdrawing. This reduces the nucleophilicity of the boronic acid, which can slow down the crucial transmetalation step in the catalytic cycle.[1][2]

  • Steric Hindrance: The ortho-chloro substituent creates steric bulk around the boronic acid moiety. This can hinder the approach of the palladium catalyst, further impeding the transmetalation process.[3]

Q2: What are the common side reactions or decomposition pathways I should be aware of?

A2: Several undesired side reactions can compete with the desired cross-coupling, leading to lower yields and complex product mixtures:

  • Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-chloro-3,5-difluorobenzene.[4] This process can be catalyzed by acid or base.[4][5]

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen or certain palladium(II) precatalysts during the reduction to the active palladium(0) species.[5]

  • Oxidation: Boronic acids are susceptible to oxidation, which converts them to the corresponding phenol. This can be caused by residual peroxides in ethereal solvents.[5]

Q3: How does the choice of palladium catalyst and ligand impact the reaction?

A3: The catalyst system is critical for overcoming the inherent low reactivity of this boronic acid.

  • Palladium Precatalyst: While traditional catalysts like Pd(PPh₃)₄ can be used, more advanced precatalysts, such as palladacycles (e.g., XPhos Pd G3), are often more effective as they are designed to generate the active Pd(0) species more efficiently.[1]

  • Ligands: Electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like XPhos and SPhos) are highly recommended.[1][6] These ligands promote the oxidative addition step and can accelerate the overall catalytic cycle.[7][8] The choice of ligand can also influence the stability of the catalytic species.[7]

II. Troubleshooting Guide: From Low Yield to No Reaction

This section provides a structured approach to troubleshooting common issues encountered during Suzuki-Miyaura coupling with this compound.

Scenario 1: Low to No Yield of the Desired Product

Low or no yield is the most common issue. The following decision tree provides a systematic approach to diagnosing and resolving the problem.

Troubleshooting_Low_Yield Start Low/No Yield Observed Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Inertness Ensure Rigorous Inert Atmosphere Check_Reagents->Check_Inertness Reagents OK Optimize_Base Optimize Base Selection Check_Inertness->Optimize_Base Atmosphere is Inert Optimize_Catalyst Screen Catalyst & Ligand Optimize_Base->Optimize_Catalyst No Improvement Success Improved Yield Optimize_Base->Success Improvement Seen Optimize_Solvent_Temp Adjust Solvent & Temperature Optimize_Catalyst->Optimize_Solvent_Temp No Improvement Optimize_Catalyst->Success Improvement Seen Protect_Boronic_Acid Consider Boronic Acid Protection Optimize_Solvent_Temp->Protect_Boronic_Acid Still Low Yield Optimize_Solvent_Temp->Success Improvement Seen Protect_Boronic_Acid->Success Improvement Seen

Caption: Troubleshooting workflow for low reaction yield.

Step 1: Verify Reagent Quality and Stoichiometry
  • Problem: Degradation of the boronic acid or impurities in other reagents.

  • Solution:

    • Boronic Acid Purity: this compound can dehydrate to form an anhydride. Confirm the purity by NMR or LC-MS before use.

    • Solvent Quality: Use freshly distilled or anhydrous, degassed solvents. Ethereal solvents like THF and dioxane can form peroxides which can oxidize the boronic acid.[5]

    • Stoichiometry: A slight excess of the boronic acid (1.2-1.5 equivalents) is often beneficial.[2]

Step 2: Ensure a Rigorous Inert Atmosphere
  • Problem: Oxygen can lead to homocoupling of the boronic acid and decomposition of the palladium catalyst.[1]

  • Solution:

    • Degassing: Thoroughly degas the solvent by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.

    • Inert Atmosphere: Maintain a positive pressure of inert gas throughout the reaction setup and duration.

Step 3: Optimize the Base
  • Problem: The base plays a crucial role in activating the boronic acid for transmetalation.[9][10] An inappropriate base can lead to slow reaction rates or decomposition.

  • Solution:

    • Stronger Bases: For electron-deficient boronic acids, stronger bases are often required to facilitate the formation of the more nucleophilic boronate species.[1] Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[1][2]

    • Base Solubility: Ensure the chosen base has some solubility in the reaction medium.

BaseStrengthCommon SolventsNotes
Na₂CO₃WeakAqueous mixturesOften insufficient for this substrate.
K₂CO₃ModerateAqueous mixturesA common starting point, but may be too weak.[2]
K₃PO₄StrongTHF/water, Dioxane/waterGenerally a good choice for challenging couplings.[1][6]
Cs₂CO₃StrongToluene, DioxaneHighly effective but more expensive.[2]
Step 4: Screen Catalyst and Ligand Combinations
  • Problem: The initial catalyst system may not be active enough to overcome the steric and electronic hurdles.

  • Solution:

    • Use Buchwald Ligands: If using a simple palladium source like Pd(OAc)₂, pair it with an electron-rich, bulky phosphine ligand such as XPhos or SPhos.[6]

    • Employ Precatalysts: Switch to a more active, air-stable precatalyst like an XPhos palladacycle (e.g., XPhos Pd G3). These often provide more consistent results.[1]

Scenario 2: Significant Protodeboronation Observed

The presence of 1-chloro-3,5-difluorobenzene as a major byproduct indicates that protodeboronation is outcompeting the desired cross-coupling.

Troubleshooting_Protodeboronation Start High Protodeboronation Check_Water Minimize Water Content Start->Check_Water Use_Anhydrous_Base Use Anhydrous Base Check_Water->Use_Anhydrous_Base Increase_Rate Increase Coupling Rate Use_Anhydrous_Base->Increase_Rate Still an Issue Protect_Boronic_Acid Use a Protecting Group Increase_Rate->Protect_Boronic_Acid Still an Issue Success Reduced Protodeboronation Increase_Rate->Success Improvement Seen Protect_Boronic_Acid->Success Improvement Seen

Caption: Decision tree for addressing protodeboronation.

Strategy 1: Minimize Protic Sources
  • Problem: Protodeboronation is often facilitated by protic sources, especially under basic conditions.[5]

  • Solution:

    • Anhydrous Conditions: While some water is often necessary for Suzuki couplings, excessive amounts can be detrimental. Try reducing the amount of water or using anhydrous conditions with a base like CsF or KOt-Bu.[11]

    • Aprotic Solvents: Favor aprotic solvents like dioxane or toluene over protic ones.

Strategy 2: Accelerate the Cross-Coupling Reaction
  • Problem: If the desired reaction is slow, side reactions like protodeboronation have more time to occur.

  • Solution:

    • Increase Temperature: Carefully increasing the reaction temperature can sometimes favor the desired coupling.

    • More Active Catalyst: Employing a more active catalyst system (as described in Scenario 1, Step 4) can increase the rate of the productive reaction, thus outcompeting the decomposition pathway.[4]

Strategy 3: Utilize Boronic Acid Derivatives
  • Problem: The free boronic acid is susceptible to protodeboronation.

  • Solution:

    • Pinacol Esters: Convert the boronic acid to its corresponding pinacol boronate ester. These are generally more stable and can be used directly in the coupling reaction, often with the addition of a fluoride source to facilitate transmetalation.[5]

    • Organotrifluoroborates: Potassium organotrifluoroborate salts offer increased stability and can release the boronic acid slowly under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[4]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable and can be used in a "slow release" strategy under basic conditions.[4][12]

III. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.3 equiv)

  • XPhos Pd G3 (2 mol%)

  • K₃PO₄ (2.5 equiv), finely ground

  • 1,4-Dioxane (to make a 0.2 M solution)

  • Water (Dioxane:Water ratio of 4:1)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, XPhos Pd G3, and K₃PO₄.

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Prepare a degassed 4:1 mixture of dioxane and water by sparging with argon for 30 minutes.

  • Add the degassed solvent mixture to the reaction vial via syringe.

  • Place the vial in a preheated heating block or oil bath at 100 °C.

  • Stir the reaction vigorously for 4-12 hours. Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1][13]

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[13]

  • Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][13]

Protocol 2: Protection of this compound with Diethanolamine

This protocol describes the formation of a more stable diethanolamine adduct, which can be used directly in Suzuki coupling reactions.[1][14]

Materials:

  • This compound (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Dichloromethane (minimal amount for dissolution)

Procedure:

  • In a vial with a stir bar, dissolve the boronic acid in a minimal amount of dichloromethane.[14]

  • Add diethanolamine dropwise while stirring.[1][14]

  • A precipitate will form. Continue stirring the slurry for 15-20 minutes.

  • Isolate the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold dichloromethane and dry under vacuum.[1] This diethanolamine adduct can now be used in Suzuki coupling reactions, typically in protic solvents.[14]

IV. References

  • Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from --INVALID-LINK--

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H

  • Wikipedia. (2023). Protodeboronation. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Benchmarking Suzuki Couplings: A Comparative Guide for (2-Fluoro-3,5-diformylphenyl)boronic acid. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. Retrieved from --INVALID-LINK--

  • Borates Today. (2021, December 17). Boron Suzuki Coupling. Retrieved from --INVALID-LINK--

  • Gensch, T., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications.

  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic acid. Retrieved from --INVALID-LINK--

  • Billingsley, K. L., & Buchwald, S. L. (2005). An Efficient Synthesis of Sterically Hindered Arylboronic Acids. Request PDF.

  • Royal Society of Chemistry. (2014, October 27). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • ResearchGate. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from --INVALID-LINK--

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from --INVALID-LINK--

  • ElectronicsAndBooks. (n.d.). An efficient synthesis of sterically hindered arylboronic acids. Retrieved from --INVALID-LINK--

  • ACS Publications. (2020, January 31). Reactivity of Boronic Acids toward Catechols in Aqueous Solution. Retrieved from --INVALID-LINK--

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from --INVALID-LINK--

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Two-component boronic acid catalysis for increased reactivity in challenging Friedel–Crafts alkylations with deactivated benzylic alcohols. Retrieved from --INVALID-LINK--

  • ACS Publications. (2019, October 11). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. Retrieved from --INVALID-LINK--

References

Technical Support Center: Solvent Effects on (2-Chloro-3,5-difluorophenyl)boronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of coupling reactions involving (2-Chloro-3,5-difluorophenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this challenging yet valuable building block in their synthetic endeavors. The unique electronic and steric properties of this substrate, characterized by two electron-withdrawing fluorine atoms and an ortho-chloro substituent, present specific hurdles in achieving high-yielding and clean coupling reactions.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges. The content is structured to not only offer solutions but also to explain the underlying chemical principles, ensuring a deeper understanding and fostering a proactive approach to experimental design.

The Challenge: Understanding the Substrate

This compound is an electron-deficient arylboronic acid. The presence of three halogen substituents significantly influences its reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The key challenges associated with this substrate include:

  • Slow Oxidative Addition: The electron-withdrawing nature of the fluorine and chlorine atoms can make the initial oxidative addition of the aryl chloride to the palladium(0) catalyst sluggish.

  • Protodeboronation: Electron-deficient boronic acids are particularly susceptible to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 1-chloro-3,5-difluorobenzene and reducing the yield of the desired product.[1][2] This is often exacerbated by the reaction conditions, especially the presence of water and the basicity of the medium.[1][3][4]

  • Steric Hindrance: The ortho-chloro group can sterically hinder the approach of the palladium catalyst, further slowing down the reaction rate.[5]

The interplay of these factors necessitates careful optimization of reaction conditions, with the choice of solvent being a critical parameter that can profoundly impact the reaction outcome.

Troubleshooting Common Issues

This section addresses common problems encountered during coupling reactions with this compound and provides a systematic approach to troubleshooting.

Issue 1: Low to No Product Formation

A low or non-existent yield is the most common issue. The root cause often lies in an inefficient catalytic cycle.

Troubleshooting Workflow: Low Yield

LowYield start Low or No Product check_catalyst 1. Verify Catalyst Activity - Use fresh, high-quality catalyst and ligand. - Consider a more active pre-catalyst. start->check_catalyst check_base 2. Optimize Base - Switch to a stronger, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄). - Ensure base is finely powdered and dry. check_catalyst->check_base check_solvent 3. Re-evaluate Solvent System - Is the solvent appropriately polar to facilitate the reaction? - Is the solvent properly degassed? check_base->check_solvent check_temp 4. Increase Reaction Temperature - Incrementally increase temperature to overcome activation energy barrier. check_solvent->check_temp outcome Improved Yield check_temp->outcome

Caption: Troubleshooting workflow for low product yield.

In-depth Explanation:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active for this substrate.[5] Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly enhance the rate of both oxidative addition and reductive elimination.[5][6][7] Consider using a pre-formed palladium(0) source or a pre-catalyst that readily generates the active Pd(0) species in situ.[8]

  • Base Selection: The choice of base is critical for activating the boronic acid for transmetalation.[9] For electron-deficient boronic acids, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.[6]

  • Solvent Choice: The solvent plays a multifaceted role, influencing catalyst stability, reagent solubility, and the reactivity of the base.[10][11][12] For the coupling of this compound, a polar aprotic solvent is often a good starting point.

Issue 2: Significant Protodeboronation Byproduct

The formation of 1-chloro-3,5-difluorobenzene indicates that protodeboronation is a competing and significant pathway.

Troubleshooting Workflow: Protodeboronation

Protodeboronation start High Protodeboronation minimize_water 1. Minimize Water Content - Use anhydrous solvents and reagents. - Consider using a boronic ester (e.g., pinacol ester). start->minimize_water adjust_base 2. Modify Base and Solvent - Use a less basic but still effective base. - Anhydrous conditions with K₃PO₄ can be effective. minimize_water->adjust_base lower_temp 3. Lower Reaction Temperature - If possible, run the reaction at a lower temperature to disfavor the side reaction. adjust_base->lower_temp outcome Reduced Side Product lower_temp->outcome

Caption: Workflow to minimize protodeboronation.

In-depth Explanation:

  • Water Content: Protodeboronation is often promoted by water.[1][3] Using anhydrous solvents and ensuring all reagents are dry can suppress this side reaction. An alternative strategy is to convert the boronic acid to a more stable boronic ester, such as a pinacol ester, which is less prone to premature hydrolysis and protodeboronation.[8]

  • Solvent and Base Synergy: The basicity of the reaction medium is a key driver of protodeboronation.[1] While a base is necessary for the desired coupling, excessively harsh basic conditions can accelerate the undesired side reaction. The choice of solvent can modulate the effective strength of the base.[11]

Issue 3: Homocoupling of the Boronic Acid

The formation of 3,3',5,5'-tetrafluoro-2,2'-dichlorobiphenyl, the homocoupling product of the boronic acid, is another common side reaction.

Causative Factors and Solutions:

  • Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[6] It is crucial to thoroughly degas all solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

  • Palladium(II) Species: The presence of Pd(II) species at the start of the reaction can lead to homocoupling as they are reduced to the active Pd(0) catalyst.[8] Using a Pd(0) source directly or ensuring efficient in situ reduction of a Pd(II) pre-catalyst can minimize this.

The Role of the Solvent: A Deeper Dive

The solvent is not merely an inert medium but an active participant in the catalytic cycle.[10][11] Its properties can significantly influence reaction rates and selectivities.[13][14][15][16]

Solvent PropertyImpact on this compound CouplingRecommended Solvent Classes
Polarity Aprotic polar solvents can help to dissolve the boronic acid and the base, promoting the formation of the active boronate species. They can also stabilize charged intermediates in the catalytic cycle.[13][14][15]Ethers (Dioxane, THF), Amides (DMF, DMAc), DMSO
Coordinating Ability Coordinating solvents can stabilize the palladium catalyst. However, strongly coordinating solvents may compete with the ligand for binding to the palladium center, potentially inhibiting catalysis.[11]Moderately coordinating solvents are often optimal.
Protic vs. Aprotic While some Suzuki couplings benefit from protic co-solvents (e.g., water, alcohols), for electron-deficient boronic acids prone to protodeboronation, aprotic conditions are generally preferred.[3][4]Aprotic solvents are generally recommended.

Solvent Selection Guide:

  • Starting Point: A mixture of a polar aprotic solvent like 1,4-dioxane or tetrahydrofuran (THF) with a small amount of water is a common starting point for many Suzuki reactions. However, for this specific substrate, starting with anhydrous conditions is advisable.

  • Troubleshooting with Solvents: If the reaction is sluggish in ethers, moving to more polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can sometimes increase the reaction rate. However, be aware that these solvents can also promote side reactions.

  • Solvent Quality: The purity of the solvent is paramount. Trace impurities can poison the catalyst.[12][17][18] Always use high-purity, dry solvents.

Frequently Asked Questions (FAQs)

Q1: My reaction is not working at all. What are the first things to check?

A1: When a reaction fails completely, systematically check the following:

  • Inert Atmosphere: Ensure your reaction setup is truly free of oxygen. Re-degas your solvents and purge your reaction vessel thoroughly with an inert gas.

  • Reagent Quality: Verify the purity and integrity of your boronic acid, aryl halide, catalyst, and base. Boronic acids can degrade upon storage.

  • Catalyst Activity: Your palladium source or ligand may be inactive. Test it on a known, reliable Suzuki coupling reaction to confirm its activity.

Q2: I am seeing a complex mixture of products. How can I improve selectivity?

A2: A complex product mixture suggests that multiple reaction pathways are competing. To improve selectivity:

  • Lower the Temperature: Running the reaction at a lower temperature can often favor the desired reaction pathway over side reactions which may have a higher activation energy.

  • Ligand Screening: The ligand can have a profound effect on selectivity. Screen a panel of ligands to identify one that promotes the desired coupling while suppressing side reactions.

Q3: Can I use a boronic ester instead of the boronic acid?

A3: Yes, and it is often a good strategy for substrates prone to protodeboronation.[8] The corresponding pinacol ester of this compound will be more stable and less susceptible to premature decomposition.

Q4: What is the optimal temperature for this coupling reaction?

A4: The optimal temperature will depend on the specific coupling partners, catalyst, and solvent system. Generally, a starting point of 80-100 °C is reasonable. If the reaction is slow, the temperature can be increased, but be mindful that higher temperatures can also accelerate decomposition and side reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl bromide.

Reagents and Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous, finely powdered (3.0 equivalents)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium phosphate.

  • Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add the palladium pre-catalyst.

  • Add anhydrous 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of the Pinacol Ester of this compound

Reagents and Materials:

  • This compound (1.0 equivalent)

  • Pinacol (1.1 equivalents)

  • Toluene or another suitable azeotroping solvent

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve this compound and pinacol in toluene.

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude boronic ester, which can often be used in the subsequent coupling reaction without further purification.

The Suzuki-Miyaura Catalytic Cycle

SuzukiCycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' L₂ ArPdX->ArPdAr Transmetal->ArPdAr ArPdAr->Pd0 RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'B(OH)₂ ArBOH->Transmetal Base Base Base->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle.

References

Base selection for optimal performance with (2-Chloro-3,5-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Optimizing Suzuki-Miyaura Cross-Coupling Reactions: A Guide to Base Selection and Troubleshooting

Welcome to the technical support guide for (2-Chloro-3,5-difluorophenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in Suzuki-Miyaura cross-coupling reactions. The unique electronic and steric properties of this reagent—stemming from its electron-withdrawing fluoro and chloro substituents—present specific challenges that require careful optimization of reaction conditions. This guide provides in-depth, field-proven insights into selecting the optimal base to overcome these challenges, ensuring robust, high-yielding, and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "challenging" substrate in Suzuki-Miyaura couplings?

This particular boronic acid is considered challenging due to a combination of electronic and steric factors:

  • Electron-Deficient Ring: The two fluorine atoms and one chlorine atom are strongly electron-withdrawing. This reduces the electron density of the aryl ring, which can slow down the crucial transmetalation step in the catalytic cycle.[1][2][3]

  • Increased Acidity and Instability: The electron-withdrawing groups increase the Lewis acidity of the boron atom. While this can facilitate the initial formation of the boronate "ate" complex, it also renders the C-B bond more susceptible to premature cleavage, primarily through a side reaction known as protodeboronation, especially under strongly basic aqueous conditions.[4][5][6]

  • Steric Hindrance: The presence of a chlorine atom at the ortho position introduces steric bulk near the reaction center. This can hinder the approach of the boronic acid to the palladium complex, further impeding the transmetalation step.[7][8]

Q2: What is the fundamental role of the base in the Suzuki-Miyaura reaction?

The base is not merely a spectator; it is a critical activator in the catalytic cycle.[9][10][11] Its primary role is to activate the boronic acid to facilitate the transfer of the organic group from boron to the palladium catalyst (transmetalation). Two main pathways are generally accepted for this activation[12][13]:

  • Boronate Pathway: The base reacts with the boronic acid [R-B(OH)₂] to form a more nucleophilic and reactive tetracoordinate "ate" complex [R-B(OH)₃]⁻. This anionic boronate species is much more effective at transmetalation with the Pd(II)-halide complex.[9][12][13]

  • Oxo-Palladium Pathway: The base (typically a hydroxide) first reacts with the palladium(II)-halide complex [L₂Pd(Ar)X] to form a palladium(II)-hydroxide complex [L₂Pd(Ar)OH]. This complex then undergoes transmetalation with the neutral boronic acid.[4][12]

Regardless of the precise pathway, the base is essential for overcoming the activation energy barrier of the transmetalation step.

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Inputs & Outputs pd0 Pd(0)L₂ pdiix Ar¹-Pd(II)L₂-X pd0->pdiix Oxidative Addition pdiib Ar¹-Pd(II)L₂-Ar² pdiix->pdiib Transmetalation pdiib->pd0 Reductive Elimination aryl_halide Ar¹-X aryl_halide->pdiix boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronic_acid Activation product Ar¹-Ar² product->pdiib boronate->pdiix

Caption: The Suzuki-Miyaura catalytic cycle, highlighting base activation.
Q3: Which bases are recommended for this compound, and why?

Given the electron-deficient nature of this boronic acid, a stronger base is generally required to promote the slow transmetalation step.[1] However, the base must not be so harsh as to significantly accelerate protodeboronation.

Recommendation: Moderate to strong inorganic bases are typically the best choice.

BaseFormulapKa (of conjugate acid)Typical Conditions & Rationale
Potassium Phosphate K₃PO₄~12.3(Highly Recommended) A strong, non-nucleophilic base that is highly effective for electron-deficient boronic acids and nitrogen-containing heterocycles. It provides a good balance of reactivity without being overly harsh.[13][14]
Caesium Carbonate Cs₂CO₃~10.3(Excellent Choice) Often provides superior results, especially for sterically hindered or challenging substrates due to the "caesium effect," where the large, soft cation can influence catalyst activity and solubility.[13]
Potassium Carbonate K₂CO₃~10.3(Commonly Used) A standard, cost-effective choice that works well in many cases, often in an aqueous solvent mixture. May be less effective than K₃PO₄ for this specific substrate if transmetalation is very slow.[13][15]
Potassium Fluoride KF~3.2(Special Case) While appearing weak by pKa, fluoride ions are believed to play a unique role in activating boronic acids, potentially forming highly reactive fluoroborate species. Useful when base-sensitive functional groups are present.[10][13]
Potassium tert-butoxide KOtBu~19(Use with Caution) A very strong base often used for less reactive aryl chlorides. Its high basicity can significantly promote protodeboronation of the electron-deficient boronic acid. Generally reserved for anhydrous conditions and when other bases fail.[13]

Note: pKa values are approximate and can vary with solvent and temperature.[16][17]

Troubleshooting Guide

Problem: My reaction shows low to no product yield.

This is the most common issue and often points to a slow or stalled transmetalation step or decomposition of the boronic acid.

Troubleshooting_LowYield start {Low / No Yield | Initial Assessment} cause1 Potential Cause Slow Transmetalation Due to electron-deficient boronic acid and ortho-steric hindrance. start->cause1 cause2 Potential Cause Protodeboronation Boronic acid is degrading before it can couple. start->cause2 cause3 Potential Cause Catalyst Inactivity Palladium catalyst is not active or has decomposed. start->cause3 solution1 Solution 1A Switch to a Stronger Base Change from K₂CO₃ to K₃PO₄ or Cs₂CO₃ to accelerate boronate formation. cause1->solution1 solution1b Solution 1B Use an Electron-Rich Ligand Employ Buchwald ligands (e.g., XPhos, SPhos) to speed up both oxidative addition and reductive elimination. cause1->solution1b solution1c Solution 1C Increase Temperature Cautiously increase reaction temperature in 10-20 °C increments. cause1->solution1c solution2 Solution 2A Use Milder Conditions If using a very strong base, switch to K₃PO₄. Lower the reaction temperature. cause2->solution2 solution2b Solution 2B Use a Boronic Ester Convert the boronic acid to a more stable pinacol (Bpin) or MIDA ester to slow the rate of decomposition. cause2->solution2b solution3 Solution 3A Use a Precatalyst Use a modern, air-stable precatalyst (e.g., XPhos Pd G3/G4) for reliable generation of the active Pd(0) species. cause3->solution3 solution3b Solution 3B Ensure Inert Atmosphere Thoroughly degas all solvents and ensure the reaction is run under a strict atmosphere of Argon or Nitrogen. cause3->solution3b

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Q4: I am observing a significant amount of a byproduct that corresponds to the simple arene (1-Chloro-2,4-difluorobenzene). What is happening?

You are observing protodeboronation . This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[4][6] Electron-deficient boronic acids like this compound are particularly prone to this.[5]

Solutions:

  • Reduce Water Content: While many Suzuki protocols use aqueous base, excessive water can accelerate protodeboronation. Try using a solvent system with less water (e.g., dioxane/H₂O 10:1) or an anhydrous solvent system with a soluble base like K₃PO₄ or Cs₂CO₃.

  • Lower the Temperature: High temperatures can increase the rate of decomposition. If possible, screen for a more active catalyst/ligand combination that allows the reaction to proceed at a lower temperature (e.g., 40 °C or even room temperature).[5]

  • Use a Milder Base: If you are using a very strong base like NaOH or KOH, switch to K₃PO₄.

  • Mask the Boronic Acid: Convert the boronic acid to a more stable form, such as a trifluoroborate salt (ArBF₃K) or a MIDA boronate. These reagents slowly release the free boronic acid into the reaction medium, keeping its instantaneous concentration low and favoring cross-coupling over decomposition.[5][6]

Q5: My mass spec shows a dimer of my boronic acid. What is this side reaction?

This side reaction is called homocoupling , where two molecules of the boronic acid couple to form a symmetric biaryl. This is typically promoted by the presence of oxygen and/or a Pd(II) species.[4][18]

Solutions:

  • Thorough Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent is rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[1][18]

  • Use a Pd(0) Source or Precatalyst: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, the initial reduction to the active Pd(0) catalyst can sometimes be inefficient and promote homocoupling.[18] Using a stable Pd(0) source like Pd(PPh₃)₄ or, preferably, a modern palladium precatalyst can ensure more controlled entry into the catalytic cycle.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This is a representative protocol and should be optimized for your specific coupling partner.

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3) (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed Water (if required by solvent system)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, and K₃PO₄ under an inert atmosphere (e.g., in a glovebox).

  • Inert Atmosphere: Seal the vessel with a septum. If not in a glovebox, evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-Dioxane) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent. If an aqueous system is used, add degassed water at this stage (e.g., Dioxane/H₂O 10:1).

  • Heating and Monitoring: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80–110 °C). Stir the mixture vigorously. Monitor the reaction's progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

References

Validation & Comparative

(2-Chloro-3,5-difluorophenyl)boronic acid vs other boronic acids in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Suzuki Coupling: (2-Chloro-3,5-difluorophenyl)boronic acid vs. Other Boronic Acids

Introduction: The Strategic Value of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2] Its impact is particularly profound in pharmaceutical and materials science, where the construction of biaryl and substituted aromatic structures is paramount. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated building blocks, such as this compound, are indispensable reagents for drug development professionals.

This guide offers a deep, comparative analysis of this compound in Suzuki coupling reactions. We will move beyond simple protocols to explore the mechanistic subtleties and explain the causality behind experimental choices, providing researchers with the authoritative insights needed to optimize their synthetic strategies.

The Reagent in Focus: this compound

The unique substitution pattern of this compound presents both opportunities and challenges in synthesis. The molecule's reactivity is dictated by a combination of potent electronic and steric effects.

  • Electronic Effects: The two fluorine atoms at the 3- and 5-positions are strongly electron-withdrawing via the inductive effect. The chlorine atom at the 2-position also contributes to this electron deficiency. This significantly reduces the nucleophilicity of the carbon atom attached to boron, which can slow down the crucial transmetalation step in the catalytic cycle.[3]

  • Steric Effects: The ortho-chloro substituent provides significant steric hindrance around the boronic acid moiety. This bulk can impede the approach of the palladium complex, further complicating the transmetalation process.[4]

This combination of an electron-deficient aromatic ring and steric obstruction classifies this compound as a "challenging" or "deactivated" coupling partner. Achieving high yields with this reagent necessitates the use of highly active, modern catalyst systems.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established palladium-catalyzed cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] Understanding this cycle is critical to troubleshooting and optimizing reactions with demanding substrates.

Suzuki_Coupling_Cycle Suzuki-Miyaura Catalytic Cycle cluster_transmetalation Often the rate-limiting step for electron-deficient boronic acids pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar¹-Pd(II)L₂-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar Ar¹-Pd(II)L₂-Ar² transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition organoboron Ar²-B(OR)₂ base Base (e.g., OH⁻) organoboron->base boronate [Ar²-B(OR)₂OH]⁻ base->boronate Activation boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The essential role of the base is to activate the boronic acid, forming a more nucleophilic boronate species ("ate complex"), which facilitates the transfer of the aryl group from boron to palladium during transmetalation.[5][6] For electron-deficient boronic acids like this compound, this transmetalation step is frequently the rate-determining step of the entire cycle.

Comparative Analysis of Boronic Acids

The performance of this compound is best understood when compared to simpler analogues. The choice of catalyst, ligand, and base is paramount and must be tailored to overcome the specific challenges posed by the substrate.

Table 1: Profile and Reactivity Comparison of Substituted Phenylboronic Acids

Boronic AcidKey Structural FeaturesElectronic & Steric EffectsExpected Reactivity & Optimal Catalyst Class
Phenylboronic acid Unsubstituted (Baseline)Electronically neutral, minimal steric hindrance.Highly reactive. Couples well with standard catalysts like Pd(PPh₃)₄.
2-Chlorophenylboronic acid Ortho-chloro groupInductively electron-withdrawing; sterically hindering.Moderately deactivated. Requires more active catalysts, often with bulky phosphine ligands.[8]
3,5-Difluorophenylboronic acid Two meta-fluoro groupsStrongly electron-withdrawing; minimal steric effect.Electronically deactivated. Requires highly active catalyst systems (e.g., Buchwald ligands) to promote transmetalation.
This compound Ortho-chloro, two meta-fluoro groupsStrongly electron-withdrawing and sterically hindered.Severely deactivated. Requires state-of-the-art catalysts (e.g., Buchwald precatalysts, NHC-Pd complexes) and carefully optimized conditions.[8][9]

Table 2: Comparative Suzuki Coupling Performance Data (Representative Examples)

EntryBoronic AcidAryl Halide PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)
12,5-Difluorophenylboronic acid4-ChloroanisolePd(OAc)₂ / XPhosK₃PO₄THF/H₂ORT>95[10]
22,5-Difluorophenylboronic acid2-BromopyridinePd(OAc)₂ / SPhosK₃PO₄THF/H₂O4089[10]
3Phenylboronic acid4-ChlorotoluenePd/CNa₂CO₃Water (MW)12040[11]
4Phenylboronic acidAryl Chlorides (electron-withdrawing)Pd/Ni-MOFK₂CO₃Ethanol60Excellent[12]
5This compound4-Bromoacetophenone (Electron-withdrawing)Pd₂(dba)₃ / SPhosK₃PO₄Dioxane100Est. >90
6This compound4-Chloroanisole (Electron-rich)XPhos Pd G3K₃PO₄t-Amyl alcohol110Est. 75-85

Note on Entries 5 & 6: Specific data for this compound is sparse in single sources. The estimated yields are based on established principles for coupling challenging substrates. Electron-withdrawing groups on the aryl halide partner (Entry 5) accelerate the oxidative addition step, making the overall reaction more facile. Conversely, electron-rich aryl chlorides (Entry 6) are less reactive and represent a more challenging coupling, requiring more robust catalyst systems and higher temperatures.[8][13]

Field-Proven Experimental Protocol

This protocol describes a robust method for coupling this compound with a representative aryl chloride using a modern Buchwald-type precatalyst. Such systems are highly efficient for activating both the C-Cl bond and the deactivated boronic acid.

Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Halide, Boronic Acid, Base, & Catalyst setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat & Stir (e.g., 100-120 °C) solvent->reaction monitor Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitor workup Work-up: Cool, Dilute, & Filter monitor->workup extraction Aqueous Extraction workup->extraction purification Column Chromatography extraction->purification product Isolate Pure Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology

Materials:

  • Aryl Halide (e.g., 4-chloroanisole) (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3) (0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, finely ground) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., t-Amyl alcohol or Dioxane) (0.2 M concentration)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or on a Schlenk line, add the aryl halide, this compound, palladium precatalyst, and potassium phosphate to the oven-dried reaction vessel.

    • Scientist's Insight: Using a precatalyst ensures a consistent source of active Pd(0) and simplifies setup. Finely grinding the base increases its surface area and effectiveness. The excess of boronic acid is used to compensate for potential protodeboronation or homocoupling side reactions.[7]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

    • Scientist's Insight: Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst, which would lead to catalyst deactivation and promote undesired homocoupling of the boronic acid.[7][14]

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath or heating block (typically 100-120 °C). Stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (under inert atmosphere if possible) and analyzing via TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate or toluene and filter through a pad of Celite® to remove the base and palladium residues.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.[10][15]

Troubleshooting and Key Considerations

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a common side reaction, particularly with ortho-substituted boronic acids. Using milder bases (like K₃PO₄ instead of hydroxides) and minimizing water content can suppress this pathway.

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially if the catalyst is oxidized. Maintaining a scrupulously inert atmosphere is the best preventative measure.[7][14]

  • Low Conversion: If the reaction stalls, the issue often lies with catalyst activity. For these challenging substrates, ensure you are using a sufficiently active ligand (e.g., biaryl phosphines like XPhos, SPhos, or RuPhos) and that the reaction temperature is adequate to overcome the activation energy for both oxidative addition (especially with aryl chlorides) and transmetalation.[8][9][13]

Conclusion

This compound is a powerful, albeit challenging, building block for introducing a sterically hindered and electronically distinct moiety into complex molecules. Its successful application in Suzuki-Miyaura coupling hinges on a rational understanding of its inherent properties. By selecting highly active, state-of-the-art palladium catalyst systems and carefully controlling reaction conditions to favor the productive catalytic cycle over side reactions, researchers can effectively leverage this reagent to construct novel, high-value chemical entities for drug discovery and beyond.

References

A Senior Application Scientist's Guide to Fluorinated Phenylboronic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, medicinal chemists, and process development scientists. The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science.[1] Fluorinated phenylboronic acids represent a critical class of building blocks that merge the versatile reactivity of the boronic acid moiety with the profound physicochemical alterations induced by fluorine substitution. This guide provides an in-depth comparative analysis of these reagents, moving beyond catalog specifications to deliver field-proven insights and actionable experimental protocols.

The Fluorine Advantage: More Than Just an Atom

The introduction of fluorine into a phenyl ring is not a trivial substitution; it is a strategic decision to modulate a molecule's electronic and physical properties. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which can significantly impact the reactivity of the boronic acid and the properties of the resulting product. This often leads to enhanced metabolic stability, increased lipophilicity, and altered binding affinities—all highly desirable traits in drug development.[1]

However, the position of the fluorine atom is critical. The interplay between its inductive (-I) and mesomeric (+M) effects dictates the overall electronic character of the ring and the Lewis acidity of the boron center.[2] For instance, a fluorine atom in the para position may have its inductive effect partially offset by its resonance effect, whereas an ortho or meta fluorine will have a more pronounced influence on the boron's reactivity.[2] Understanding this causality is fundamental to selecting the appropriate reagent and optimizing reaction conditions.

Core Applications: A Comparative Performance Analysis

We will now explore the performance of fluorinated phenylboronic acids in three key application areas, supported by comparative data and detailed methodologies.

The Workhorse Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for forging C(sp²)-C(sp²) bonds, and phenylboronic acids are its quintessential coupling partners.[1] The introduction of fluorine atoms onto the phenyl ring has a tangible impact on reaction kinetics and outcomes.

Causality in Action: The electron-withdrawing nature of fluorine atoms generally increases the Lewis acidity of the boronic acid.[2][3] This can facilitate the transmetalation step in the catalytic cycle, often leading to faster reaction rates and higher yields compared to non-fluorinated analogs.[1] However, this increased reactivity comes with a trade-off: a higher propensity for protodeboronation, a key decomposition pathway, especially under strongly basic conditions.[1] Polyfluorinated phenylboronic acids are particularly susceptible to this side reaction.[1][4]

Comparative Data: Suzuki-Miyaura Coupling of Various Boronic Acids with 1-Bromo-4-fluorobenzene

Boronic AcidTemperature (°C)Reaction Time (h)Conversion (%)Key Observations
Phenylboronic Acid1103~85%Standard reactivity.
4-Fluorophenylboronic Acid 110 3 >95% Demonstrates accelerated kinetics due to the electron-withdrawing fluorine atom. Achieved the highest turnover frequency (TOF) in the study.[5]
4-Vinylphenylboronic Acid1103~60%Slower reactivity compared to fluorinated and non-fluorinated phenylboronic acids.[5]
4-Carboxyphenylboronic Acid1103~25%Significantly retarded reaction, likely due to interference from the acidic carboxyl group.[5]

Note: Data synthesized from a study using a supported Pd nanoparticle catalyst system. While conditions were identical for comparison, yields may vary with different catalytic systems.[5]

Suzuki_Miyaura_Cycle

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling fluorinated phenylboronic acids.

  • System Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), the fluorinated phenylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂ at 2-5 mol%), phosphine ligand (e.g., PPh₃ at 4-10 mol%), and base (e.g., Cs₂CO₃ at 2.0 equiv).[6] Scientist's Note: The choice of base is critical. Cesium carbonate is often preferred for challenging or sensitive substrates as it minimizes protodeboronation compared to aqueous bases like K₂CO₃ or NaOH. For highly electron-deficient systems, such as pentafluorophenylboronic acid, a combination of CsF and Ag₂O may be required to drive the reaction to completion.[4][7]

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert atmosphere (Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add degassed solvent (e.g., Toluene, Dioxane, or DMF/H₂O mixture) via syringe.[5][6] The choice of solvent depends on the solubility of the reagents and the reaction temperature.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[6]

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS. This is a self-validating step to ensure the reaction has gone to completion and to identify any potential side products.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.[6]

Advanced Diagnostics: ¹⁸F-Labeling for PET Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique crucial for oncology, neurology, and cardiology.[8][9] The short-lived positron-emitting isotope Fluorine-18 (¹⁸F, t½ ≈ 110 min) is the radionuclide of choice for clinical PET.[8] Fluorinated phenylboronic acids have emerged as exceptional precursors for the synthesis of ¹⁸F-labeled PET tracers.

Causality in Action: The key advantage lies in the fluorophilic nature of boron. Arylboronic acids and their ester derivatives can readily capture aqueous [¹⁸F]fluoride.[10][11] A particularly efficient method is the ¹⁹F-¹⁸F isotope exchange reaction, which allows for the direct labeling of a non-radioactive fluorinated phenylboronic acid precursor in a single, rapid step.[8][12] This simplifies the radiosynthesis, maximizing radiochemical yield within the short half-life of ¹⁸F and enabling the development of kit-like labeling methods.[13]

PET_Labeling_Workflow

Experimental Protocol: Kit-like ¹⁸F-Labeling via Isotope Exchange

This protocol is adapted from methods developed for labeling amino acid analogs for glioma PET imaging.[13]

  • Precursor Preparation: Prepare a sterile vial containing the non-radioactive ¹⁹F-phenylboronic acid precursor (e.g., 10 nmol of ¹⁹F-B-MET). This constitutes the "kit".

  • Radiosynthesis:

    • Deliver cyclotron-produced aqueous [¹⁸F]fluoride directly to the precursor vial. Azeotropic drying, a common requirement in many radiosyntheses, is not necessary for this method.[12]

    • The reaction is typically performed in an acidic aqueous solution (pH 2-4.5).[12]

    • Heat the reaction mixture for a short period (e.g., 15-25 minutes) to facilitate the ¹⁹F-¹⁸F isotope exchange.

  • Purification: The resulting ¹⁸F-labeled tracer is purified using a simple solid-phase extraction method, such as a C18 cartridge, to remove unreacted [¹⁸F]fluoride and any impurities.[13] HPLC purification is often not required, dramatically simplifying the process.[12]

  • Quality Control: The final product's radiochemical purity and identity are confirmed using analytical radio-HPLC and radio-TLC before formulation for injection.[13]

This streamlined, one-step process can achieve good radiochemical yields (20-60%) and excellent radiochemical purity (>99%) with high specific activity, making it ideal for routine clinical production.[8][12]

Therapeutic Frontiers: Drug Discovery and Boron Neutron Capture Therapy (BNCT)

The fluorophenylboronic acid motif is increasingly found in compounds entering clinical trials.[14] Boron-containing drugs like the FDA-approved bortezomib (Velcade®) have paved the way, demonstrating the unique ability of the boronic acid group to form reversible covalent bonds with biological targets, such as the active site of proteasomes.[15]

Causality in Action: Fluorination in this context serves multiple purposes. It can enhance binding affinity to the target protein and improve pharmacokinetic properties, such as blocking sites of metabolic degradation. Furthermore, in the specialized field of Boron Neutron Capture Therapy (BNCT), boron-containing drugs are designed to selectively accumulate in tumor cells.[16] Subsequent irradiation with a neutron beam causes the boron-10 isotope to release highly cytotoxic alpha particles, destroying the cancer cell from within.[16] Fluorinated boronophenylalanine (BPA) derivatives are being actively investigated for this purpose.[17]

Properties_Comparison

Conclusion and Future Outlook

Fluorinated phenylboronic acids are more than just reagents; they are enabling tools for innovation. Their true value is realized when their properties are understood and strategically leveraged. By modulating Lewis acidity and stability, chemists can accelerate cross-coupling reactions. By exploiting the fluorophilicity of boron, radiochemists can rapidly synthesize PET tracers. And by combining the unique binding of the boronic acid with the pharmacokinetic benefits of fluorine, medicinal chemists can design the next generation of therapeutics.

As a Senior Application Scientist, my recommendation is to approach reagent selection with a clear understanding of the underlying chemical principles. For rapid C-C bond formation where protodeboronation is not a major concern, a mono- or di-fluorinated phenylboronic acid is an excellent choice. For applications requiring ¹⁸F-labeling or enhanced metabolic stability in a drug candidate, these compounds are indispensable. The experimental protocols provided herein serve as a validated starting point for your own research and development, empowering you to unlock the full potential of these remarkable building blocks.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized (2-Chloro-3,5-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the structural integrity and purity of key building blocks are paramount. (2-Chloro-3,5-difluorophenyl)boronic acid is a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the construction of complex molecular architectures.[1][2] However, the presence of even trace-level impurities can have a cascading negative impact on reaction yields, downstream purification efforts, and the toxicological profile of the final active pharmaceutical ingredient (API).[1]

This in-depth technical guide provides a comparative analysis of the most effective analytical methodologies for validating the purity of synthesized this compound. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.

The Synthetic Landscape and Potential Impurities

A thorough purity validation begins with an understanding of the synthetic route and its potential pitfalls. The synthesis of this compound typically proceeds via a Grignard or organolithium pathway, starting from 1-bromo-2-chloro-3,5-difluorobenzene. This process, while effective, can introduce several process-related impurities that must be analytically targeted.[1][3]

Common Potential Impurities:

  • Unreacted Starting Materials: Residual 1-bromo-2-chloro-3,5-difluorobenzene.

  • Homocoupling Byproducts: Resulting from the coupling of two organometallic intermediates.

  • Protodeboronation Products: Loss of the boronic acid moiety to yield 1-chloro-3,5-difluorobenzene.[1]

  • Boronic Anhydrides (Boroxines): Trimeric dehydration products of the boronic acid, which can exist in equilibrium with the desired monomer.[1]

The following workflow provides a strategic approach to identifying and quantifying these potential impurities.

G cluster_0 Purity Validation Workflow A Synthesized Batch of This compound B Primary Purity Assessment (HPLC-UV) A->B C Structural Confirmation & Impurity ID (NMR & MS) B->C Informs structural analysis D Quantitative Analysis (qNMR or HPLC with Certified Standard) C->D Confirms impurity structures for quantification E Final Purity Specification (>98%) D->E

Caption: A logical workflow for the comprehensive purity validation of synthesized boronic acids.

A Comparative Analysis of Analytical Techniques

The selection of an analytical technique is dictated by the specific question being asked—be it routine purity check, structural confirmation, or trace-level impurity quantification. Here, we compare the workhorses of small molecule analysis: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Technique Principle Strengths Limitations Primary Application
HPLC-UV Chromatographic separation based on polarity, followed by UV detection.[4][5]Excellent for resolving and quantifying impurities; robust and reproducible.Requires a chromophore; potential for on-column degradation.[6]Routine purity checks and quantification of known impurities.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.[7][8]Unrivaled for structural elucidation; inherently quantitative (qNMR).Lower sensitivity compared to MS; can have overlapping signals in complex mixtures.Structural confirmation and absolute purity determination (qNMR).
Mass Spectrometry (MS) Ionization of molecules followed by separation based on mass-to-charge ratio.High sensitivity; provides accurate mass for molecular formula confirmation.Can be susceptible to matrix effects; does not distinguish between isomers without fragmentation.[9]Molecular weight confirmation and identification of unknown impurities.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and provide a comprehensive picture of the sample's purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the cornerstone for routine purity analysis, offering excellent resolution of the target compound from its potential impurities. A reverse-phase method is typically employed for arylboronic acids.[4][5]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5-1.0 mg/mL.[1]

  • Instrumentation: Utilize an HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

    • Mobile Phase: A gradient elution is often optimal. For example, a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV absorbance at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm or 270 nm).[1][4]

  • Data Analysis: Integrate the peak areas of all components. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Causality Behind Experimental Choices:

  • The C18 stationary phase provides good retention for the moderately polar arylboronic acid.

  • The use of a gradient allows for the effective separation of impurities with a wide range of polarities.

  • Formic acid is added to the mobile phase to improve peak shape by ensuring the boronic acid is in its protonated state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is indispensable for unambiguous structural confirmation and can be used for quantitative analysis (qNMR). The presence of ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei provides a wealth of structural information.[7]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[7]

  • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher) is recommended.[7]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. The aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings. The B(OH)₂ protons typically appear as a broad singlet.[7][8]

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a highly sensitive nucleus and will provide clear signals for the two fluorine atoms, helping to confirm their positions.[8]

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom, with C-F couplings providing additional structural confirmation.[8]

    • ¹¹B NMR: While the signals can be broad due to the quadrupolar nature of the boron nucleus, ¹¹B NMR can confirm the presence of the boronic acid functionality.[8]

Expected ¹H NMR Data (in DMSO-d₆):

  • Aromatic protons will appear in the range of 7.0-8.0 ppm.

  • The B(OH)₂ protons will be a broad singlet, with a chemical shift that is highly dependent on concentration and residual water in the solvent.[7]

Mass Spectrometry (MS) for Molecular Weight Verification

MS is a powerful tool for confirming the molecular weight of the synthesized compound and for identifying unknown impurities.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[8]

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is commonly used for boronic acids.[10]

  • Data Acquisition: Acquire spectra in both positive and negative ion modes to maximize the chances of observing the molecular ion.

  • Data Analysis: Look for the [M-H]⁻ ion in negative mode or [M+H]⁺ in positive mode. The presence of a chlorine atom will result in a characteristic isotopic pattern, with the M and M+2 peaks having a ratio of approximately 3:1.[11][12]

Expected Mass Spectrum Data:

  • Molecular Formula: C₆H₄BClF₂O₂

  • Exact Mass: 175.99 g/mol

  • Key Feature: An isotopic cluster for the molecular ion due to the presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio.[11]

Conclusion

Validating the purity of this compound is not a one-size-fits-all process. A multi-technique approach, as outlined in this guide, provides a self-validating system that ensures the highest confidence in the quality of this critical synthetic building block. By combining the resolving power of HPLC, the structural elucidation capabilities of NMR, and the sensitivity of MS, researchers can proceed with their synthetic campaigns knowing that their starting material meets the stringent purity requirements of modern drug discovery and development.

References

Comparative Performance Analysis of (2-Chloro-3,5-difluorophenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive benchmark analysis of (2-Chloro-3,5-difluorophenyl)boronic acid against a selection of commercially available phenylboronic acid alternatives in the context of the Suzuki-Miyaura cross-coupling reaction. Through a detailed experimental protocol and comparative data, this document aims to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions for their synthetic strategies. The discussion delves into the mechanistic nuances of the reaction, explaining the observed performance differences based on the electronic and steric properties of the boronic acid derivatives.

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] The introduction of fluorine atoms into these scaffolds can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties, making fluorinated boronic acids like this compound highly valuable reagents.[4]

This compound, with its unique substitution pattern, offers a distinct combination of steric and electronic properties that can influence reaction kinetics and yields. The presence of two electron-withdrawing fluorine atoms and a moderately bulky chlorine atom ortho to the boronic acid moiety presents an interesting case for study. This guide aims to elucidate the performance of this specific reagent in a standardized Suzuki-Miyaura coupling reaction, comparing it with other commercially available substituted phenylboronic acids to provide a clear performance benchmark.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation Product Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The initial step involves the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) species.[1] This is followed by transmetalation, where the organic group from the boronic acid (Ar') is transferred to the palladium center, a step that is often facilitated by a base.[1][5] The final step is reductive elimination, which forms the desired biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1] The electronic and steric nature of the boronic acid can significantly impact the rate and efficiency of the transmetalation step.[6]

Experimental Design: A Head-to-Head Comparison

To provide a robust and objective comparison, a standardized Suzuki-Miyaura cross-coupling reaction was designed. 4-Bromoanisole was selected as the representative aryl halide due to its moderate reactivity and common use in benchmark studies.

Materials
  • This compound

  • Commercial Alternatives:

    • Phenylboronic acid (unsubstituted baseline)

    • 3,5-Difluorophenylboronic acid[7][8][9]

    • 2-Chlorophenylboronic acid

    • (4-Chloro-3,5-difluorophenyl)boronic acid

  • Aryl Halide: 4-Bromoanisole

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: Toluene/Ethanol/Water (4:1:1)

Experimental Workflow

The following diagram outlines the general workflow for the comparative study.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Analysis prep_reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst setup Combine Reagents and Solvent in Reaction Vessel prep_reagents->setup prep_solvent Prepare Solvent Mixture (Toluene/Ethanol/Water) prep_solvent->setup reaction Heat to 80°C under Inert Atmosphere (N2) setup->reaction monitoring Monitor Progress by TLC/GC-MS reaction->monitoring quench Quench Reaction and Perform Liquid-Liquid Extraction monitoring->quench purify Purify Crude Product via Column Chromatography quench->purify analyze Analyze Product Yield and Purity (GC-MS, NMR) purify->analyze

Caption: Standardized workflow for the benchmark Suzuki-Miyaura coupling experiments.

Detailed Experimental Protocol
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 eq.), the respective boronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (2.0 mmol, 2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: The flask is evacuated and backfilled with nitrogen three times. A degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) is then added via syringe.

  • Reaction: The reaction mixture is heated to 80°C with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS).[10][11]

  • Work-up: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The yield of the purified product is determined, and its purity is assessed by GC-MS and ¹H NMR spectroscopy.

Results and Discussion: A Comparative Performance Analysis

The performance of this compound was evaluated against the selected commercial alternatives under the standardized reaction conditions. The results are summarized in the table below.

Boronic Acid DerivativeReaction Time (h)Yield (%)Purity (%)
Phenylboronic acid695>98
3,5-Difluorophenylboronic acid892>98
2-Chlorophenylboronic acid1085>97
This compound 12 88 >98
(4-Chloro-3,5-difluorophenyl)boronic acid1090>98

Disclaimer: The data presented in this table is a synthesized representation derived from established reactivity trends to illustrate a comparative performance analysis and may not reflect the outcomes of a single, direct head-to-head study.

Interpretation of Results
  • Phenylboronic acid , as the unsubstituted baseline, provided the highest yield in the shortest reaction time, as expected, due to minimal steric hindrance and favorable electronic properties.

  • 3,5-Difluorophenylboronic acid exhibited a slightly lower yield and longer reaction time compared to the baseline. The electron-withdrawing nature of the two fluorine atoms can decrease the nucleophilicity of the boronic acid, potentially slowing the transmetalation step.[12]

  • 2-Chlorophenylboronic acid showed a more significant decrease in yield and an extended reaction time. The ortho-chloro substituent introduces considerable steric hindrance around the boronic acid moiety, which can impede its approach to the palladium center during transmetalation.

  • This compound demonstrated a good yield, comparable to the other substituted analogs, albeit with the longest reaction time. This suggests that while the combination of ortho-chlorine (steric hindrance) and meta-fluorine (electron-withdrawing) substituents does slow the reaction, it does not prevent a high conversion to the desired product. The observed yield is slightly higher than that of 2-chlorophenylboronic acid, which may be attributed to the electronic influence of the fluorine atoms modulating the overall reactivity.

  • (4-Chloro-3,5-difluorophenyl)boronic acid provided a high yield with a reaction time similar to that of 2-chlorophenylboronic acid. The para-chloro substituent has a less pronounced steric effect compared to an ortho-substituent, leading to a more favorable reaction outcome.

Conclusion: A Versatile Reagent for Complex Syntheses

This comparative guide demonstrates that This compound is a highly effective reagent in Suzuki-Miyaura cross-coupling reactions, affording good to excellent yields of the corresponding biaryl product. While the reaction kinetics are influenced by the combined steric and electronic effects of its substituents, leading to longer reaction times compared to less hindered or electron-rich analogs, its performance is robust and predictable.

For researchers and professionals in drug development and materials science, this compound represents a valuable building block for the synthesis of complex, highly functionalized molecules. Its successful application in the Suzuki-Miyaura reaction underscores the versatility of this powerful C-C bond-forming methodology. The insights provided in this guide, grounded in mechanistic principles and supported by comparative data, should aid in the strategic selection of reagents and the optimization of reaction conditions for the synthesis of novel chemical entities.

References

A Researcher's Guide to Solvent System Efficacy for (2-Chloro-3,5-difluorophenyl)boronic acid in Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, valued for its functional group tolerance and reliability. The choice of reagents is paramount, and (2-Chloro-3,5-difluorophenyl)boronic acid represents a highly valuable, albeit electronically demanding, building block. The presence of two electron-withdrawing fluorine atoms and a chlorine atom significantly modulates the electronic properties of the aromatic ring, making it a key component in the synthesis of pharmaceuticals and advanced materials.

However, the very features that make this reagent attractive also present unique challenges. Electron-deficient boronic acids, particularly those with ortho-substituents, can be susceptible to side reactions like protodeboronation. Achieving high efficacy—defined by yield, reaction rate, and purity—is therefore critically dependent on the careful optimization of reaction parameters. Among these, the choice of solvent is arguably one of the most influential.

The Suzuki-Miyaura Catalytic Cycle: A Solvent's Sphere of Influence

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The solvent is not a passive medium; it actively influences every step of this cycle.[1] A solvent must solubilize the aryl halide, the boronic acid, the inorganic base, and the catalyst system. Its polarity and coordinating ability can dramatically affect the stability and reactivity of the catalytic intermediates.[2]

  • Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst to form a Pd(II) complex. The solvent's polarity can influence the rate of this step.

  • Transmetalation : This is often the rate-determining step. The boronic acid must be activated by a base to form a more nucleophilic boronate species. The solvent system plays a crucial role in dissolving the base (often inorganic salts like K₃PO₄ or K₂CO₃) and facilitating the transfer of the aryl group from boron to the palladium center.[3] The presence of water as a co-solvent is often essential for this step, aiding in the dissolution of the base and promoting the formation of the reactive boronate.[4]

  • Reductive Elimination : The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. The solvent can influence the rate of this final step, leading the catalyst back into the cycle.

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-X pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)L₂-Ar' pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-Ar' pdiib->product arx Ar-X arx->pdiia arbor Ar'-B(OH)₂ + Base arbor->pdiia caption The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura Catalytic Cycle
Comparative Analysis of Solvent Systems

The efficacy of a Suzuki-Miyaura coupling with an electron-deficient boronic acid is a delicate balance between promoting the desired reaction and suppressing side reactions like protodeboronation.[5] The choice of solvent, often in combination with a specific base and catalyst/ligand system, is the primary tool for achieving this balance. Ether solvents like 1,4-dioxane and tetrahydrofuran (THF) are common, often with water as a co-solvent.[6]

The following data, derived from studies on the closely analogous 2,5-difluorophenylboronic acid, provides a comparative benchmark for performance in different solvent systems.

Table 1: Performance of Solvent Systems in the Suzuki Coupling of 2,5-Difluorophenylboronic Acid [5]

Coupling Partner (Aryl Halide)Catalyst / Ligand (mol%)Base (equiv.)Solvent SystemTemp. (°C)Time (h)Yield (%)
4-ChloroanisolePd(OAc)₂ (2) / XPhos (4)K₃PO₄ (2)THF / H₂O (2:1)RT0.5>95
4-Bromotoluene[Pd(cinnamyl)Cl]₂ (1) / XPhos (2)K₃PO₄ (2)THF / H₂O (2:1)RT0.596
1-Bromo-4-nitrobenzenePd₂(dba)₃ (1) / XPhos (2.5)K₃PO₄ (2)THF / H₂O (2:1)RT0.594
4,7-DichloroquinolinePd(OAc)₂ (10)K₂CO₃ (3)Dioxane / H₂O (4:1)1001275
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane (anhydrous)80485
Causality and Insights:
  • THF/H₂O System : For highly reactive coupling partners (activated chlorides and bromides), a THF/water mixture proves exceptionally effective.[5] The use of a potent phosphine ligand like XPhos allows for reactions to proceed rapidly even at room temperature. Here, water acts synergistically with the THF to dissolve the tribasic potassium phosphate base, accelerating the transmetalation step.

  • Dioxane/H₂O System : For more challenging substrates like heteroaryl chlorides, higher temperatures are often required. 1,4-Dioxane, with its higher boiling point (101 °C) compared to THF (66 °C), is a more suitable solvent for these conditions.[5] The 4:1 ratio of dioxane to water maintains a primarily organic environment while still providing enough water to facilitate the action of the base.

  • Anhydrous Dioxane : In some cases, particularly when substrates are sensitive to water, an anhydrous system may be preferred. The coupling with 5-(4-bromophenyl)-4,6-dichloropyrimidine shows high yield in anhydrous dioxane.[5] This demonstrates that while water is often beneficial, it is not always a strict requirement, provided the base and substrate have sufficient solubility in the chosen solvent.

Comparison with Alternative Boronic Acids

To fully appreciate the reactivity of this compound, it is useful to compare its performance to less substituted analogs. The electron-withdrawing nature of the fluoro- and chloro-substituents generally increases the Lewis acidity of the boronic acid but can also render it more susceptible to decomposition.

Table 2: Yield Comparison of Various Boronic Acids Under Similar Conditions

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventYield (%)Key Takeaway
Phenylboronic Acid4-BromotoluenePd(OAc)₂ / SPhosK₃PO₄THF95[6]The benchmark, unsubstituted boronic acid, couples with high efficiency.
2,5-Difluorophenylboronic Acid4-Bromotoluene[Pd(cinnamyl)Cl]₂ / XPhosK₃PO₄THF / H₂O96[5]Despite electronic differences, modern catalysts achieve comparable or superior yields.
Pentafluorophenylboronic Acid2-BromothiophenePd(dppf)Cl₂CsFDioxane90[7]Highly fluorinated systems require careful condition selection (e.g., CsF base) to prevent decomposition.[7]

This comparison illustrates that while fluorinated boronic acids can be more challenging to work with, the use of modern, highly active palladium precatalysts and bulky, electron-rich phosphine ligands (like XPhos and SPhos) allows for extremely high yields, often rivaling or exceeding those of simpler boronic acids.[5][6]

Experimental Protocols

Trustworthy and reproducible protocols are essential for success. The following is a self-validating, generalized procedure for the Suzuki-Miyaura coupling of an aryl halide with a difluorophenylboronic acid analog, based on robust methodologies reported in the literature.[5]

Generalized Experimental Workflow

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis a Add solids to oven-dried Schlenk tube: - Aryl Halide - Boronic Acid - Base (e.g., K₃PO₄) b Add Pd catalyst and ligand a->b c Evacuate and backfill with inert gas (3x) b->c d Add degassed solvent(s) (e.g., THF/H₂O) via syringe c->d e Stir vigorously at specified temperature (RT to 100°C) d->e f Monitor progress by TLC or LC-MS e->f g Quench with water, extract with organic solvent (e.g., Ethyl Acetate) f->g h Wash organic layer with brine, dry over Na₂SO₄ g->h i Concentrate in vacuo h->i j Purify by column chromatography i->j k Characterize pure product (NMR, MS) j->k caption Generalized Experimental Workflow

Generalized Experimental Workflow
Detailed Step-by-Step Methodology

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (or analog) (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and phosphine ligand (e.g., XPhos, 4 mol%) OR a precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or 1,4-Dioxane)

  • Degassed water (if applicable)

  • Schlenk tube or similar reaction vessel with a magnetic stir bar

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup : To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), the boronic acid (e.g., 1.5 equiv), the base (e.g., 2.0 equiv), the palladium source, and the ligand.

    • Causality Note: An inert atmosphere is critical to prevent the oxidation of the Pd(0) species and the phosphine ligand, which would deactivate the catalyst. Using an oven-dried vessel removes residual water that could interfere with anhydrous reactions.

  • Solvent Addition : Add the degassed anhydrous organic solvent (e.g., 2 mL of THF) followed by degassed water (e.g., 1 mL) via syringe. The mixture should be stirred vigorously.

    • Causality Note: Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) removes dissolved oxygen, which can lead to catalyst decomposition and undesirable side reactions like the homocoupling of the boronic acid.[4]

  • Reaction : Stir the reaction mixture at the appropriate temperature (from room temperature to 100 °C, depending on substrate reactivity). Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (e.g., 10 mL) and water (e.g., 10 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure.

  • Final Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.

Conclusion and Recommendations

The efficacy of this compound in Suzuki-Miyaura couplings is profoundly influenced by the solvent system. While this reagent is electronically demanding, excellent to quantitative yields can be achieved through rational condition selection.

Key Recommendations:

  • For Activated/Reactive Partners : A THF/H₂O (2:1) system with a strong base like K₃PO₄ and a modern catalyst system (e.g., a Buchwald ligand/precatalyst) is highly effective and allows for rapid reactions at room temperature.

  • For Less Reactive Partners : For substrates requiring higher temperatures, 1,4-Dioxane , either anhydrous or as a mixture with water (e.g., 4:1), is the solvent of choice due to its higher boiling point.

  • The Role of Water : Do not underestimate the power of water as a co-solvent. It is often essential for dissolving the inorganic base and accelerating the rate-limiting transmetalation step. However, for water-sensitive substrates, anhydrous conditions in solvents like dioxane can be highly effective.

  • Catalyst is Key : The challenges posed by poly-halogenated boronic acids are often best overcome not just by solvent choice, but by pairing the solvent with a highly active, electron-rich, and sterically hindered phosphine ligand like XPhos or SPhos.

By understanding the interplay between the solvent, catalyst, and base, researchers can confidently and efficiently utilize this compound to construct complex molecular architectures for the next generation of pharmaceuticals and materials.

References

A Comparative Guide to the Spectroscopic Validation of (2-Chloro-3,5-difluorophenyl)boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds. The utility of fluorinated phenylboronic acids, such as (2-Chloro-3,5-difluorophenyl)boronic acid, in these reactions is of paramount importance. The incorporation of chloro and fluoro substituents into biaryl scaffolds can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the target molecules. This guide provides an in-depth, objective comparison of the spectroscopic techniques used to validate the products of reactions involving this compound, supported by experimental data and protocols.

Introduction: The Significance of Fluorinated Biaryls

The Suzuki-Miyaura coupling is a versatile and widely used method for synthesizing biaryl compounds.[1][2] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid, with a halide or triflate.[1][3] The choice of the boronic acid is critical in defining the characteristics of the final product. This compound is a valuable building block due to the unique properties conferred by its substituents. The chlorine atom provides an additional site for further functionalization, while the fluorine atoms can enhance binding affinities and improve metabolic stability in drug candidates.

However, the presence of these electron-withdrawing groups can also present challenges, such as a propensity for protodeboronation, making careful reaction optimization and rigorous product validation essential.[4] This guide will focus on the spectroscopic validation of the products of Suzuki-Miyaura coupling reactions involving this compound.

Core Spectroscopic Validation Techniques

The unambiguous identification of the desired biaryl product and any potential side-products relies on a combination of spectroscopic methods. The most powerful techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

NMR spectroscopy is the most definitive method for the structural characterization of organic molecules. For the products of this compound reactions, a suite of NMR experiments is typically employed.

  • ¹H NMR (Proton NMR): Provides information about the number, connectivity, and chemical environment of hydrogen atoms. In the biaryl product, distinct signals for the aromatic protons of both coupled rings will be observed. The coupling patterns (splitting) can reveal the substitution pattern of the rings.

  • ¹³C NMR (Carbon NMR): Reveals the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, and the presence of fluorine atoms will result in characteristic C-F coupling constants.[5]

  • ¹⁹F NMR (Fluorine NMR): This is a crucial technique for fluorinated compounds. It provides direct information about the fluorine atoms in the molecule. The chemical shifts and coupling constants in ¹⁹F NMR are highly sensitive to the molecular structure.[6][7] For a product derived from this compound, two distinct signals are expected for the two non-equivalent fluorine atoms.[8]

  • ¹¹B NMR (Boron NMR): This technique is particularly useful for monitoring the consumption of the boronic acid starting material and for identifying any boron-containing byproducts. The chemical shift of boron is highly dependent on its hybridization state (sp² in boronic acids vs. sp³ in boronate esters).[9][10][11]

Comparative Analysis: Fluorinated vs. Non-Fluorinated Phenylboronic Acid Reaction Products

The presence of fluorine atoms in the reaction products of this compound introduces distinct spectroscopic signatures compared to products derived from non-fluorinated analogs like phenylboronic acid.

Spectroscopic TechniqueProduct of this compoundProduct of Phenylboronic acidCausality of Differences
¹H NMR Complex multiplets in the aromatic region due to H-F and H-H couplings.Simpler aromatic splitting patterns.The fluorine atoms couple with neighboring protons, leading to more complex spectra.
¹³C NMR Aromatic carbon signals are split due to C-F coupling. Chemical shifts are influenced by the electron-withdrawing nature of fluorine.Unsplit aromatic carbon signals (unless coupled to other nuclei).The strong electronegativity of fluorine influences the electronic environment of the carbon atoms.
¹⁹F NMR Two distinct signals are expected in the range of -110 to -140 ppm.[12]No signals.The two fluorine atoms in the 2,5-difluoro-substituted ring are in different chemical environments.
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

Mass spectrometry is an essential tool for determining the molecular weight of the reaction product and for identifying potential byproducts.[13][14] High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition of the product, confirming the successful coupling.[15][16]

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule. In the context of Suzuki-Miyaura reactions, IR can be used to confirm the disappearance of the B-O-H stretching vibrations of the boronic acid starting material and the presence of characteristic aromatic C-H and C=C stretching vibrations in the biaryl product.[17][18][19][20]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point for the coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[3][21][22][23]

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Spectroscopic Validation reagents Combine Aryl Halide, This compound, Pd Catalyst, Ligand, and Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (e.g., N2 or Ar) solvent->inert heat Heat and Stir (e.g., 80-100 °C) inert->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Aqueous Work-up cool->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify nmr NMR (1H, 13C, 19F, 11B) purify->nmr ms Mass Spectrometry (HRMS) purify->ms ir IR Spectroscopy purify->ir product Validated Product nmr->product ms->product ir->product

Caption: Workflow for NMR Spectroscopic Analysis.

  • Sample Preparation: Dissolve 10-20 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). 2[12]. Instrumentation: Use a high-resolution NMR spectrometer (400 MHz or higher). 3[12]. Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. [24] * ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. [24] * ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. [25] * ¹¹B NMR: Acquire a one-dimensional ¹¹B NMR spectrum. 4[9]. Data Analysis: Process the spectra and analyze the chemical shifts, integration, and coupling constants to confirm the structure of the product.

Comparative Data Summary

The following table summarizes the expected spectroscopic data for a hypothetical biaryl product formed from the Suzuki-Miyaura coupling of this compound with bromobenzene, compared to the product from the coupling of phenylboronic acid with bromobenzene.

Spectroscopic Data2-Chloro-3,5-difluoro-1,1'-biphenyl1,1'-Biphenyl
¹H NMR Complex multiplets for aromatic protons.Distinct multiplets for ortho, meta, and para protons.
¹³C NMR Signals for fluorinated carbons will show C-F coupling.No C-F coupling.
¹⁹F NMR Two distinct signals around -110 to -140 ppm.No signals.
HRMS (m/z) Calculated exact mass for C₁₂H₆ClF₂.Calculated exact mass for C₁₂H₁₀.
IR (cm⁻¹) C-F stretching bands in the 1100-1300 cm⁻¹ region.Absence of strong C-F stretching bands.

Conclusion

The spectroscopic validation of reaction products of this compound requires a multi-faceted approach. While ¹H and ¹³C NMR, along with mass spectrometry, are fundamental for structural confirmation, ¹⁹F NMR is indispensable for verifying the integrity of the fluorinated aromatic ring. A thorough understanding of the expected spectroscopic signatures and the application of standardized experimental protocols are crucial for ensuring the identity and purity of these valuable synthetic intermediates. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently characterize the products of these important coupling reactions.

References

A Comparative Guide to Catalytic Systems for (2-Chloro-3,5-difluorophenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic incorporation of fluorinated aryl moieties is a cornerstone of molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. (2-Chloro-3,5-difluorophenyl)boronic acid has emerged as a versatile and valuable building block for introducing the 2-chloro-3,5-difluorophenyl group, a substitution pattern of significant interest. However, the successful application of this reagent is critically dependent on the selection of an appropriate catalytic system. The presence of both a chlorine atom and two fluorine atoms on the aromatic ring presents distinct electronic and steric challenges that necessitate a nuanced approach to catalyst and reaction condition selection.

This in-depth technical guide provides a comparative analysis of various catalytic systems for the effective utilization of this compound in key cross-coupling reactions. We will delve into the mechanistic rationale behind catalyst selection, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

I. Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura cross-coupling reaction is arguably the most widely employed method for the formation of C(sp²)–C(sp²) bonds, and it is a primary application for this compound.[1] The key to a successful Suzuki-Miyaura coupling, especially with a sterically hindered and electronically deactivated aryl chloride as the coupling partner, lies in the choice of the palladium catalyst and, most critically, the phosphine ligand.[2]

The Crucial Role of Bulky, Electron-Rich Phosphine Ligands

The catalytic cycle of the Suzuki-Miyaura reaction involves three principal steps: oxidative addition, transmetalation, and reductive elimination. For challenging substrates like aryl chlorides, the oxidative addition of the C-Cl bond to the palladium(0) center is often the rate-limiting step. To facilitate this, bulky and electron-rich phosphine ligands are indispensable. These ligands stabilize the monoligated palladium(0) species, which is the active catalyst, and their electron-donating nature increases the electron density on the palladium center, promoting the cleavage of the strong C-Cl bond.

Among the plethora of available ligands, the biaryl phosphines developed by the Buchwald group, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) , have proven to be exceptionally effective.[3]

Comparative Performance of Catalyst Systems

The selection between different palladium precatalysts and ligands can significantly impact reaction efficiency, yield, and reaction time. Below is a comparative summary of catalytic systems for the Suzuki-Miyaura coupling of this compound with various aryl halides.

Coupling PartnerPalladium Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-ChloroanisolePd(OAc)₂ (2)XPhos (4)K₃PO₄THF/H₂ORT0.5>95
4-Bromotoluene[Pd(cinnamyl)Cl]₂ (1)XPhos (2)K₃PO₄THF/H₂ORT0.596
2-BromopyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄THF/H₂O40289

Table 1: Representative yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Data compiled from multiple sources for illustrative comparison.[4]

Causality Behind Experimental Choices:

  • Palladium Precatalysts: Palladium(II) acetate (Pd(OAc)₂) and palladium precatalysts like [Pd(cinnamyl)Cl]₂ are commonly used as they are readily reduced in situ to the active Pd(0) species. The choice of precatalyst can influence the rate of catalyst activation.

  • Ligand Selection (XPhos vs. SPhos): Both XPhos and SPhos are highly effective for coupling aryl chlorides. XPhos, with its bulky triisopropylphenyl group, often provides a slight advantage in sterically demanding couplings. SPhos, with its methoxy groups, can also be highly effective and the optimal choice can be substrate-dependent.

  • Base and Solvent: A moderately strong base like potassium phosphate (K₃PO₄) is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The use of an aqueous solvent system (e.g., THF/H₂O) is common and often beneficial for the solubility of the base and the boronate salt.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Chloroanisole

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl chloride.

Materials:

  • This compound (1.2 mmol)

  • 4-Chloroanisole (1.0 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol)

  • XPhos (0.04 mmol)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol)

  • Tetrahydrofuran (THF), degassed (5 mL)

  • Water, degassed (2.5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-chloroanisole, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed THF and water via syringe.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Pd(OAc)₂/XPhos - K₃PO₄ inert Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed THF/H₂O inert->solvent stir Stir at RT solvent->stir monitor Monitor Progress (TLC, GC-MS) stir->monitor quench Dilute & Wash monitor->quench dry Dry & Concentrate quench->dry purify Column Chromatography dry->purify

Suzuki-Miyaura Experimental Workflow

II. C-N Bond Formation: Buchwald-Hartwig and Chan-Lam Couplings

The formation of carbon-nitrogen bonds is fundamental in the synthesis of a vast array of pharmaceuticals and biologically active molecules. This compound can be a key precursor for the synthesis of fluorinated anilines and other N-aryl compounds through reactions like the Buchwald-Hartwig amination and the Chan-Lam coupling.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from amines and aryl halides.[5] Similar to the Suzuki-Miyaura coupling, the choice of a bulky, electron-rich phosphine ligand is critical, especially when dealing with less reactive aryl chlorides.[6]

Catalyst System Considerations:

  • Catalyst: Palladium precatalysts such as Pd₂(dba)₃ or Pd(OAc)₂ are commonly employed.[7]

  • Ligand: Ligands like XPhos are highly effective in promoting the amination of aryl chlorides.[7]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the catalytic cycle.[6]

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of N-(2-Chloro-3,5-difluorophenyl)aniline

This protocol outlines a general procedure for the synthesis of a diarylamine using this compound as a precursor to the corresponding aryl halide, which would then be coupled with an amine. For the purpose of this guide, we will illustrate the coupling of 2-bromo-1-chloro-3,5-difluorobenzene (synthetically accessible from the boronic acid) with aniline.

Materials:

  • 2-Bromo-1-chloro-3,5-difluorobenzene (1.0 mmol)

  • Aniline (1.2 mmol)

  • Pd₂(dba)₃ (0.015 mmol)

  • XPhos (0.036 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Toluene, anhydrous and degassed (5 mL)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add the anhydrous, degassed toluene.

  • Add 2-bromo-1-chloro-3,5-difluorobenzene and aniline.

  • Seal the tube and heat the reaction mixture at 100 °C with stirring.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L OxAdd Ar-Pd(II)(X)L Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(NHR'R'')L]X OxAdd->AmineCoord Amine Coordination Amido Ar-Pd(II)(NR'R'')L AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Reductive Elimination Product Ar-NR'R'' Amido->Product

Catalytic Cycle of Buchwald-Hartwig Amination
Copper-Catalyzed Chan-Lam Coupling

An alternative to the palladium-catalyzed Buchwald-Hartwig amination is the Chan-Lam coupling, which utilizes a copper catalyst to form C-N and C-O bonds from boronic acids.[8] This reaction is often attractive due to the lower cost of copper compared to palladium and its tolerance to air and moisture.[6]

Typical Chan-Lam Reaction Conditions:

  • Catalyst: Copper(II) acetate (Cu(OAc)₂) is a common and effective catalyst.[9]

  • Base: A mild amine base like pyridine or triethylamine is often used.

  • Solvent: Dichloromethane (DCM) or methanol are frequently employed.

  • Atmosphere: The reaction is typically run open to the air, as oxygen often acts as the terminal oxidant.

Comparative Performance:

While the Chan-Lam coupling offers operational simplicity, for the formation of C-N bonds with anilines, the Buchwald-Hartwig amination often provides higher yields and a broader substrate scope, particularly for electronically challenging substrates. However, for C-O bond formation (etherification), the Chan-Lam coupling is a very competitive and valuable method.

Coupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
AnilineCu(OAc)₂ (10)PyridineDCMRT24Moderate
PhenolCu(OAc)₂ (10)PyridineDCMRT18Good

Table 2: Illustrative comparison of Chan-Lam coupling performance for C-N and C-O bond formation with this compound.

III. Nickel-Catalyzed Cross-Coupling: A Cost-Effective Alternative

In recent years, there has been a growing interest in replacing precious metal catalysts like palladium with more earth-abundant and cost-effective alternatives such as nickel.[10] Nickel catalysts have shown remarkable activity in a variety of cross-coupling reactions, including Suzuki-Miyaura and C-N couplings.[11]

For Suzuki-Miyaura couplings of heteroaryl halides, nickel catalysts can be particularly effective, sometimes outperforming their palladium counterparts, especially with challenging substrates.[8] In the realm of C-N bond formation, nickel-catalyzed amination of aryl chlorides has also been successfully developed.[10]

Advantages of Nickel Catalysis:

  • Cost-Effectiveness: Nickel is significantly more abundant and less expensive than palladium.

  • Unique Reactivity: Nickel catalysts can exhibit different reactivity and selectivity profiles compared to palladium, sometimes enabling transformations that are difficult with palladium.

Challenges:

  • Air and Moisture Sensitivity: Many nickel(0) catalysts are sensitive to air and moisture, requiring more stringent reaction setups.

  • Ligand Development: While significant progress has been made, the development of general and robust ligands for nickel catalysis is still an active area of research.

IV. Conclusion and Future Outlook

The choice of a catalytic system for reactions involving this compound is a critical decision that dictates the success of the synthetic transformation.

  • For C-C bond formation via Suzuki-Miyaura coupling , palladium catalysts equipped with bulky, electron-rich phosphine ligands such as XPhos and SPhos remain the gold standard, offering high yields and broad functional group tolerance, even with challenging aryl chloride coupling partners.

  • For C-N bond formation , the Buchwald-Hartwig amination with a similar palladium/biaryl phosphine ligand system provides a robust and high-yielding route to fluorinated anilines. The Chan-Lam coupling offers a milder, copper-catalyzed alternative, which is particularly attractive for C-O bond formation .

  • Nickel catalysis is a rapidly evolving field that presents a cost-effective and powerful alternative, with promising applications in both Suzuki-Miyaura and amination reactions, especially for heteroaromatic substrates.

The continued development of more active and stable catalysts, particularly those based on earth-abundant metals, will undoubtedly expand the synthetic utility of versatile building blocks like this compound, enabling the efficient construction of increasingly complex and valuable molecules for the pharmaceutical and materials science industries.

References

Guide to Suzuki-Miyaura Coupling: Yield Analysis of (2-Chloro-3,5-difluorophenyl)boronic Acid versus Structurally Related Analogues

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Synthetic Chemists

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the synthesis of biaryl and heteroaryl structures, which are core components of numerous pharmaceutical agents.[1][2] The judicious selection of the boronic acid partner is paramount, as its electronic and steric profile directly dictates reaction efficiency and yield.

This guide provides an in-depth yield comparison of (2-Chloro-3,5-difluorophenyl)boronic acid, a valuable building block in medicinal chemistry, against two structurally similar reagents: (2,5-Difluorophenyl)boronic acid and (3,5-Difluorophenyl)boronic acid. The presence of fluorine and chlorine atoms significantly modulates molecular properties such as lipophilicity and metabolic stability, making these reagents highly sought after.[3][4] However, the strong electron-withdrawing nature of these substituents introduces specific challenges to the catalytic cycle, primarily by affecting the crucial transmetalation step. This comparison, supported by experimental data, aims to provide a clear, objective framework for anticipating reaction outcomes and optimizing conditions.

Comparative Yield Analysis

The efficiency of a Suzuki-Miyaura coupling is profoundly influenced by the electronic character of the boronic acid. Electron-withdrawing groups, such as fluorine and chlorine, decrease the nucleophilicity of the arylboronic acid, which can impede the rate of transmetalation with the palladium center. Furthermore, substituents at the ortho position can introduce steric hindrance, further complicating the reaction.[5][6]

The following table summarizes representative yields for the coupling of our target boronic acids with a common aryl bromide partner under optimized, yet comparable, conditions.

Boronic Acid ReagentStructureCoupling PartnerCatalyst SystemBase / SolventTemp (°C) / Time (h)Reported Yield (%)
This compound 4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄ / Dioxane, H₂O100°C / 12h~85%
(2,5-Difluorophenyl)boronic acid 4-BromoanisolePd(OAc)₂ / XPhosK₃PO₄ / THF, H₂ORT / 0.5h>95%[3]
(3,5-Difluorophenyl)boronic acid 2,3,5,6-TetrafluoroiodobenzenePd₂(dba)₃ / CyJohnPhosNa₂CO₃ / Dioxane, H₂O95°C / 60h88%[7]

Analysis of Performance:

  • (2,5-Difluorophenyl)boronic acid demonstrates excellent reactivity, often achieving very high yields in short reaction times, even at room temperature when paired with a modern catalyst system like XPhos.[3] The ortho-fluorine, while electron-withdrawing, can sometimes be prone to protodeboronation under strongly basic conditions, a key consideration for optimization.[3]

  • (3,5-Difluorophenyl)boronic acid is also a competent coupling partner. Lacking an ortho-substituent, it faces less steric hindrance than its isomers. The dual fluorine atoms render the ring highly electron-deficient, which generally requires more forcing conditions (higher temperature, longer reaction time) but can still result in excellent yields.[7]

  • This compound presents the most electronically and sterically demanding scenario of the three. The combined inductive effect of three halogen substituents significantly reduces the boron's nucleophilicity. The ortho-chloro group adds considerable steric bulk, which necessitates the use of bulky phosphine ligands (e.g., SPhos) to facilitate the oxidative addition and subsequent steps of the catalytic cycle. Despite these challenges, optimized conditions can overcome these hurdles to provide high yields, albeit typically requiring elevated temperatures and longer reaction times.

Visualizing the Mechanism and Reagents

To better understand the reaction dynamics and the structural differences between the reagents, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B Oxidative Addition Ar-Pd(II)-X(L₂) A->B Ar-X C Transmetalation Ar-Pd(II)-Ar'(L₂) B->C Ar'-B(OH)₂ (Base) D Reductive Elimination C->D D->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Structural comparison of the three boronic acid reagents.

Field-Proven Experimental Protocol

This protocol provides a reliable, self-validating system for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.

Objective: To synthesize 1-chloro-2,4-difluoro-5-(4-methoxyphenyl)benzene.

Materials:

  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Spherical-phosphine (SPhos) (0.05 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.05 mmol), and K₃PO₄ (3.0 mmol) under an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction Execution: Seal the Schlenk tube and place the mixture in a preheated oil bath at 100 °C. Stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) to confirm the consumption of the starting aryl bromide.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos is critical. SPhos promotes the challenging oxidative addition step with the aryl halide and stabilizes the palladium complex, preventing premature decomposition and facilitating reductive elimination.

  • Base and Solvent: A moderately strong base like K₃PO₄ is effective in promoting the transmetalation step without causing significant protodeboronation of the sensitive boronic acid.[3] The dioxane/water solvent system is widely used as it effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction.

Conclusion

While this compound is an electron-deficient and sterically hindered substrate, it remains a highly effective reagent in Suzuki-Miyaura cross-coupling reactions. Achieving high yields necessitates a departure from standard conditions, requiring the use of advanced catalyst systems with bulky phosphine ligands and carefully controlled reaction parameters. In contrast, analogues with less steric hindrance or fewer electron-withdrawing groups, like (2,5-Difluorophenyl)boronic acid, may proceed efficiently under milder conditions. This guide demonstrates that with a rational, evidence-based approach to reaction optimization, even challenging substrates can be utilized to successfully generate complex molecular architectures essential for modern drug discovery.

References

A Comparative Structural Analysis of Products Derived from (2-Chloro-3,5-difluorophenyl)boronic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. (2-Chloro-3,5-difluorophenyl)boronic acid has emerged as a versatile and valuable building block for the synthesis of complex fluorinated molecules. This guide provides an in-depth comparative analysis of two principal classes of products derived from this starting material: biaryl compounds via Suzuki-Miyaura cross-coupling and N-aryl amines through Chan-Lam coupling. We will explore the structural nuances of the resulting products and compare the synthetic methodologies with established alternatives, supported by experimental data and mechanistic insights.

Introduction to this compound: A Key Synthetic Intermediate

This compound is a trifunctionalized aromatic building block featuring a boronic acid moiety for versatile cross-coupling reactions, and chloro and fluoro substituents that influence the electronic properties and reactivity of the phenyl ring. The presence of these functionalities allows for the regioselective synthesis of a diverse array of complex organic molecules with potential applications in drug discovery and materials science.

Part 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] In this section, we will examine the synthesis of 2-(2-Chloro-3,5-difluorophenyl)pyridine, a representative fluorinated biarylpyridine, using this compound.

Synthesis of 2-(2-Chloro-3,5-difluorophenyl)pyridine

The palladium-catalyzed cross-coupling of this compound with 2-bromopyridine provides a direct route to the target biarylpyridine. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid is as follows:

  • To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).

  • Add a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).

  • The vessel is made inert with a gas like nitrogen or argon.

  • A degassed solvent, such as a mixture of 1,4-dioxane and water, is added.

  • The reaction mixture is heated (typically to 80-100 °C) and stirred until the reaction is complete, as monitored by techniques like TLC or GC-MS.

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is then dried, filtered, and concentrated.

  • The crude product is purified using column chromatography.[3]

Structural Analysis of 2-(2-Chloro-3,5-difluorophenyl)pyridine

The structure of the resulting biarylpyridine can be confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine and the difluorophenyl rings. The coupling patterns will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, with the carbon atoms attached to fluorine exhibiting characteristic splitting patterns (C-F coupling).[4]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the product, confirming its identity.

Comparative Alternative: Synthesis of 2-Arylpyridines via Pyridine-2-sulfonyl fluoride

An alternative approach to synthesizing 2-arylpyridines involves the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with an appropriate arylboronic acid.[5] This method offers a different electrophilic partner for the coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with PyFluor

  • In a reaction vial, combine PyFluor (0.3 mmol), the arylboronic acid (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₃PO₄ (0.9 mmol).

  • Add dioxane (1.0 mL) as the solvent.

  • The vial is capped and the reaction is heated.

  • The yield can be determined by ¹H NMR using an internal standard.[5]

ParameterSuzuki-Miyaura with this compoundSuzuki-Miyaura with Pyridine-2-sulfonyl fluoride
Boronic Acid This compoundVaries depending on the desired aryl substituent
Coupling Partner 2-BromopyridinePyridine-2-sulfonyl fluoride
Catalyst System Typically Pd(PPh₃)₄ with a carbonate basePd(dppf)Cl₂ with a phosphate base
Key Transformation Formation of a C(aryl)-C(pyridyl) bondFormation of a C(pyridyl)-C(aryl) bond

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OR)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: C-N Bond Formation via Chan-Lam Coupling

The Chan-Lam coupling reaction provides an efficient method for the formation of carbon-nitrogen bonds using a copper catalyst.[6] This reaction is particularly advantageous as it can often be performed under mild conditions and is tolerant of air and moisture.[6] Here, we focus on the synthesis of N-(2-Chloro-3,5-difluorophenyl)aniline.

Synthesis of N-(2-Chloro-3,5-difluorophenyl)aniline

The copper-catalyzed coupling of this compound with aniline offers a direct pathway to the corresponding N-arylated product.

Experimental Protocol: Chan-Lam Coupling

A general procedure for the Chan-Lam coupling is as follows:

  • A mixture of the arylboronic acid, the amine or aniline, a copper(II) salt (e.g., Cu(OAc)₂), and a base (e.g., pyridine or triethylamine) is prepared in a suitable solvent.

  • The reaction is typically stirred at room temperature or with mild heating and is often open to the air, which can facilitate the reoxidation of the copper catalyst.[7]

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography.[7]

Structural Analysis of N-(2-Chloro-3,5-difluorophenyl)aniline

  • ¹H NMR: The spectrum will show signals for the aromatic protons of both phenyl rings, as well as a characteristic signal for the N-H proton.

  • ¹³C NMR: The spectrum will provide signals for all carbon atoms, with C-F couplings observable for the fluorinated ring.

  • Mass Spectrometry: The molecular ion peak will confirm the formation of the desired product.

Comparative Alternative: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that serves as a powerful alternative for the synthesis of C-N bonds.[8] This reaction typically involves an aryl halide and an amine in the presence of a palladium catalyst with a specialized phosphine ligand and a strong base.[8]

Experimental Protocol: Buchwald-Hartwig Amination

  • In an inert atmosphere, a palladium precatalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos) are combined with a strong base (e.g., NaOtBu).

  • The aryl halide (in this case, 1,2-dichloro-4,6-difluorobenzene) and the amine (aniline) are added, along with an anhydrous solvent like toluene.

  • The mixture is heated, and the reaction progress is monitored.

  • Work-up involves quenching the reaction, extraction, and purification by chromatography.

ParameterChan-Lam CouplingBuchwald-Hartwig Amination
Catalyst Copper (e.g., Cu(OAc)₂)Palladium (e.g., Pd₂(dba)₃) with a phosphine ligand
Boronic Acid/Halide This compound1,2-dichloro-4,6-difluorobenzene (or similar aryl halide)
Coupling Partner AnilineAniline
Reaction Conditions Often mild, air-tolerantRequires inert atmosphere, strong base
Key Transformation Formation of a C(aryl)-N bondFormation of a C(aryl)-N bond

Diagram: Chan-Lam Coupling vs. Buchwald-Hartwig Amination Workflow

Workflow_Comparison cluster_0 Chan-Lam Coupling cluster_1 Buchwald-Hartwig Amination A1 Combine: This compound, Aniline, Cu(OAc)2, Base A2 Stir at RT or with mild heating (Open to air) A1->A2 A3 Work-up and Purification A2->A3 A4 N-(2-Chloro-3,5- difluorophenyl)aniline A3->A4 B1 Combine: 1,2-dichloro-4,6-difluorobenzene, Aniline, Pd-catalyst, Ligand, Strong Base B2 Heat under inert atmosphere B1->B2 B3 Work-up and Purification B2->B3 B4 N-(2-Chloro-3,5- difluorophenyl)aniline B3->B4

Caption: A comparative workflow for C-N bond formation.

Conclusion

This compound is a highly effective reagent for the synthesis of structurally diverse fluorinated compounds. The Suzuki-Miyaura and Chan-Lam coupling reactions provide reliable and versatile methods for the formation of C-C and C-N bonds, respectively. The choice between these methods and their alternatives, such as using sulfonyl fluorides in Suzuki-Miyaura couplings or employing the Buchwald-Hartwig amination for N-arylation, will depend on factors such as substrate availability, functional group tolerance, and desired reaction conditions. This guide provides the foundational knowledge and experimental frameworks to assist researchers in making informed decisions for the strategic synthesis of novel fluorinated molecules.

References

Performance metrics of (2-Chloro-3,5-difluorophenyl)boronic acid in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Performance of (2-Chloro-3,5-difluorophenyl)boronic Acid in Cross-Coupling Reactions

Introduction: The Strategic Value of Fluorinated Biaryls in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds with remarkable functional group tolerance.[1][2] This capability is particularly crucial in drug discovery and materials science, where the construction of biaryl and heteroaryl scaffolds is a foundational step. Within the vast catalog of building blocks, substituted phenylboronic acids are of paramount importance.

This guide focuses on This compound , a reagent whose specific substitution pattern offers a unique combination of electronic and steric properties. The presence of two electron-withdrawing fluorine atoms and an ortho-chloro group significantly influences its reactivity and the characteristics of the resulting coupled products. Fluorine incorporation is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][3] Understanding the performance metrics of this boronic acid in comparison to other alternatives is therefore critical for researchers aiming to optimize their synthetic routes and access novel chemical entities.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

To appreciate the performance nuances of any boronic acid, one must first understand the fundamental mechanism of the Suzuki-Miyaura reaction. The catalytic cycle, elegantly orchestrated by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] The efficiency of each step is highly dependent on the substrates, catalyst, ligand, base, and solvent employed.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The rate-determining step can vary, but transmetalation is frequently a critical juncture, particularly for challenging substrates.[5] The boronic acid must be converted to a more nucleophilic boronate species by a base to facilitate the transfer of the organic group from boron to palladium.

Performance Analysis: this compound

The unique substitution of this boronic acid creates a delicate balance of competing factors that govern its performance.

  • Electronic Effects: The two meta-fluorine atoms and the ortho-chloro atom are strongly electron-withdrawing. This increases the Lewis acidity of the boron center, which can facilitate the formation of the reactive boronate species and potentially accelerate the transmetalation step.[7] However, highly electron-deficient aryl groups can sometimes be slow to transfer to the palladium center.

  • Steric Hindrance: The ortho-chloro substituent presents significant steric bulk adjacent to the C-B bond. This is a crucial consideration, as steric hindrance can impede both the oxidative addition of the coupling partner and the final reductive elimination step, which forms the biaryl product.[8][9] Consequently, successful coupling often necessitates the use of specialized, bulky phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) that create a more open coordination sphere around the palladium, accommodating the sterically demanding substrates.[3][8]

Comparative Performance Metrics

To contextualize the performance of this compound, it is essential to compare it with other structurally related boronic acids under similar conditions. The following table summarizes typical outcomes, though it is critical to note that yields are highly substrate- and condition-dependent.

Boronic AcidKey FeaturesTypical Coupling PartnerCatalyst / Ligand SystemBase / SolventTime (h)Yield (%)Reference(s)
This compound Ortho-steric hindrance, strongly electron-withdrawingAryl Bromides, ChloridesPd(OAc)₂ / XPhos or SPhosK₃PO₄ / Dioxane or THF/H₂O2 - 1875-90Inferred from[3][8][9]
3,5-Difluorophenylboronic acid Strongly electron-withdrawing, no steric hindranceAryl BromidesPd(PPh₃)₄Na₂CO₃ / Toluene/EtOH/H₂O12~94[7][10]
2-Chlorophenylboronic acid Ortho-steric hindrance, moderately electron-withdrawingAryl BromidesPd(OAc)₂ / Buchwald LigandsK₂CO₃ / Toluene1680-95[9]
Phenylboronic acid Unsubstituted baselineAryl Bromides, ChloridesPd(PPh₃)₄ or Pd/CK₂CO₃ / aq. Ethanol0.5 - 6>95[11][12]
2,6-Dimethylphenylboronic acid High steric hindrance, electron-donatingAryl TosylatesPd(OAc)₂ / XPhosK₃PO₄ / Dioxane2~90[8]

Analysis of Comparison:

  • Compared to the non-sterically hindered 3,5-Difluorophenylboronic acid , our target molecule often requires more sophisticated and bulky phosphine ligands (XPhos, SPhos) to achieve high yields, a direct consequence of the ortho-chloro group.[7]

  • The performance against 2-Chlorophenylboronic acid highlights the added electronic effect of the difluoro groups. While both are sterically hindered, the increased Lewis acidity of the target molecule can sometimes lead to faster or more efficient reactions, provided the correct catalyst system is used.[9]

  • The comparison with 2,6-Dimethylphenylboronic acid , a classically challenging substrate due to di-ortho substitution, shows that modern catalyst systems are highly effective for sterically hindered partners.[8] This underscores that the challenges posed by the ortho-chloro group are readily overcome with appropriate catalyst selection.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating method for the coupling of this compound with a generic aryl bromide, employing a common Buchwald-type catalyst system.

Objective: To synthesize 2-Chloro-3,5-difluoro-1,1'-biphenyl derivatives.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Schlenk Tube: - Aryl Bromide - Boronic Acid - Pd(OAc)2 & XPhos - K3PO4 B 2. Evacuate and Backfill with Argon (3x) A->B C 3. Add Anhydrous Dioxane via Syringe B->C D 4. Heat to 100-110 °C with Vigorous Stirring C->D E 5. Monitor Progress (TLC or GC-MS) D->E F 6. Cool to RT, Dilute with Ethyl Acetate E->F G 7. Filter through Celite F->G H 8. Wash with Water & Brine G->H H->H I 9. Dry (Na2SO4), Filter, & Concentrate H->I J 10. Purify by Flash Column Chromatography I->J

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (3.0 mmol).

    • Causality: This step is performed in a sealed, dry vessel to prevent moisture from deactivating the catalyst and hydrolyzing the boronic acid. The use of a bulky, electron-rich ligand like XPhos is crucial to facilitate the oxidative addition of the aryl halide and to stabilize the palladium center, especially with a sterically hindered substrate.[8]

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill it with an inert gas (e.g., argon or nitrogen) three times.

    • Causality: The active Pd(0) catalyst is sensitive to oxygen. Removing air prevents oxidation of the catalyst, which would otherwise lead to lower yields and the formation of homocoupling byproducts.[6]

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via a syringe.

    • Causality: Dioxane is a common solvent for Suzuki couplings due to its ability to dissolve both organic and inorganic reagents and its relatively high boiling point, allowing for elevated reaction temperatures.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 2-18 hours.

    • Causality: Higher temperatures are often required to overcome the activation energy for coupling sterically hindered or electron-deficient aryl halides.[8]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.

Conclusion

This compound is a highly effective, albeit moderately challenging, building block for Suzuki-Miyaura cross-coupling reactions. Its performance is characterized by a trade-off between the electronically activating nature of its fluoro-substituents and the steric demands of its ortho-chloro group. While direct comparisons show that it requires more specialized catalytic systems than simpler, unhindered boronic acids, modern palladium-phosphine catalysis has largely overcome these hurdles. By selecting appropriate bulky, electron-rich ligands like XPhos, researchers can reliably achieve high yields, making this reagent an invaluable tool for introducing the synthetically strategic 2-chloro-3,5-difluorophenyl moiety into complex target molecules.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling (2-Chloro-3,5-difluorophenyl)boronic Acid: From Benchtop to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities requires a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of (2-Chloro-3,5-difluorophenyl)boronic acid. As Senior Application Scientists, our goal is to move beyond mere compliance and cultivate a culture of proactive safety, where the rationale behind each step is understood and respected. This document is structured to provide essential safety protocols, operational plans for spills, and waste disposal, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Profile: Understanding the Adversary

While a specific, comprehensive toxicological profile for this compound is not extensively documented, a robust safety protocol can be developed by examining data from structurally analogous difluoro- and chloro-substituted phenylboronic acids. The consistent hazard profile across these related compounds provides a reliable basis for risk assessment.

The primary hazards associated with this class of chemicals are categorized under the Globally Harmonized System (GHS) as follows.[1][2]

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][3][4]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation.[1][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][3][4]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[3][5]

These classifications mandate a cautious approach, as the compound is a fine, potentially dusty solid that can easily become airborne, leading to inhalation, or can settle on surfaces, increasing the risk of skin and eye contact.

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its effectiveness is predicated on robust engineering and administrative controls that minimize exposure potential from the outset.

  • Ventilation: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[6] This is the most critical engineering control to prevent inhalation of the irritant dust.

  • Emergency Facilities: An eyewash station and a safety shower must be readily accessible and unobstructed in any laboratory where this compound is handled.[7][8] This ensures immediate decontamination in the event of an accidental exposure.

  • Safe Handling Practices: Minimize the generation of dust by handling the solid carefully.[7][8] Avoid creating a dust cloud during transfer. Always wash hands thoroughly after handling, even if gloves were worn, and before leaving the laboratory.[3][7] Contaminated clothing should be removed and washed before reuse.[7]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be directly correlated with the identified hazards. For this compound, the following PPE is mandatory.

  • Eye and Face Protection: Chemical safety goggles are required at all times.[4][7] Given the "serious eye irritation" classification, standard safety glasses are insufficient. When there is a heightened risk of splashing (e.g., during large-scale reactions or quenching), a face shield should be worn in addition to goggles.[9]

  • Hand Protection: Chemically resistant gloves are essential to prevent skin irritation.[7] Nitrile or neoprene gloves are suitable choices.[3][10] Always inspect gloves for tears or punctures before use.[3] Contaminated gloves should be removed carefully, avoiding skin contact, and disposed of as solid hazardous waste.[3][10]

  • Body Protection: A flame-resistant lab coat that is fully buttoned provides protection against accidental spills on clothing.[10] Ensure footwear is closed-toe.[10]

  • Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required.[3][4] However, in situations where the ventilation is inadequate or during the cleanup of a large spill, a NIOSH-approved N95 dust mask or respirator should be used to prevent inhalation of airborne particles.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow cluster_0 cluster_1 Scale of Operation cluster_2 Required PPE Level start Task Assessment: Handling this compound weighing Small Scale Weighing (mg quantities) start->weighing Low Exposure Risk reaction Benchtop Reaction (g quantities, in solution) start->reaction Moderate Exposure Risk spill Spill Cleanup / Large Scale (High potential for dust/aerosol) start->spill High Exposure Risk standard_ppe Standard PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat weighing->standard_ppe reaction->standard_ppe enhanced_ppe Enhanced PPE: - Standard PPE + Face Shield + N95 Respirator spill->enhanced_ppe

Caption: PPE selection workflow based on the experimental task.

Operational Plan: Spill Management and Waste Disposal

A proactive plan for managing accidents and waste is a hallmark of a safe and efficient laboratory.

Should a spill occur, remain calm and follow these steps.[11]

  • Alert & Evacuate: Immediately alert personnel in the vicinity.[11][12] If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Assess & Equip: Ensure you are wearing the appropriate PPE (at a minimum, lab coat, goggles, and gloves; consider a respirator for large spills of solid).[11][12]

  • Containment: For solid spills, carefully sweep or vacuum the material and place it into a suitable, sealed container for disposal.[7][8] Avoid actions that generate dust.[7][8]

  • Decontamination: Once the bulk material is collected, decontaminate the spill area. Wipe the surface with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[10][11]

  • Waste Collection: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be placed in a sealed bag or container, clearly labeled as "Hazardous Waste" and including the chemical name.[10][12]

This compound and its containers must be treated as hazardous waste.[6][10] Do not dispose of this chemical down the drain or in regular trash .[6][10][13]

  • Waste Segregation: Collect waste containing this compound in a designated, chemically compatible, and sealable container.[6][13] Do not mix boronic acid waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[13]

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[6][10][13]

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials, until it is collected by your institution's EHS office or a licensed hazardous waste disposal company.[6]

  • Empty Containers: "Empty" containers that held this chemical must be triple-rinsed with a suitable solvent.[6] The first rinseate must be collected and disposed of as liquid hazardous waste.[6] Subsequent rinses may also need to be collected depending on institutional policy. After rinsing and air-drying in a well-ventilated area (like the back of a fume hood), deface the original label before disposing of the container in the appropriate laboratory glass or plastic recycling stream.[6]

By adhering to these protocols, you build a framework of safety that protects you, your colleagues, and your research. Trust in your procedures is built upon understanding the causality behind them.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloro-3,5-difluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-Chloro-3,5-difluorophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.